molecular formula C33H51N B12062332 Cholesterylaniline

Cholesterylaniline

Cat. No.: B12062332
M. Wt: 461.8 g/mol
InChI Key: QLUKVXBTMCXYMC-IVFUUCCDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cholesterylaniline is a useful research compound. Its molecular formula is C33H51N and its molecular weight is 461.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C33H51N

Molecular Weight

461.8 g/mol

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-N-phenyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-amine

InChI

InChI=1S/C33H51N/c1-23(2)10-9-11-24(3)29-16-17-30-28-15-14-25-22-27(34-26-12-7-6-8-13-26)18-20-32(25,4)31(28)19-21-33(29,30)5/h6-8,12-14,23-24,27-31,34H,9-11,15-22H2,1-5H3/t24-,27+,28+,29-,30+,31+,32+,33-/m1/s1

InChI Key

QLUKVXBTMCXYMC-IVFUUCCDSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)NC5=CC=CC=C5)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)NC5=CC=CC=C5)C)C

Origin of Product

United States

Foundational & Exploratory

In-depth Technical Guide: The Physical and Chemical Properties of Cholesterylaniline and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "cholesterylaniline," implying a direct covalent bond between the cholesterol backbone at position 3 and the nitrogen of aniline, is not a well-documented or commercially available chemical entity. Extensive literature searches did not yield specific physical and chemical data for this exact structure. However, a closely related and well-characterized class of compounds, N-substituted cholesteryl carbamates , are readily synthesized from cholesterol derivatives and aniline. This guide will focus on the properties and synthesis of N-phenyl cholesteryl carbamate , a representative molecule of this class, which is often formed in reactions involving cholesterol and aniline moieties.

Core Physical and Chemical Properties of N-Phenyl Cholesteryl Carbamate

Due to the limited availability of comprehensive data for a single, specific "this compound" compound, the following table summarizes the expected and reported properties for N-phenyl cholesteryl carbamate, a stable and characterizable adduct of cholesterol and aniline.

PropertyValueSource/Method
Molecular Formula C₃₄H₅₁NO₂Calculated
Molecular Weight 505.78 g/mol Calculated
Appearance Crystalline solid[1]
Melting Point 148 °C[2]
Solubility Soluble in ether, chloroform. Sparingly soluble in alcohol. Insoluble in water.[2]

Experimental Protocols

Synthesis of N-Phenyl Cholesteryl Carbamate

Reaction: The synthesis involves the reaction of cholesteryl chloroformate with aniline. The lone pair of electrons on the nitrogen atom of aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the chloroformate. This is a standard method for the formation of carbamates.[1]

Experimental Workflow:

Synthesis_Workflow chol_chloro Cholesteryl Chloroformate in Ether reaction_vessel Reaction Vessel (Reflux) chol_chloro->reaction_vessel aniline Aniline aniline->reaction_vessel filtration Filtration reaction_vessel->filtration Remove Aniline Hydrochloride evaporation Evaporation of Solvent filtration->evaporation crystallization Crystallization (from Alcohol) evaporation->crystallization product N-Phenyl Cholesteryl Carbamate crystallization->product

Caption: Synthesis workflow for N-phenyl cholesteryl carbamate.

Detailed Methodology:

  • Dissolve cholesteryl chloroformate in a suitable solvent, such as diethyl ether.[2]

  • Add aniline to the solution. The reaction is often exothermic and may be sufficient to reflux the ether.

  • Allow the reaction to proceed for a designated time (e.g., one hour). During this time, a precipitate of aniline hydrochloride will form.

  • After the reaction is complete, the solid aniline hydrochloride is removed by filtration and washed with the solvent.

  • The ethereal filtrate and washings are combined and the solvent is removed by evaporation under reduced pressure.

  • The resulting crude product is purified by crystallization, typically from ethanol, to yield the pure N-phenyl cholesteryl carbamate.

Characterization Methods

Standard spectroscopic techniques are employed to confirm the structure and purity of the synthesized carbamate.

Logical Flow for Spectroscopic Analysis:

Spectroscopy_Flow Sample Synthesized Compound IR IR Spectroscopy Sample->IR Identify Functional Groups (C=O, N-H) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Determine Proton and Carbon Environments MS Mass Spectrometry Sample->MS Confirm Molecular Weight and Fragmentation Pattern Structure_Confirmation Structure Confirmation IR->Structure_Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation

Caption: Workflow for spectroscopic characterization.

Expected Spectroscopic Data:

  • Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a characteristic strong absorption band for the carbonyl (C=O) group of the carbamate linkage, typically in the region of 1700-1730 cm⁻¹. A peak corresponding to the N-H stretch of the carbamate would also be expected around 3300 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum would display characteristic signals for the protons of the cholesterol backbone, as well as signals for the aromatic protons of the aniline moiety. A signal for the N-H proton of the carbamate would also be present.

    • ¹³C NMR: The spectrum would show a distinct signal for the carbonyl carbon of the carbamate, in addition to the signals for the carbons of the cholesterol and aniline portions of the molecule.

  • Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound (505.78 g/mol ). The fragmentation pattern could also provide structural information.

Potential Signaling Pathways and Applications

While "this compound" itself is not studied, aniline derivatives have been investigated for their biological activities. For instance, some aniline derivatives can influence cholesterol metabolism. Cholesterol-based compounds are also extensively studied for their potential in drug delivery, owing to their biocompatibility and ability to interact with cell membranes. The logical relationship for exploring the potential of a novel cholesterol-aniline conjugate is outlined below.

Research_Logic Synthesis Synthesis of Cholesterol-Aniline Conjugate Characterization Physical and Chemical Characterization Synthesis->Characterization In_Vitro In Vitro Studies (e.g., cell lines) Characterization->In_Vitro Assess biological activity and toxicity In_Vivo In Vivo Studies (e.g., animal models) In_Vitro->In_Vivo Evaluate efficacy and safety Application Potential Application (e.g., Drug Delivery, Therapeutics) In_Vivo->Application

Caption: Logical progression for the research and development of cholesterol-aniline conjugates.

References

Spectroscopic and Synthetic Profile of Cholesterylaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for cholesterylaniline. Due to the limited availability of direct experimental data for this compound in the public domain, this guide leverages detailed spectroscopic information of its constituent molecules, cholesterol and aniline, to predict the spectral features of the target compound. The experimental protocol provided is based on established methods for the synthesis of analogous cholesteryl-amine derivatives.

Predicted Spectroscopic Data of this compound

The following tables summarize the predicted key spectroscopic data for this compound. These predictions are based on the known spectral data of cholesterol and aniline, and expected shifts upon their condensation.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (ppm) Notes
Aromatic Protons (Aniline moiety)6.5 - 7.5Complex multiplet, shift influenced by substitution on nitrogen.
N-H Proton3.5 - 4.5Broad singlet, chemical shift is concentration and solvent dependent.
Vinylic Proton (Cholesterol C6-H)~5.4Multiplet, characteristic of the cholesteryl backbone.
C3-H (Cholesterol)3.5 - 4.0Multiplet, shifted downfield due to the proximity of the aniline group.
Methyl Protons (Cholesterol)0.6 - 1.1Multiple singlets corresponding to the angular methyl groups.
Aliphatic Protons (Cholesterol)0.8 - 2.5Complex region of overlapping multiplets from the steroidal ring system and side chain.
Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (ppm) Notes
Aromatic C-N (Aniline moiety)145 - 150Quaternary carbon, expected to be deshielded.
Aromatic Carbons (Aniline moiety)115 - 130Signals for ortho, meta, and para carbons.
Vinylic Carbons (Cholesterol C5 & C6)~140, ~122Characteristic signals of the double bond in the cholesteryl B-ring.
C3 (Cholesterol)70 - 75Shifted due to the attachment of the aniline group.
Aliphatic Carbons (Cholesterol)10 - 60Numerous signals from the steroidal backbone and side chain.
Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted Key IR Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Intensity Notes
N-H Stretch3350 - 3450MediumCharacteristic of a secondary aromatic amine.
C-H Stretch (Aromatic)3000 - 3100MediumFrom the aniline ring.
C-H Stretch (Aliphatic)2850 - 2960StrongFrom the cholesterol backbone.
C=C Stretch (Aromatic)1500 - 1600Medium-StrongFrom the aniline ring.
C=C Stretch (Alkenyl)~1670WeakFrom the C5-C6 double bond of cholesterol.
C-N Stretch1250 - 1350Medium-StrongAromatic amine C-N stretching.
Predicted Mass Spectrometry Data

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

m/z Value Proposed Fragment Notes
~461[M]⁺Molecular ion peak.
~368[M - Aniline]⁺Loss of the aniline moiety.
~92[Aniline]⁺Fragment corresponding to the aniline portion.

Experimental Protocols

The following is a proposed experimental protocol for the synthesis of this compound. This procedure is adapted from established methods for the synthesis of cholesteryl derivatives.

Synthesis of this compound

Objective: To synthesize this compound via the reaction of cholesteryl tosylate with aniline.

Materials:

  • Cholesterol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Aniline

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

Step 1: Synthesis of Cholesteryl Tosylate

  • Dissolve cholesterol (1.0 eq) in dry pyridine at 0 °C under an inert atmosphere.

  • Add p-toluenesulfonyl chloride (1.2 eq) portion-wise to the solution while maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 12 hours.

  • Pour the reaction mixture into ice-water and extract with dichloromethane.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., acetone/water) to obtain pure cholesteryl tosylate.

Step 2: Synthesis of this compound

  • Dissolve cholesteryl tosylate (1.0 eq) in anhydrous DMF.

  • Add aniline (1.5 eq) to the solution.

  • Heat the reaction mixture at 80-100 °C for 24-48 hours under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy:

  • Prepare a ~5-10 mg sample of this compound in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

Infrared (IR) Spectroscopy:

  • Acquire the IR spectrum of a thin film of the sample on a KBr plate or using an ATR-FTIR spectrometer.

Mass Spectrometry (MS):

  • Obtain the mass spectrum using an electrospray ionization (ESI) or electron ionization (EI) mass spectrometer.

Visualizations

The following diagrams illustrate the synthetic pathway and the general workflow for spectroscopic analysis.

Synthesis_of_this compound Cholesterol Cholesterol TsCl p-Toluenesulfonyl chloride Pyridine CholesterylTosylate Cholesteryl Tosylate Cholesterol->CholesterylTosylate Tosylation Aniline Aniline DMF, Heat This compound This compound CholesterylTosylate->this compound Nucleophilic Substitution

Caption: Synthesis of this compound from Cholesterol.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation SynthesizedCompound Synthesized this compound Purification Purification (Column Chromatography) SynthesizedCompound->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MassSpec Mass Spectrometry Purification->MassSpec StructureElucidation Structure Elucidation NMR->StructureElucidation IR->StructureElucidation MassSpec->StructureElucidation

Caption: General workflow for spectroscopic analysis.

Cholesterylaniline: A Technical Guide to a Novel Moiety in Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the synthesis, properties, and potential research applications of cholesterylaniline, a novel molecular scaffold integrating the rigid, chiral backbone of cholesterol with the versatile aromatic amine functionality of aniline. While not a widely documented compound, the chemical feasibility of conjugating these two moieties opens up significant avenues for innovation in materials science and pharmacology. This document will detail prospective synthetic pathways, predict key physicochemical properties, and outline promising applications in the fields of liquid crystals and advanced drug delivery systems. Experimental protocols for the synthesis and characterization of analogous cholesterol derivatives are provided to serve as a practical foundation for researchers. All quantitative data from related compounds are summarized for comparative analysis, and key conceptual frameworks are visualized through diagrams to facilitate understanding.

Introduction to this compound

Cholesterol, a ubiquitous and essential biomolecule, is characterized by its rigid tetracyclic steroid ring system and a single hydroxyl group, which serves as a prime site for chemical modification. Aniline, a fundamental aromatic amine, is a versatile building block in organic synthesis, known for its electronic properties and reactivity. The conceptual molecule, this compound, represents the covalent linkage of these two entities. This union is anticipated to yield a unique amphiphilic structure with a bulky, hydrophobic steroidal tail and a more polar, functional aromatic head.

The inherent chirality and rigidity of the cholesterol core are known to promote the formation of liquid crystalline phases, particularly cholesteric (chiral nematic) phases.[1] The introduction of an aniline moiety could further influence these properties through π-π stacking interactions and the potential for hydrogen bonding, leading to novel thermotropic behaviors.[2]

In the realm of drug delivery, cholesterol and its derivatives are extensively used to enhance the stability and biocompatibility of nanocarriers such as liposomes and nanoparticles.[3][4] An aniline-functionalized cholesterol could serve as a versatile component in such systems, offering a reactive handle for drug conjugation, surface modification, or pH-responsive behavior.

Synthesis and Characterization

While a specific, standardized synthesis for "this compound" is not established in the literature, several viable synthetic routes can be postulated based on known reactions involving cholesterol and aniline derivatives.

Postulated Synthetic Pathways

Two primary strategies for the synthesis of this compound and its derivatives include the formation of an amide/carbamate linkage or a direct carbon-nitrogen bond.

  • Amide/Carbamate Linkage: A straightforward approach involves the reaction of a cholesterol derivative, such as cholesteryl chloroformate, with aniline or a substituted aniline. This reaction, typically catalyzed by a mild base like pyridine or 4-dimethylaminopyridine (DMAP), yields a stable cholesteryl carbamate.[5]

  • Direct C-N Bond Formation: A more direct linkage can be achieved through reactions like the ring-opening of a cholesterol-derived epoxide with aniline. For instance, the synthesis of a cholesterol-based β-aminoalcohol has been reported via the reaction of a cholesterol epoxide with aniline in the presence of a catalyst.

A generalized workflow for the synthesis and purification of a this compound derivative is depicted below.

Synthesis_Workflow Cholesterol Cholesterol Derivative (e.g., Cholesteryl Chloroformate) Reaction Reaction (e.g., Schotten-Baumann) Cholesterol->Reaction Aniline Aniline or Substituted Aniline Aniline->Reaction Purification Purification (e.g., Column Chromatography) Reaction->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization FinalProduct This compound Product Characterization->FinalProduct

A generalized workflow for the synthesis and characterization of this compound derivatives.
Characterization Techniques

The structural confirmation and purity assessment of synthesized this compound derivatives would rely on standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure by identifying the chemical environment of protons and carbon atoms.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups, such as N-H, C=O (in carbamates), and aromatic C-H bonds.

  • Differential Scanning Calorimetry (DSC): To determine thermal properties, including melting points and liquid crystal phase transition temperatures.

  • Polarized Optical Microscopy (POM): To visualize and identify the textures of any liquid crystalline phases.

Potential Research Applications

The unique hybrid structure of this compound suggests significant potential in two primary research domains: liquid crystals and drug delivery.

Liquid Crystals

Cholesterol and its derivatives are the archetypal molecules for forming cholesteric liquid crystals, which exhibit a helical arrangement of molecules. This helical structure gives rise to unique optical properties, such as selective reflection of circularly polarized light, leading to vibrant colors.

The incorporation of an aniline moiety could introduce new intermolecular interactions, such as π-π stacking between the aromatic rings, which could significantly influence the pitch of the cholesteric helix and the stability of the mesophase. This could lead to the development of novel thermotropic liquid crystals with tunable optical properties responsive to temperature changes.

Cholesteric_Phase Conceptual model of a cholesteric liquid crystal phase, showing the helical twist of the director from one layer to the next. cluster_layers Molecular Layers cluster_director Director (Average Molecular Orientation) a1 a2 a1->a2 a3 a2->a3 a4 a3->a4 a5 a4->a5 b1 b2 b1->b2 b3 b2->b3 b4 b3->b4 b5 b4->b5 c1 c2 c1->c2 c3 c2->c3 c4 c3->c4 c5 c4->c5 d1 d2 d1->d2 d3 d2->d3 d4 d3->d4 d5 d4->d5 e1 e2 e1->e2 e3 e2->e3 e4 e3->e4 e5 e4->e5 p1 p2 p1->p2 n1 p3 p2->p3 n2 p4 p3->p4 n3 p5 p4->p5 n4

Helical structure of a cholesteric liquid crystal phase.

Table 1: Illustrative Thermotropic Properties of Cholesterol Derivatives

CompoundPhase Transition Temperatures (°C)Mesophase Type(s)Reference
Cholesteryl Benzoate145 (Crystal to Cholesteric), 179 (Cholesteric to Isotropic)Cholesteric
Cholesterol-linked Hydroxyethyl CelluloseVaries with substitution (e.g., 120-160)Thermotropic Liquid Crystalline
Perfluorinated Acyl-functionalized Cholesterol134.9 (Solid to Smectic A), 171.1 (Smectic A to Isotropic)Smectic A

Note: The data in this table are for illustrative purposes to show the types of properties that would be relevant for this compound and are based on existing cholesterol derivatives.

Drug Delivery Systems

Cholesterol is a critical component of many drug delivery systems, particularly lipid-based nanoparticles and liposomes, where it enhances stability and modulates membrane fluidity. The amphiphilic nature of this compound would make it an excellent candidate for incorporation into such nanocarriers.

The aniline group offers several advantages:

  • Drug Conjugation: The primary amine of aniline can be used as a chemical handle to covalently attach drugs, particularly those with carboxylic acid groups, via amide bond formation.

  • Surface Functionalization: The aniline moiety can be further modified, for example, by PEGylation to create "stealth" nanoparticles that can evade the immune system and circulate for longer periods.

  • pH-Responsiveness: The basicity of the aniline group could be exploited to design drug delivery systems that release their payload in the acidic environment of tumors or endosomes.

Drug_Delivery Nanoparticle This compound-based Nanoparticle Hydrophobic Core (Drug-loaded) Hydrophilic Shell (PEGylated Aniline) Systemic_Circulation Systemic Circulation Nanoparticle->Systemic_Circulation Intravenous Administration Tumor_Microenvironment Tumor Microenvironment (Acidic pH) Systemic_Circulation->Tumor_Microenvironment EPR Effect Cancer_Cell Cancer Cell Tumor_Microenvironment->Cancer_Cell Cellular Uptake Drug_Release Drug Release Cancer_Cell->Drug_Release pH-triggered

Conceptual pathway for a this compound-based nanoparticle in targeted drug delivery.

Table 2: Representative Data for Cholesterol-based Drug Delivery Systems

Nanocarrier SystemEncapsulated DrugParticle Size (nm)Drug Loading Capacity (%)Reference
Cholesterol-modified Pullulan NanoparticlesDoxorubicin~150~10
Cholesterol/Imidazole Modified Starch NanoparticlesCurcumin~200~15
Cationic Cholesterol Derivative LiposomesPaclitaxel~100High

Note: This table provides example data from existing cholesterol-based systems to illustrate the quantitative parameters relevant to evaluating this compound in drug delivery applications.

Experimental Protocols

The following are example protocols for the synthesis and characterization of cholesterol derivatives, which can be adapted for this compound.

Synthesis of a Cholesteryl Carbamate (Illustrative)

This protocol is adapted from the synthesis of cholesteryl carbamate derivatives.

  • Materials: Cholesteryl chloroformate, aniline, 4-dimethylaminopyridine (DMAP), dichloromethane (DCM), triethylamine.

  • Procedure:

    • Dissolve cholesteryl chloroformate (1 equivalent) in dry DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add DMAP (catalytic amount) and triethylamine (1.2 equivalents) to the solution.

    • In a separate flask, dissolve aniline (1.1 equivalents) in dry DCM.

    • Add the aniline solution dropwise to the cholesteryl chloroformate solution at 0 °C with stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with dilute HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

Characterization by Differential Scanning Calorimetry (DSC)
  • Instrument: A calibrated differential scanning calorimeter.

  • Procedure:

    • Accurately weigh 2-5 mg of the purified this compound sample into an aluminum DSC pan.

    • Seal the pan hermetically.

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its expected melting point.

    • Cool the sample at the same rate back to room temperature.

    • Perform a second heating scan under the same conditions.

    • Analyze the thermogram to identify the temperatures and enthalpies of phase transitions.

Conclusion

"this compound," while not a commonly cited compound, represents a promising and chemically accessible molecular architecture. By combining the well-established properties of cholesterol with the functional versatility of aniline, this novel scaffold holds significant potential for advancing the fields of liquid crystals and drug delivery. The synthesis of this compound derivatives is achievable through standard organic chemistry techniques, and their anticipated properties make them attractive candidates for developing new materials with tunable optical properties and for creating sophisticated, targeted nanomedicines. Further research into the synthesis and characterization of these compounds is warranted to fully explore their potential applications.

References

Self-Assembly Properties of Cholesterylaniline: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cholesterylaniline represents a class of amphiphilic molecules that combine the inherent biocompatibility and hydrophobicity of cholesterol with the aromatic and potentially functionalizable aniline moiety. This unique molecular architecture drives their self-assembly into a variety of nanostructures in aqueous environments, making them promising candidates for advanced drug delivery systems. The cholesterol segment acts as a powerful hydrophobic anchor, promoting aggregation to minimize contact with water, while the aniline headgroup can be tailored to modulate the physicochemical properties and surface characteristics of the resulting nanoparticles. This technical guide provides an in-depth overview of the synthesis, self-assembly properties, characterization, and potential applications of this compound and its analogues, with a focus on their utility in drug development.

Molecular Structure and Self-Assembly Mechanism

The fundamental principle governing the self-assembly of this compound is the hydrophobic effect. In an aqueous medium, the nonpolar cholesterol tails aggregate to form a stable core, shielded from the surrounding water molecules. The aniline headgroups are consequently exposed at the nano-aggregate's surface. The nature of the linkage between the cholesterol and aniline moieties, typically a carbamate bond, influences the molecule's overall geometry and packing behavior.

cluster_0 Self-Assembly Process cluster_1 Nanoparticle Structure Individual_Molecules This compound Monomers in Aqueous Solution Nanoparticle Self-Assembled Nanoparticle Individual_Molecules->Nanoparticle Hydrophobic Interactions Core Hydrophobic Cholesterol Core Shell Aniline Headgroups (Shell) Start Dissolve Aniline and Base in DCM Add_Cholesteryl_Chloroformate Add Cholesteryl Chloroformate Solution Start->Add_Cholesteryl_Chloroformate Stir Stir at Room Temperature Add_Cholesteryl_Chloroformate->Stir Monitor Monitor with TLC Stir->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Reaction Complete Purify Purification by Precipitation and Chromatography Workup->Purify End Characterize this compound Purify->End CAC_Determination CAC Determination Workflow Prepare_Samples Prepare this compound Solutions of Varying Concentrations Add_Pyrene Add Pyrene Probe Prepare_Samples->Add_Pyrene Equilibrate Equilibrate Samples Add_Pyrene->Equilibrate Measure_Fluorescence Measure Fluorescence Spectra Equilibrate->Measure_Fluorescence Plot_Data Plot I3/I1 vs. log(Concentration) Measure_Fluorescence->Plot_Data Determine_CAC Determine CAC from Inflection Point Plot_Data->Determine_CAC Drug_Delivery Drug Delivery Application Workflow Loading Drug Loading into Nanoparticles (Solvent Evaporation) Purification Purification of Drug-Loaded Nanoparticles Loading->Purification Characterization Characterization of Drug-Loaded Nanoparticles (Size, Zeta, etc.) Purification->Characterization Release_Study In Vitro Drug Release Study (Dialysis Method) Characterization->Release_Study Data_Analysis Quantification of Drug Release and Kinetic Modeling Release_Study->Data_Analysis

An In-Depth Technical Guide to the Health and Safety of Novel Cholesteryl-Aniline Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific chemical substance with the name Cholesterylaniline, N-phenylcholesterylamine, or cholesteryl-4-aminobenzene and an associated CAS (Chemical Abstracts Service) number has been identified in publicly available databases. As such, no direct toxicological, health, or safety data for this specific compound exists. This guide provides a comprehensive overview of the potential health and safety considerations for a hypothetical novel compound, this compound, based on the known properties of its constituent chemical moieties: cholesterol and aniline. This document is intended for researchers, scientists, and drug development professionals as a framework for risk assessment and safe handling of such novel substances.

Executive Summary

The toxicological profile of a novel compound is not merely the sum of its parts. However, an analysis of the known hazards of structurally related compounds provides a critical starting point for risk assessment. Aniline and its derivatives are known for their hematotoxicity, potential carcinogenicity, and acute toxicity via oral, dermal, and inhalation routes. Cholesterol, in contrast, is a ubiquitous biological molecule with low acute toxicity. The primary health and safety concerns for a hypothetical this compound compound would therefore likely be driven by the aniline moiety. This guide summarizes the available data for relevant aniline derivatives and outlines a recommended workflow for the safety assessment of such a novel chemical.

Hazard Identification and Classification

Based on the known hazards of aniline and its derivatives, a novel this compound compound should be handled as a substance of high concern until empirical data can be generated. The following GHS hazard classifications are likely to be relevant.

Table 1: Potential GHS Hazard Classifications for this compound

Hazard ClassHazard CategoryHazard StatementBasis of Concern (from related compounds)
Acute Toxicity, OralCategory 2 or 3H300: Fatal if swallowed or H301: Toxic if swallowedAniline and its derivatives are known to be toxic or fatal upon ingestion.[1][2]
Acute Toxicity, DermalCategory 2 or 3H310: Fatal in contact with skin or H311: Toxic in contact with skinDermal absorption is a significant route of exposure for anilines, leading to systemic toxicity.[1][2]
Acute Toxicity, InhalationCategory 2 or 3H330: Fatal if inhaled or H331: Toxic if inhaledInhalation of dusts or aerosols can lead to rapid systemic absorption and toxicity.
Skin SensitizationCategory 1H317: May cause an allergic skin reactionSome aniline derivatives are known skin sensitizers.
CarcinogenicityCategory 1B or 2H350: May cause cancer or H351: Suspected of causing cancerAniline is classified as a suspected human carcinogen.
Aquatic Hazard (Acute)Category 1H400: Very toxic to aquatic lifeAniline derivatives are often very toxic to aquatic organisms.
Aquatic Hazard (Chronic)Category 1H410: Very toxic to aquatic life with long lasting effectsPersistence and long-term effects in the aquatic environment are a concern.

Toxicological Data Summary for Related Compounds

The following tables summarize publicly available toxicology data for aniline and some of its derivatives. This data should be used as a conservative estimate for the potential toxicity of a novel this compound compound.

Table 2: Acute Toxicity Data for Aniline Derivatives

CompoundCAS NumberLD50 Oral (rat)LD50 Dermal (rabbit)LC50 Inhalation (rat)
Aniline62-53-3250 mg/kg820 mg/kg250 ppm (4h)
o-Chloroaniline95-51-2310 mg/kg1180 mg/kgNo data
m-Chloroaniline108-42-9256 mg/kgNo dataNo data
p-Chloroaniline106-47-8320 mg/kg3200 mg/kgNo data
N,N-Dimethylaniline121-69-7951 mg/kg1692 mg/kg250 ppm (4h)

Note: This data is compiled from various Safety Data Sheets and toxicology databases and should be used for reference only.

Table 3: Known Health Effects of Aniline Derivatives in Animal Studies

EffectSpeciesRoute of ExposureObserved Outcomes
Hematotoxicity Rat, MouseGavageMethemoglobinemia, hemolytic anemia, increased hemosiderin pigmentation in spleen, liver, and kidney; bone marrow hyperplasia.
Splenotoxicity Rat, MouseGavageSplenomegaly (enlargement of the spleen) due to increased hematopoiesis and hemosiderin deposition.
Hepatotoxicity Rat, MouseGavageIncreased hematopoiesis and hemosiderin pigmentation.
Nephrotoxicity Rat, MouseGavageHemosiderin pigmentation in the kidney.
Clinical Signs Rat, MouseGavageCyanosis (bluish discoloration of the skin), decreased motor activity, tremors.

In contrast, cholesterol (CAS: 57-88-5) is generally considered to have low acute toxicity, with oral LD50 values in rats reported to be greater than 2,000 mg/kg. It is not classified as a hazardous substance.

Experimental Protocols for Safety Assessment

For a novel substance like this compound, a tiered approach to toxicological testing is recommended. The following are examples of key experimental protocols that would be necessary to establish a safety profile.

4.1 In Vitro Assays

  • Bacterial Reverse Mutation Assay (Ames Test):

    • Methodology: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA) are exposed to various concentrations of the test article, with and without metabolic activation (S9 fraction). The number of revertant colonies is counted and compared to solvent controls. A significant, dose-dependent increase in revertants indicates mutagenic potential.

  • In Vitro Mammalian Cell Micronucleus Test:

    • Methodology: Human peripheral blood lymphocytes or a suitable cell line (e.g., CHO, V79, L5178Y) are treated with the test substance. After an appropriate incubation period, cells are harvested and scored for the presence of micronuclei, which are indicative of chromosomal damage.

4.2 Acute Toxicity Studies (in vivo)

  • Acute Oral, Dermal, and Inhalation Toxicity (OECD Guidelines 423, 402, 403):

    • Methodology: A stepwise procedure is used with a limited number of animals (typically rats). A starting dose is administered to a small group of animals. Depending on the outcome (mortality or survival), the dose is escalated or de-escalated for the next group. This allows for the determination of an LD50 or LC50 value and observation of clinical signs of toxicity.

Recommended Safe Handling Practices

Given the potential for high toxicity, the following handling precautions are mandatory:

  • Engineering Controls: Work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemically resistant gloves (e.g., nitrile, neoprene). Double gloving is recommended.

    • Eye Protection: Chemical safety goggles or a face shield must be worn.

    • Lab Coat: A lab coat should be worn and buttoned. For larger quantities, a chemically resistant apron or suit may be necessary.

  • Hygiene: Avoid all contact with skin and eyes. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

  • Spill and Waste Management: Have a spill kit readily available. All waste containing this compound should be collected in sealed containers and disposed of as hazardous chemical waste in accordance with local regulations.

Visualizations

The following diagrams illustrate a conceptual workflow for safety assessment and a potential signaling pathway for aniline-induced toxicity.

G cluster_0 Phase 1: In Silico & In Vitro Assessment cluster_1 Phase 2: In Vivo Acute Toxicity cluster_2 Phase 3: Risk Assessment & Management A Novel Compound Synthesis (this compound) B QSAR & In Silico Toxicity Prediction A->B C Ames Test (Mutagenicity) B->C D Micronucleus Assay (Clastogenicity) B->D E Cytotoxicity Assays (e.g., MTT, LDH) B->E F Acute Oral Toxicity (OECD 423) C->F D->F E->F G Acute Dermal Toxicity (OECD 402) F->G H Acute Inhalation Toxicity (OECD 403) G->H I Data Analysis & Endpoint Determination H->I J Hazard Classification (GHS) I->J K Develop Safe Handling Procedures (SOPs) J->K L Final Safety Data Sheet (SDS) Generation K->L

Conceptual workflow for the safety assessment of a novel chemical.

G cluster_0 Systemic Circulation cluster_1 Toxic Effect Aniline Aniline Metabolite (e.g., Phenylhydroxylamine) RBC Red Blood Cell Aniline->RBC Hb Hemoglobin (Fe2+) Aniline->Hb Oxidation OxidativeStress Oxidative Stress (ROS Generation) Aniline->OxidativeStress MetHb Methemoglobin (Fe3+) Hb->MetHb Cyanosis Clinical Sign: Cyanosis MetHb->Cyanosis Hemolysis Hemolysis OxidativeStress->Hemolysis

Generalized signaling pathway for aniline-induced hematotoxicity.

References

An In-depth Technical Guide to the Thermal Properties and Phase Transitions of Cholesterylaniline (Cholesteryl N-phenylcarbamate)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct and comprehensive experimental data on the thermal properties and phase transitions of Cholesterylaniline, more formally known as Cholesteryl N-phenylcarbamate, is limited in publicly accessible literature. This guide synthesizes the available information on its synthesis and basic properties, supplemented with data from structurally similar compounds to provide a predictive and comparative overview.

Introduction

Cholesteryl derivatives are a significant class of molecules known for their ability to form liquid crystal phases, particularly cholesteric (chiral nematic) phases. These materials are of great interest due to their unique optical properties, which are highly sensitive to temperature and chemical environment. This compound, or Cholesteryl N-phenylcarbamate, is synthesized from cholesterol, a ubiquitous biological molecule, and aniline. The linkage of the rigid steroidal core with the aromatic aniline moiety via a carbamate group is expected to result in mesogenic behavior. Understanding the thermal properties and phase transitions of this compound is crucial for its potential applications in areas such as drug delivery, biosensors, and optical devices.

This technical guide provides an overview of the synthesis of this compound, its known physical properties, and a detailed look at the experimental protocols used to characterize such materials. Due to the scarcity of specific data for this compound, thermal properties of closely related cholesteryl carbamate derivatives are presented to illustrate the expected behavior.

Synthesis of this compound (Cholesteryl N-phenylcarbamate)

The synthesis of Cholesteryl N-phenylcarbamate is typically achieved through the reaction of cholesteryl chloroformate with aniline.[1] This is a standard method for forming carbamate linkages.

General Synthetic Protocol:

  • Dissolution: Aniline is dissolved in a dry, inert solvent such as dichloromethane (DCM) in a reaction vessel under a nitrogen atmosphere. The solution is cooled to 0°C.

  • Addition of Base: A base, such as triethylamine, is added to the solution to act as an acid scavenger.

  • Addition of Cholesteryl Chloroformate: A solution of cholesteryl chloroformate in dry DCM is added dropwise to the cooled aniline solution over a period of one hour.

  • Catalysis: A catalytic amount of 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction.[1]

  • Reaction: The reaction mixture is stirred at 0°C for a short period and then allowed to warm to room temperature, where it is stirred for several hours (typically 8-12 hours) until completion, which can be monitored by thin-layer chromatography (TLC).

  • Workup and Purification: The reaction mixture is washed with water and dilute acid to remove unreacted starting materials and salts. The organic layer is then dried, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization, for example, from an acetone-petroleum ether mixture, to yield the final product as shining crystals.[2]

A reported melting point for Cholesteryl N-phenylcarbamate is 160°C.[2]

SynthesisWorkflow

Thermal Properties and Phase Transitions

Table 1: Phase Transition Temperatures of Structurally Related Cholesteryl Carbamates

CompoundTransitionTemperature (°C)
Cholesteryl-p-thiophenoxy-phenyl-carbamate K → S130.0
S1 → Ch117.0
Ch → I129.24
Cholesteryl-p-(p'-chloro)-thiophenoxy-phenyl-carbamate K → S192.2
S1 → S2125.0
S2 → Ch145.0
Ch → I155.34
Cholesteryl-p-(p'-bromo)-thiophenoxy-phenyl-carbamate K → S1Not Reported
S1 → ChNot Reported
Ch → INot Reported

K = Crystal, S1/S2 = Smectic phases, Ch = Cholesteric phase, I = Isotropic liquid

Based on this comparative data, it is plausible that this compound would also exhibit one or more liquid crystalline phases, such as a cholesteric phase, upon heating before transitioning to an isotropic liquid. The presence of smectic phases is also possible.

PhaseTransitions

Experimental Protocols for Thermal Analysis

The characterization of the thermal properties and phase transitions of liquid crystalline materials like this compound relies on standard analytical techniques.

4.1 Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature.

  • Objective: To determine the temperatures and enthalpies of phase transitions (e.g., melting, crystallization, liquid crystal transitions).

  • Methodology:

    • A small, precisely weighed sample (typically 1-5 mg) of this compound is hermetically sealed in an aluminum pan.

    • An empty, sealed aluminum pan is used as a reference.

    • The sample and reference pans are placed in the DSC cell.

    • The cell is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen).

    • The heat flow to the sample relative to the reference is recorded as a function of temperature. Endothermic events (like melting) and exothermic events (like crystallization) appear as peaks on the DSC thermogram.

    • The sample is then cooled at a controlled rate (e.g., 10°C/min) to observe transitions upon cooling.

    • A second heating scan is often performed to observe the thermal behavior of the material with a consistent thermal history.

  • Data Analysis: The onset temperature of a peak is typically taken as the transition temperature. The area under the peak is integrated to determine the enthalpy of the transition (ΔH).

4.2 Polarized Optical Microscopy (POM)

POM is used to visually identify and characterize the anisotropic textures of liquid crystal phases.

  • Objective: To observe the distinct optical textures of different liquid crystal phases and determine their transition temperatures.

  • Methodology:

    • A small amount of the this compound sample is placed on a clean glass microscope slide.

    • A coverslip is placed over the sample, and it is heated on a hot stage to melt the sample into a thin film.

    • The hot stage allows for precise temperature control and ramping.

    • The sample is observed through a polarizing microscope with crossed polarizers.

    • Isotropic liquids appear dark (extinguished), while anisotropic liquid crystal phases are birefringent and exhibit characteristic textures (e.g., focal conic for smectic phases, planar or fingerprint for cholesteric phases).

    • The temperature is slowly increased and decreased to observe the temperatures at which the textures change, corresponding to phase transitions. These transitions are then correlated with the data obtained from DSC.

Conclusion

While a complete thermal profile for this compound (Cholesteryl N-phenylcarbamate) is not yet available in the scientific literature, its synthesis is well-established. Based on the behavior of structurally analogous compounds, it is strongly predicted that this compound is a mesogenic material, likely exhibiting a cholesteric liquid crystal phase. The detailed experimental protocols for DSC and POM outlined in this guide provide a clear framework for the comprehensive characterization of its thermal properties and phase transitions. Further research is necessary to fully elucidate the rich and complex phase behavior of this and related cholesteryl derivatives, which will be critical for unlocking their potential in advanced materials and biomedical applications.

References

Unveiling the Chiral Landscape of Cholesterylaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, stereochemistry, and potential biological relevance of cholesterylaniline, a chiral molecule derived from the ubiquitous and structurally complex cholesterol. For the purposes of this guide, "this compound" will primarily refer to cholesteryl N-phenylcarbamate , a stable and well-characterized derivative. This document provides a comprehensive overview of its synthesis, detailed experimental protocols, and a discussion of the inherent chirality stemming from the cholesterol backbone. While specific quantitative chiroptical data and defined signaling pathways for this particular molecule are not extensively documented in publicly available literature, this guide consolidates the existing knowledge and provides a framework for future research.

The Chiral Core: Understanding Cholesterol's Stereochemistry

Cholesterol is a chiral molecule possessing a rigid tetracyclic steroid nucleus and a flexible isoprenoid side chain. Its structure contains eight stereogenic centers, leading to a specific three-dimensional conformation that is crucial for its biological functions, including its role in membrane fluidity and as a precursor for steroid hormones and bile acids. The inherent chirality of the cholesterol scaffold is conferred to its derivatives, including this compound.

Synthesis of Cholesteryl N-Phenylcarbamate

The most common and well-documented method for synthesizing cholesteryl N-phenylcarbamate involves the reaction of cholesteryl chloroformate with aniline. This reaction typically proceeds as a nucleophilic acyl substitution, where the lone pair of the nitrogen atom in aniline attacks the electrophilic carbonyl carbon of the chloroformate.

Experimental Protocol: Synthesis of Cholesteryl N-Phenylcarbamate

This protocol is a synthesis of the general procedure described in the literature[1].

Materials:

  • Cholesteryl chloroformate

  • Aniline

  • Triethylamine (TEA) or Pyridine (as a base)

  • Dry Dichloromethane (DCM) or Chloroform

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Methanol

  • Deionized water

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve one equivalent of aniline in dry DCM.

  • Cool the solution to 0°C using an ice bath.

  • Add 1.2 equivalents of a base, such as triethylamine, to the solution to act as an acid scavenger.

  • In a separate flask, prepare a solution of one equivalent of cholesteryl chloroformate in dry DCM.

  • Slowly add the cholesteryl chloroformate solution to the aniline solution dropwise over a period of 1 hour, while maintaining the temperature at 0°C and stirring continuously.

  • After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 30 minutes.

  • The reaction can be catalyzed by adding 0.1 equivalents of 4-dimethylaminopyridine (DMAP), which may reduce the reaction time[1]. If a catalyst is used, the reaction mixture is typically stirred at room temperature for 8-12 hours.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with deionized water (3 x 10 mL).

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of methanol and chloroform) to yield the pure cholesteryl N-phenylcarbamate.

Characterization Data

The synthesized cholesteryl N-phenylcarbamate can be characterized using various spectroscopic techniques. Representative data from the literature is summarized in the table below.

Technique Observed Data Reference
¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.19 (s, 1H, NH), 7.4-7.0 (m, 5H, Ar-H), 5.4 (m, 1H, C6-H), 4.60 (m, 1H, C3-H), 2.62-0.62 (m, cholesterol backbone and side chain protons)[1]
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 154.95 (C=O, carbamate), 147.19, 106.49 (aromatic carbons), signals corresponding to the cholesterol backbone and side chain[1]
Mass Spectrometry (ESI) m/z: 505.25 [M]⁺ (Calculated for C₃₄H₅₁NO₂: 505.39)[1]

Chirality and Optical Properties

The chirality of this compound is fundamentally derived from the cholesterol moiety. While the aniline portion itself is achiral, its attachment to the C3 position of the steroid nucleus results in a diastereomerically pure compound, assuming the starting cholesterol is enantiomerically pure.

The optical activity of a chiral molecule is a measure of its ability to rotate the plane of plane-polarized light. This is a key characteristic for confirming the chiral nature of a synthesized molecule.

Quantitative Chiroptical Data

The general experimental setup for determining specific rotation is as follows:

Experimental Protocol: Polarimetry

  • Prepare a solution of the this compound derivative of a known concentration (c, in g/mL) in a suitable solvent (e.g., chloroform).

  • Fill a polarimeter cell of a known path length (l, in decimeters).

  • Measure the observed rotation (α) at a specific wavelength (commonly the sodium D-line, 589 nm) and temperature.

  • Calculate the specific rotation using the formula: [α] = α / (c * l) .

Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light and provides detailed information about the stereochemical environment of chromophores within a molecule. For this compound, the aromatic phenyl ring and the carbonyl group of the carbamate linkage would be the primary chromophores of interest for CD analysis.

Potential Biological Relevance and Signaling

While specific signaling pathways directly involving this compound have not been elucidated, the broader class of cholesterol derivatives and carbamates suggests potential areas of biological activity. Cholesterol itself is a critical regulator of cellular signaling, often through its role in the formation of lipid rafts, which are specialized membrane microdomains that concentrate signaling proteins.

Derivatives of cholesterol with modifications at the 3-position are known to have diverse biological activities. For instance, some cholesteryl carbamates have been investigated as enzyme inhibitors, particularly targeting cholesterol esterase. The introduction of an aromatic moiety like aniline could influence the molecule's interaction with biological membranes and proteins.

Further research is needed to explore the specific biological effects of this compound, including its cellular uptake, subcellular localization, and potential interactions with signaling proteins or nuclear receptors.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of cholesteryl N-phenylcarbamate.

Synthesis_Workflow CholesterylChloroformate Cholesteryl Chloroformate Reaction Reaction in Dry DCM + Base (e.g., TEA) 0°C to RT CholesterylChloroformate->Reaction Aniline Aniline Aniline->Reaction Purification Work-up & Purification (Column Chromatography) Reaction->Purification Crude Product Product Cholesteryl N-Phenylcarbamate Purification->Product Pure Product

Caption: Synthesis of Cholesteryl N-Phenylcarbamate.

Logical Relationship of Chirality

This diagram illustrates the transfer of chirality from the cholesterol backbone to the final this compound molecule.

Chirality_Transfer Cholesterol Cholesterol (Chiral Precursor) 8 Stereocenters This compound This compound (Chiral Product) Cholesterol->this compound Confers Chirality AnilineMoiety Aniline Moiety (Achiral) AnilineMoiety->this compound Adds Functionality

Caption: Inheritance of Chirality in this compound.

Conclusion and Future Directions

This compound, in the form of cholesteryl N-phenylcarbamate, is a readily synthesizable chiral molecule that inherits the complex stereochemistry of its cholesterol precursor. While its synthesis and basic characterization are established, a significant opportunity exists for further investigation into its chiroptical properties and biological activities. Future research should focus on the experimental determination of its specific rotation and circular dichroism spectra to fully characterize its chiral nature. Furthermore, studies exploring its interactions with biological membranes, potential enzyme inhibition, and effects on cellular signaling pathways will be crucial in uncovering its potential applications in drug development and chemical biology.

References

Navigating Biocompatibility: A Preliminary Framework for Cholesterylaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The burgeoning field of novel biomaterials presents both immense opportunity and significant challenges for drug delivery applications. Cholesterylaniline, a compound of increasing interest, stands at this precipice. Its unique chemical structure suggests potential for innovative therapeutic strategies. However, before its translational potential can be realized, a thorough and systematic evaluation of its biocompatibility is paramount. This technical guide outlines the essential preliminary studies required to establish a foundational understanding of the biocompatibility profile of this compound, providing a roadmap for researchers and developers in this domain.

The biocompatibility of a material is its ability to perform with an appropriate host response in a specific application. It is not a single property but a collection of processes that depend on the material itself, its degradation products, and the biological environment it interacts with. For drug delivery systems, ensuring the carrier is non-toxic and does not elicit an adverse immune response is as crucial as the efficacy of the therapeutic agent it carries.[1][2]

In Vitro Cytotoxicity Assays: The First Line of Inquiry

The initial assessment of a novel material's biocompatibility begins at the cellular level. In vitro cytotoxicity assays are rapid, cost-effective, and provide valuable preliminary data on how a material affects cell health and viability. These assays expose cultured cells to the material and measure various indicators of cellular stress or death.[3][4]

A variety of assays are available, each with its own mechanism and endpoint. A comparative analysis of multiple assays is often recommended to gain a comprehensive understanding of the material's cytotoxic potential.[5] The choice of cell line is also critical and should be relevant to the intended application of the this compound-based delivery system.

Table 1: Overview of Common In Vitro Cytotoxicity Assays

Assay TypePrincipleEndpoint MeasuredKey Considerations
MTT Assay Measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells convert the MTT tetrazolium salt into a colored formazan product.Colorimetric change proportional to the number of viable cells.Can be influenced by the metabolic state of the cells.
Lactate Dehydrogenase (LDH) Assay Detects the release of the cytosolic enzyme LDH from cells with damaged plasma membranes.Enzymatic activity in the cell culture supernatant, indicating membrane rupture and cell death.A marker of necrosis or late-stage apoptosis.
Neutral Red Uptake (NRU) Assay Based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.Quantity of dye extracted from the cells, which is proportional to the number of viable cells.Sensitive to changes in lysosomal membrane integrity.
Propidium Iodide (PI) Assay PI is a fluorescent intercalating agent that cannot cross the membrane of live cells. It stains the nucleus of dead cells.Fluorescence intensity, indicating the number of cells with compromised membranes.Often used in conjunction with other viability dyes for multi-parameter analysis.
CellTox™ Green Cytotoxicity Assay Utilizes a fluorescent dye that is excluded from viable cells but binds to the DNA of dead cells, providing a stable signal over long exposure times.Real-time measurement of cytotoxicity through increased fluorescence upon cell death.Suitable for kinetic studies of cytotoxicity.
Experimental Protocol: MTT Assay for this compound Cytotoxicity
  • Cell Seeding: Plate a relevant cell line (e.g., HeLa, HepG2, or a cell line specific to the target tissue) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then create a series of dilutions in cell culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the solvent) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert the MTT to formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration at which 50% of cell viability is inhibited) can then be determined.

Experimental_Workflow_for_Biocompatibility_Assessment cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment Cytotoxicity Assays Cytotoxicity Assays Hemocompatibility Hemocompatibility Cytotoxicity Assays->Hemocompatibility If low cytotoxicity Material Re-evaluation Material Re-evaluation Cytotoxicity Assays->Material Re-evaluation If high cytotoxicity Genotoxicity Genotoxicity Hemocompatibility->Genotoxicity If hemocompatible Hemocompatibility->Material Re-evaluation If not hemocompatible Acute Systemic Toxicity Acute Systemic Toxicity Genotoxicity->Acute Systemic Toxicity If non-genotoxic Genotoxicity->Material Re-evaluation If genotoxic Sub-chronic Toxicity Sub-chronic Toxicity Acute Systemic Toxicity->Sub-chronic Toxicity If low acute toxicity Acute Systemic Toxicity->Material Re-evaluation If high acute toxicity Implantation Studies Implantation Studies Sub-chronic Toxicity->Implantation Studies If safe Biocompatible Material Biocompatible Material Implantation Studies->Biocompatible Material Material Synthesis\n(this compound) Material Synthesis (this compound) Material Synthesis\n(this compound)->Cytotoxicity Assays

Caption: Experimental Workflow for Biocompatibility Assessment.

Hemocompatibility: Interaction with Blood Components

For any material intended for systemic administration, assessing its interaction with blood is crucial. Hemocompatibility studies evaluate the effects of the material on blood components, including red blood cells, platelets, and the coagulation cascade.

Key Hemocompatibility Tests:

  • Hemolysis Assay: Measures the degree of red blood cell lysis caused by the material. High hemolysis rates indicate significant damage to cell membranes.

  • Platelet Activation and Aggregation Assays: Assess the material's potential to induce platelet activation and subsequent aggregation, which can lead to thrombosis.

  • Coagulation Assays (e.g., aPTT, PT): Determine if the material interferes with the intrinsic and extrinsic pathways of the blood coagulation cascade.

In Vivo Toxicity Studies: A Systemic Perspective

Following promising in vitro results, in vivo studies in animal models are necessary to understand the systemic effects of this compound. These studies provide insights into the material's biodistribution, metabolism, and potential organ toxicity.

Experimental Protocol: Acute Systemic Toxicity Study (General Guideline)
  • Animal Model Selection: Choose a suitable animal model, such as mice or rats.

  • Dose Formulation: Prepare sterile, pyrogen-free formulations of this compound at various concentrations.

  • Administration: Administer the compound to different groups of animals via the intended clinical route (e.g., intravenous, intraperitoneal). Include a control group receiving the vehicle only.

  • Observation: Monitor the animals for a specified period (e.g., 14 days) for clinical signs of toxicity, such as changes in weight, behavior, and appearance.

  • Hematology and Clinical Chemistry: At the end of the study, collect blood samples for analysis of hematological and clinical chemistry parameters to assess organ function.

  • Histopathology: Perform a gross necropsy and collect major organs for histopathological examination to identify any tissue damage or abnormalities.

The results of these studies will help determine the maximum tolerated dose (MTD) and identify any target organs of toxicity.

Caption: Decision Tree for Biocompatibility Testing.

Potential Cellular Responses to Cytotoxic Compounds

Understanding the potential mechanisms of cytotoxicity is crucial for interpreting experimental results and guiding material modifications. A cytotoxic compound can trigger various cellular signaling pathways leading to different modes of cell death.

Cellular_Response_to_Cytotoxicity cluster_cellular_damage Cellular Damage cluster_cell_death Cell Death Pathways compound This compound Exposure membrane Membrane Damage compound->membrane mitochondria Mitochondrial Dysfunction compound->mitochondria dna DNA Damage compound->dna necrosis Necrosis (Uncontrolled Cell Death) membrane->necrosis apoptosis Apoptosis (Programmed Cell Death) mitochondria->apoptosis Release of Cytochrome c autophagy Autophagy mitochondria->autophagy dna->apoptosis p53 activation Cellular Dismantling Cellular Dismantling apoptosis->Cellular Dismantling Inflammation Inflammation necrosis->Inflammation Cell Survival or Death Cell Survival or Death autophagy->Cell Survival or Death

Caption: Potential Cellular Responses to a Cytotoxic Compound.

Conclusion

The successful development of this compound for drug delivery applications is contingent upon a rigorous evaluation of its biocompatibility. The preliminary studies outlined in this guide, encompassing in vitro cytotoxicity and hemocompatibility assays, followed by in vivo toxicity assessments, provide a foundational framework for this critical evaluation. A systematic and multi-faceted approach will not only ensure the safety of this novel biomaterial but also pave the way for its potential translation into clinically relevant therapeutic solutions. The data generated from these studies will be invaluable for researchers, scientists, and drug development professionals in making informed decisions about the future development of this compound-based technologies.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Cholesterylaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, step-by-step protocol for the synthesis of cholesterylaniline, specifically the Schiff base derivative formed from the condensation of 4-cholesten-3-one (cholestenone) and aniline. The synthesis is a two-step process commencing with the Oppenauer oxidation of cholesterol to yield cholestenone, followed by an acid-catalyzed imine formation with aniline. This protocol includes reaction conditions, purification methods, and characterization data.

Introduction

This compound represents a class of cholesterol derivatives where the steroid scaffold is chemically linked to an aniline moiety. These hybrid molecules are of interest in drug development and materials science due to their unique amphiphilic properties and potential for biological activity. The imine linkage, also known as a Schiff base, provides a versatile platform for further chemical modifications. This protocol details a reliable method for the laboratory-scale synthesis of a this compound Schiff base.

Reaction Scheme

The overall synthesis involves two primary reactions:

  • Oxidation of Cholesterol: The hydroxyl group at the C3 position of cholesterol is oxidized to a ketone to form 4-cholesten-3-one (cholestenone).

  • Imine Condensation: Cholestenone is then reacted with aniline in the presence of an acid catalyst to form the corresponding this compound imine.

Experimental Protocols

3.1. Step 1: Synthesis of 4-Cholesten-3-one from Cholesterol (Oppenauer Oxidation)

This procedure is adapted from a well-established method for the oxidation of cholesterol.[1]

Materials:

  • Cholesterol

  • Acetone

  • Benzene

  • Aluminum tert-butoxide

  • 10% Sulfuric acid

  • Methanol

  • Ice

Equipment:

  • 5 L round-bottomed flask

  • Reflux condenser with a calcium chloride tube

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Buchner funnel and filter flask

  • Crystallization dish

Procedure:

  • In a 5 L round-bottomed flask, dissolve 100 g of cholesterol in 750 ml of acetone and 1 L of benzene.

  • Add a boiling tube to prevent bumping and heat the mixture to a boil using an oil bath maintained at 75-85°C.

  • In a separate flask, dissolve 80 g of aluminum tert-butoxide in 500 ml of dry benzene.

  • Add the aluminum tert-butoxide solution in one portion to the boiling cholesterol solution.

  • Continue gentle boiling for 8 hours. The mixture will turn cloudy and then yellow.[1]

  • After 8 hours, cool the reaction mixture and add 200 ml of water, followed by 500 ml of 10% sulfuric acid.

  • Transfer the mixture to a separatory funnel, add 1.5 L of water, and shake vigorously.

  • Separate the aqueous layer and extract it with a small amount of benzene.

  • Combine the benzene layers and wash them successively with water, 5% sodium hydroxide solution, and again with water until the washings are neutral.

  • Dry the benzene solution over anhydrous sodium sulfate.

  • Remove the benzene by distillation under reduced pressure using a rotary evaporator.

  • The resulting oily yellow residue will solidify upon cooling in an ice-salt bath and scratching.

  • To crystallize the product, dissolve the crude material in a mixture of 70 ml of acetone and 100 ml of methanol.

  • Allow the solution to cool slowly and seed if necessary to prevent oiling out.

  • Let the mixture stand at 0°C for 24 hours to complete crystallization.

  • Collect the crystals by vacuum filtration, wash with 100 ml of ice-cold methanol, and dry in a vacuum. The expected yield is 70-81 g of cholestenone.[1]

3.2. Step 2: Synthesis of this compound Imine from 4-Cholesten-3-one

This procedure is based on general methods for acid-catalyzed imine formation.[2][3]

Materials:

  • 4-Cholesten-3-one

  • Aniline

  • Toluene

  • p-Toluenesulfonic acid (PTSA) or glacial acetic acid

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethanol

  • Hexane

Equipment:

  • Round-bottomed flask

  • Dean-Stark apparatus and reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Buchner funnel and filter flask

  • Glassware for crystallization

Procedure:

  • In a round-bottomed flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 10 g of 4-cholesten-3-one and a 1.1 molar equivalent of aniline in 150 ml of toluene.

  • Add a catalytic amount of p-toluenesulfonic acid (approximately 0.1-0.2 g).

  • Heat the mixture to reflux with vigorous stirring. Water will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting cholestenone is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the toluene solution with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure.

  • The crude this compound imine can be purified by recrystallization from a suitable solvent system, such as ethanol or ethanol/hexane.

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Results

ParameterStep 1: Oxidation of CholesterolStep 2: Imine Formation
Starting Material Cholesterol4-Cholesten-3-one
Key Reagents Aluminum tert-butoxide, AcetoneAniline, p-Toluenesulfonic acid
Solvent Benzene/AcetoneToluene
Reaction Temperature 75-85°C (Reflux)Reflux (approx. 111°C)
Reaction Time 8 hoursMonitored by TLC (typically 4-12 h)
Purification Method Recrystallization (Methanol/Acetone)Recrystallization (Ethanol/Hexane)
Expected Yield 70-81%>80% (Typical for imine formations)
Product Appearance Colorless solidTypically a pale yellow solid

Characterization of this compound Imine

The final product should be characterized to confirm its structure and purity.

  • Melting Point: The purified this compound should exhibit a sharp melting point.

  • FT-IR Spectroscopy: Look for the appearance of a C=N stretching band around 1620-1650 cm⁻¹ and the disappearance of the C=O stretch from cholestenone (around 1680 cm⁻¹) and the N-H stretches from aniline.

  • ¹H NMR Spectroscopy: The spectrum should show characteristic peaks for the cholesterol backbone and the aromatic protons of the aniline group. A downfield shift of the protons alpha to the imine carbon is expected.

  • ¹³C NMR Spectroscopy: The imine carbon (C=N) should appear in the range of 160-170 ppm.

  • Mass Spectrometry: To confirm the molecular weight of the final product.

Visualizations

Diagram 1: Synthesis Workflow for this compound

Synthesis_Workflow cluster_step1 Step 1: Oxidation of Cholesterol cluster_step2 Step 2: Imine Formation cholesterol Cholesterol dissolve_chol Dissolve in Acetone/Benzene cholesterol->dissolve_chol add_reagent Add Aluminum tert-butoxide dissolve_chol->add_reagent reflux1 Reflux for 8 hours at 75-85°C add_reagent->reflux1 workup1 Aqueous Workup (H₂SO₄, H₂O, NaOH) reflux1->workup1 evaporation1 Solvent Evaporation workup1->evaporation1 crystallization1 Recrystallization (Methanol/Acetone) evaporation1->crystallization1 cholestenone 4-Cholesten-3-one crystallization1->cholestenone cholestenone_start 4-Cholesten-3-one cholestenone->cholestenone_start Product from Step 1 dissolve_reactants Dissolve in Toluene with Aniline cholestenone_start->dissolve_reactants add_catalyst Add Catalytic PTSA dissolve_reactants->add_catalyst reflux2 Reflux with Dean-Stark Trap add_catalyst->reflux2 workup2 Aqueous Workup (NaHCO₃, Brine) reflux2->workup2 evaporation2 Solvent Evaporation workup2->evaporation2 crystallization2 Recrystallization (Ethanol/Hexane) evaporation2->crystallization2 This compound This compound Imine crystallization2->this compound

Caption: Workflow for the two-step synthesis of this compound imine.

Diagram 2: Signaling Pathway of Imine Formation

Imine_Formation_Pathway reactants Cholestenone + Aniline protonation Protonation of Carbonyl Oxygen (Acid Catalyzed) reactants->protonation nucleophilic_attack Nucleophilic Attack by Aniline protonation->nucleophilic_attack carbinolamine Carbinolamine Intermediate nucleophilic_attack->carbinolamine proton_transfer Proton Transfer carbinolamine->proton_transfer elimination Elimination of Water proton_transfer->elimination iminium_ion Iminium Ion elimination->iminium_ion deprotonation Deprotonation iminium_ion->deprotonation product This compound Imine deprotonation->product

Caption: Mechanistic pathway of acid-catalyzed imine formation.

References

Application Notes and Protocols for Cholesteryl Aniline Derivatives in Liquid Crystal Display Technology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteric liquid crystals (CLCs) are a fascinating class of self-assembling materials that exhibit unique optical properties, making them highly valuable for applications in display technology.[1] Their helical structure allows for the selective reflection of circularly polarized light of a specific wavelength, leading to vibrant color displays without the need for color filters.[2] This application note focuses on a specific derivative, Cholesteryl (4-((E)-phenyldiazenyl) phenyl) carbamate, as a representative of cholesteryl aniline compounds, and explores its potential use in liquid crystal displays (LCDs). While direct data on "cholesteryl aniline" is limited, this derivative provides a tangible example for outlining synthesis, characterization, and potential applications.

Cholesteryl (4-((E)-phenyldiazenyl) phenyl) carbamate: A Case Study

A novel cholesteryl carbamate-based liquid crystal, Cholesteryl (4-((E)-phenyldiazenyl) phenyl) carbamate (referred to as Cho-Diazo), has been synthesized and characterized, demonstrating its potential as a mesogenic material.[3] This compound incorporates an aniline moiety through a carbamate linkage to the cholesterol backbone.

Synthesis and Characterization

The synthesis of Cho-Diazo is achieved through the reaction of cholesteryl chloroformate with (E)-4-(phenyldiazenyl) aniline in the presence of triethylamine (TEA) as an acid scavenger at room temperature.[3] The structural integrity of the synthesized compound has been confirmed using Fourier-transform infrared spectroscopy (FTIR) and proton nuclear magnetic resonance (¹H-NMR).[3]

Thermal and mesomorphic properties are critical for liquid crystal applications. These have been investigated using polarized optical microscopy (POM), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA).

Table 1: Thermal Properties of Cholesteryl (4-((E)-phenyldiazenyl) phenyl) carbamate (Cho-Diazo)

Property Value Reference

| Decomposition Temperature | ~340 °C | |

Note: Specific phase transition temperatures from the original study are not available in the abstract. DSC and POM analyses confirmed the presence of more than one liquid crystal phase.

Experimental Protocols

Protocol 1: Synthesis of Cholesteryl (4-((E)-phenyldiazenyl) phenyl) carbamate (Cho-Diazo)

Materials:

  • Cholesteryl chloroformate

  • (E)-4-(phenyldiazenyl) aniline

  • Triethylamine (TEA)

  • Appropriate solvent (e.g., anhydrous tetrahydrofuran)

Procedure:

  • Dissolve cholesteryl chloroformate in the solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • In a separate flask, dissolve (E)-4-(phenyldiazenyl) aniline and triethylamine in the same solvent.

  • Slowly add the solution of (E)-4-(phenyldiazenyl) aniline and TEA to the cholesteryl chloroformate solution at room temperature with constant stirring.

  • Allow the reaction to proceed at room temperature for a specified time, monitoring the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain pure Cholesteryl (4-((E)-phenyldiazenyl) phenyl) carbamate.

  • Characterize the final product using FTIR and ¹H-NMR to confirm its structure.

Protocol 2: Fabrication of a Cholesteric Liquid Crystal Test Cell

Materials:

  • Indium tin oxide (ITO)-coated glass substrates

  • Polyimide alignment layer solution

  • Cholesteryl (4-((E)-phenyldiazenyl) phenyl) carbamate (or other cholesteric liquid crystal mixture)

  • Spacers of desired thickness (e.g., 5-10 µm)

  • UV-curable sealant

  • Polarizers

Procedure:

  • Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates using a sequence of solvents (e.g., acetone, isopropanol, deionized water) in an ultrasonic bath.

  • Alignment Layer Coating: Spin-coat a thin layer of polyimide alignment solution onto the ITO surface of both substrates.

  • Curing and Rubbing: Cure the polyimide layer according to the manufacturer's instructions. After curing, gently rub the surface of the polyimide layer with a velvet cloth in a single direction to create microgrooves for liquid crystal alignment.

  • Cell Assembly: Place spacers onto one of the substrates. Apply a UV-curable sealant around the perimeter of the substrate. Place the second substrate on top, with the rubbing directions aligned either parallel or anti-parallel, to form an empty cell.

  • Curing the Sealant: Expose the cell to UV light to cure the sealant, leaving a small gap for filling.

  • Liquid Crystal Filling: Heat the cholesteric liquid crystal material to its isotropic phase. Fill the empty cell via capillary action through the filling gap.

  • Sealing: Seal the filling gap with the UV-curable sealant and cure it.

  • Polarizer Lamination: Laminate linear polarizers on the outer surfaces of the cell. The orientation of the polarizers will depend on the desired display mode (e.g., reflective or transmissive).

Electro-Optical Properties of Cholesteric Liquid Crystal Displays

Table 2: Typical Electro-Optical Properties of Cholesteric Liquid Crystal Displays

Parameter Typical Value Range Factors Influencing the Parameter
Driving Voltage 5 - 40 V Cell gap, dielectric anisotropy, and elastic constants of the liquid crystal.
Contrast Ratio >10:1 (can exceed 30:1) Alignment quality, helical pitch, and the dark state's light scattering.

| Response Time | < 50 ms | Viscosity of the liquid crystal, cell gap, and driving voltage. |

Visualizations

molecular_structure cluster_cholesterol Cholesteryl Moiety cluster_linker Linker cluster_aniline Aniline Derivative cholesterol Cholesterol Backbone carbamate Carbamate -O-CO-NH- cholesterol->carbamate Esterification aniline (E)-4-(phenyldiazenyl) aniline carbamate->aniline Amide Bond Formation experimental_workflow cluster_synthesis Synthesis & Purification cluster_fabrication Cell Fabrication cluster_characterization Characterization synthesis Synthesis of Cholesteryl Aniline Derivative purification Purification synthesis->purification cell_assembly Cell Assembly & Filling purification->cell_assembly cell_prep ITO Glass Cleaning & Alignment Layer Coating cell_prep->cell_assembly electro_optical Electro-Optical Measurements cell_assembly->electro_optical thermal Thermal Analysis (DSC, TGA, POM) thermal->electro_optical signaling_pathway A Voltage OFF B Planar State A->B Reflective C Focal Conic State B->C Low Voltage Pulse C->A Scattering C->B High Voltage Pulse D Voltage ON E Homeotropic State D->E Unwinding Field E->B Rapid Removal of Field

References

Experimental setup for observing Cholesterylaniline phase transitions

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: Observing Phase Transitions in Cholesteryl Aniline

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed experimental framework for the synthesis and characterization of the liquid crystalline phase transitions of Cholesteryl Aniline. The protocols focus on two primary analytical techniques: Differential Scanning Calorimetry (DSC) for thermodynamic analysis and Polarized Optical Microscopy (POM) for the visual identification of mesophases.

Introduction

Cholesteryl esters, a class of liquid crystals, are renowned for their unique optical properties and sensitivity to temperature changes.[1] Cholesteryl Aniline, a derivative of cholesterol, is expected to exhibit thermotropic liquid crystalline behavior, transitioning through one or more mesophases between its solid and isotropic liquid states. The characterization of these phase transitions is crucial for understanding the material's physicochemical properties and for its potential applications in areas such as drug delivery, biosensors, and display technologies.[2]

This application note details the necessary protocols to synthesize Cholesteryl Aniline and subsequently observe and quantify its phase transitions.

Representative Synthesis of Cholesteryl Aniline

The synthesis of cholesteryl aniline can be achieved via several organic chemistry routes. A common method involves the reaction of a cholesterol derivative with an aniline precursor. The following is a representative protocol based on the Schotten-Baumann reaction, reacting cholesteryl chloroformate with aniline.[3][4]

Protocol 2.1: Synthesis

  • Dissolution: In a round-bottom flask, dissolve cholesteryl chloroformate in a suitable anhydrous solvent such as toluene or dichloromethane (CH₂Cl₂).

  • Base Addition: Add an acid scavenger, such as triethylamine or pyridine, to the solution to neutralize the HCl byproduct that will be formed.[3]

  • Aniline Addition: Slowly add aniline to the stirred solution at room temperature.

  • Reaction: Allow the reaction to proceed for several hours (e.g., 12-24 hours) at room temperature with continuous stirring. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, wash the mixture with a dilute acid (e.g., 1M HCl) to remove excess aniline and base, followed by a wash with a saturated sodium bicarbonate solution and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. The crude product can be further purified by column chromatography or recrystallization from a suitable solvent like ethanol to yield pure Cholesteryl Aniline.

  • Characterization: Confirm the structure and purity of the final product using techniques such as FTIR and NMR spectroscopy.

Characterization of Phase Transitions

The investigation of thermotropic phase transitions is primarily conducted using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM), often equipped with a hot stage.

  • Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as a function of temperature. It is used to determine the temperatures (T) and enthalpy changes (ΔH) associated with phase transitions, such as melting (solid to liquid crystal) and clearing (liquid crystal to isotropic liquid).

  • Polarized Optical Microscopy (POM): POM is an essential tool for the qualitative identification of liquid crystal phases. Anisotropic materials, like liquid crystals, are birefringent, meaning they split plane-polarized light into two components. When viewed between two crossed polarizers, this property results in characteristic colorful textures that act as fingerprints for specific liquid crystal phases (e.g., nematic, smectic, cholesteric).

Experimental Workflow

The overall process for characterizing the phase transitions of Cholesteryl Aniline is outlined in the diagram below. The workflow begins with the synthesis and purification of the compound, followed by parallel analysis using DSC and POM to acquire thermodynamic and optical data, respectively. The final step involves correlating this data to fully characterize the phase behavior.

G Experimental Workflow for Cholesteryl Aniline Phase Analysis cluster_0 Synthesis & Preparation cluster_1 Analytical Characterization cluster_2 Data Analysis & Interpretation A Synthesis of Cholesteryl Aniline (e.g., Schotten-Baumann reaction) B Purification & Structural Verification (Column Chromatography, Recrystallization, NMR, FTIR) A->B Crude Product C Sample Preparation for Analysis B->C Pure Compound D Differential Scanning Calorimetry (DSC) C->D E Polarized Optical Microscopy (POM) with Hot Stage C->E F Thermal Data Acquisition (Transition Temperatures, Enthalpy) D->F G Optical Texture Observation (Mesophase Identification) E->G H Comprehensive Phase Transition Characterization F->H G->H

Caption: Workflow for Cholesterylaniline analysis.

Experimental Protocols

Protocol 5.1: Differential Scanning Calorimetry (DSC)

  • Instrument Start-up: Turn on the DSC instrument and allow it to stabilize. Ensure the purge gas (typically nitrogen) is flowing at the recommended rate to maintain an inert atmosphere.

  • Sample Preparation: Accurately weigh 3-5 mg of purified Cholesteryl Aniline into an aluminum DSC pan. Seal the pan hermetically. Prepare an empty, sealed aluminum pan to serve as the reference.

  • Parameter Setup: Place the sample and reference pans into the DSC cell. Set the experimental parameters:

    • Starting Temperature: 25 °C (or a temperature well below the first expected transition).

    • Final Temperature: 200 °C (or a temperature safely in the isotropic liquid phase).

    • Scan Rate: A standard rate of 10 °C/min is recommended for both heating and cooling cycles. Running scans at different rates can provide information on the kinetic aspects of the transitions.

    • Cycles: Program the instrument to perform at least two heating and cooling cycles to check for thermal stability and reproducibility. The first heating scan can be used to erase the sample's prior thermal history.

  • Data Analysis:

    • Analyze the thermogram from the second heating scan.

    • The peak onset or peak maximum of an endotherm corresponds to the transition temperature (T).

    • Integrate the area under each peak to determine the enthalpy of the transition (ΔH).

    • Record the corresponding transitions observed during the cooling scan to check for supercooling effects.

Protocol 5.2: Polarized Optical Microscopy (POM)

  • Instrument Setup:

    • Configure the microscope for polarized light observation by inserting both the polarizer and the analyzer into the light path.

    • Cross the polarizers by rotating one until a minimum light transmission (a dark field of view) is achieved.

    • Ensure the hot stage is calibrated and connected to its temperature controller.

  • Sample Preparation:

    • Place a small amount (a few micrograms) of Cholesteryl Aniline onto a clean glass microscope slide.

    • Gently place a coverslip over the sample.

    • Position the slide on the hot stage. Heat the sample above its highest transition temperature (clearing point) to the isotropic liquid state. This ensures a thin, uniform film.

    • Allow the sample to spread evenly between the slide and coverslip.

  • Observation:

    • Slowly cool the sample from the isotropic phase at a controlled rate (e.g., 5-10 °C/min).

    • Carefully observe the sample through the eyepieces as it cools. Note the temperatures at which changes in the optical texture appear.

    • The transition from the dark isotropic phase to a bright, colorful texture marks the clearing point.

    • Cholesteric phases typically exhibit characteristic textures such as "oily streaks" or "fingerprint" patterns.

    • Record images or videos of the textures observed for each distinct liquid crystalline phase.

    • After cooling to the solid state, slowly heat the sample and record the textures and transition temperatures again, comparing them with the cooling cycle data and the DSC results.

Data Presentation

The quantitative data obtained from the DSC analysis should be summarized in a table for clarity and comparative purposes. The following table presents representative data for a hypothetical cholesteric compound.

Table 1: Representative Thermal Properties of a Cholesteric Compound via DSC

TransitionHeating Cycle Temperature (°C)Cooling Cycle Temperature (°C)Enthalpy (ΔH) (J/g)
Crystal → Cholesteric145.5110.2 (Supercooled)45.8
Cholesteric → Isotropic179.0178.52.5

Note: The data presented above is illustrative for a compound like cholesteryl benzoate and serves as an example of how to present experimental results. Actual values for Cholesteryl Aniline must be determined experimentally.

References

Application Notes and Protocols for the Incorporation of Cholesterylaniline into Polymer Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of cholesterol and its derivatives into polymer matrices is a promising strategy for the development of advanced biomaterials and drug delivery systems. The unique amphipathic nature and biocompatibility of cholesterol can significantly influence the physicochemical properties of polymers, enhancing their interaction with biological membranes and improving drug encapsulation and release profiles. This document provides detailed application notes and protocols for the incorporation of a synthesized cholesterylaniline derivative, specifically a cholesteryl aniline carbamate, into polymer matrices.

Synthesis of this compound Carbamate

A this compound derivative can be synthesized as a carbamate by reacting cholesteryl chloroformate with aniline. This straightforward reaction yields a molecule with the rigid cholesterol backbone and the aromatic aniline moiety, offering unique properties for polymer modification.

Experimental Protocol: Synthesis of Cholesteryl Phenyl Carbamate

Materials:

  • Cholesteryl chloroformate

  • Aniline

  • Triethylamine (TEA)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer

  • Round bottom flask

  • Nitrogen atmosphere setup

Procedure:

  • In a round bottom flask under a nitrogen atmosphere, dissolve aniline (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane at 0°C.

  • Slowly add a solution of cholesteryl chloroformate (1 equivalent) in anhydrous dichloromethane to the reaction mixture over 1 hour, maintaining the temperature at 0°C.

  • Stir the reaction mixture at 0°C for an additional 30 minutes.

  • Add a catalytic amount of 4-dimethylaminopyridine (0.1 equivalent).

  • Allow the reaction to warm to room temperature and stir for 8-12 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with dilute HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography to obtain the pure cholesteryl phenyl carbamate.

Diagram of Synthesis Workflow:

cluster_synthesis Synthesis of Cholesteryl Phenyl Carbamate start Start dissolve Dissolve Aniline & TEA in DCM at 0°C start->dissolve add_chol Add Cholesteryl Chloroformate Solution dissolve->add_chol stir1 Stir at 0°C add_chol->stir1 add_dmap Add DMAP stir1->add_dmap stir2 Stir at RT add_dmap->stir2 workup Aqueous Workup stir2->workup purify Column Chromatography workup->purify end Pure Cholesteryl Phenyl Carbamate purify->end

Caption: Synthesis of Cholesteryl Phenyl Carbamate.

Incorporation of this compound into Polymer Matrices

This compound can be incorporated into various polymer matrices using several techniques. The choice of method depends on the polymer's properties, the desired final form of the material, and the intended application.

Solvent Casting

Solvent casting is a versatile and widely used method for preparing polymer films with incorporated small molecules.[1] This technique is suitable for thermally sensitive materials.[2]

Materials:

  • Poly(Lactic Acid) (PLA)

  • Cholesteryl Phenyl Carbamate (synthesized as above)

  • Chloroform (or other suitable solvent)

  • Glass petri dish or Teflon-coated mold

  • Magnetic stirrer

  • Drying oven

Procedure:

  • Prepare a 5-10% (w/v) solution of PLA in chloroform by stirring at room temperature until fully dissolved.[3]

  • Prepare a stock solution of cholesteryl phenyl carbamate in chloroform.

  • Add the desired amount of the cholesteryl phenyl carbamate solution to the PLA solution to achieve the target concentration (e.g., 1%, 5%, 10% w/w relative to PLA).

  • Stir the mixture for at least 2 hours to ensure homogeneity.

  • Pour the polymer solution into a level glass petri dish or Teflon-coated mold.

  • Allow the solvent to evaporate slowly in a fume hood at room temperature for 24-48 hours. To control the evaporation rate and obtain a uniform film, the mold can be partially covered.[2][4]

  • For complete solvent removal, place the film in a vacuum oven at a temperature below the glass transition temperature of PLA (e.g., 40°C) for at least 24 hours.

  • Carefully peel the film from the mold.

Diagram of Solvent Casting Workflow:

cluster_solvent_casting Solvent Casting of this compound-Polymer Film start Start dissolve_poly Dissolve Polymer in Solvent start->dissolve_poly dissolve_chol Dissolve this compound in Solvent start->dissolve_chol mix Mix Solutions dissolve_poly->mix dissolve_chol->mix cast Pour into Mold mix->cast evaporate Solvent Evaporation (Room Temperature) cast->evaporate vacuum_dry Vacuum Drying evaporate->vacuum_dry end This compound- Polymer Film vacuum_dry->end cluster_melt_blending Melt Blending of this compound with Polymer start Start dry_poly Dry Polymer Pellets start->dry_poly mix Physically Mix Polymer and this compound dry_poly->mix extrude Melt Extrude/Mix mix->extrude pelletize Pelletize or Collect Blend extrude->pelletize hot_press Hot Press into Film (Optional) pelletize->hot_press end This compound- Polymer Composite hot_press->end cluster_cellular_uptake Cellular Uptake of this compound-Modified Nanoparticle nanoparticle This compound Nanoparticle cell_membrane Cell Membrane (Lipid Raft) nanoparticle->cell_membrane Binding endocytosis Endocytosis (e.g., Clathrin-mediated) cell_membrane->endocytosis endosome Early Endosome endocytosis->endosome lysosome Late Endosome/ Lysosome endosome->lysosome Maturation release Drug Release (pH-triggered) lysosome->release target Intracellular Target release->target

References

Protocol for the Formulation and Characterization of Cholesterylaniline-Based Cationic Liposomes for Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

This document provides a detailed protocol for the preparation and characterization of cholesterylaniline-based cationic liposomes. These liposomes are effective nanocarriers for the delivery of therapeutic agents, such as small molecules and nucleic acids. The positive charge imparted by the this compound moiety enhances interaction with negatively charged cell membranes, facilitating cellular uptake. The protocol outlines the widely used thin-film hydration method followed by extrusion to produce unilamellar liposomes with a defined size distribution. Furthermore, it details standard procedures for characterizing the physicochemical properties of the formulated liposomes, including size, polydispersity index (PDI), and zeta potential, which are critical quality attributes for in vitro and in vivo applications.

Introduction

Liposomes are versatile, self-assembled vesicles composed of a lipid bilayer enclosing an aqueous core. Their biocompatibility and ability to encapsulate both hydrophilic and hydrophobic drugs make them ideal candidates for drug delivery systems.[1] Cationic liposomes, in particular, have garnered significant interest due to their electrostatic interaction with the anionic cell surface, which can lead to improved cellular uptake of therapeutic payloads. This compound, a synthetic cholesterol derivative, can be incorporated into liposomal formulations to confer a positive surface charge. Cholesterol itself is a crucial component of liposomes, enhancing bilayer stability and modulating membrane fluidity.[2]

This protocol provides a comprehensive guide for the systematic preparation and characterization of this compound-based liposomes, ensuring reproducibility and the generation of vesicles with desired physicochemical properties for research and drug development purposes.

Experimental Protocols

Materials and Equipment
  • Lipids:

    • Phosphatidylcholine (PC) (e.g., from soy or egg)

    • This compound (synthesis required or custom order)

    • Cholesterol

  • Solvents:

    • Chloroform

    • Methanol

  • Aqueous Buffer:

    • Phosphate-buffered saline (PBS), pH 7.4

    • HEPES-buffered saline (HBS)

  • Drug (for encapsulation studies):

    • Model hydrophilic or hydrophobic drug

  • Equipment:

    • Round-bottom flask (50 mL)

    • Rotary evaporator

    • Water bath sonicator

    • Extruder with polycarbonate membranes (e.g., 100 nm and 200 nm pore sizes)

    • Dynamic Light Scattering (DLS) instrument for size and zeta potential measurement

    • Transmission Electron Microscope (TEM)

    • High-Performance Liquid Chromatography (HPLC) system (for drug quantification)

    • Vortex mixer

    • Magnetic stirrer and stir bars

    • Vacuum pump

Protocol for Liposome Preparation (Thin-Film Hydration Method)

The thin-film hydration technique is a robust and widely used method for preparing liposomes.[3] It involves the formation of a thin lipid film from a solution of lipids in an organic solvent, followed by hydration with an aqueous buffer to form liposomal vesicles.

  • Lipid Dissolution:

    • Dissolve phosphatidylcholine, this compound, and cholesterol in a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask. A typical molar ratio is 7:3 (Phospholipid:this compound/Cholesterol).

    • For drug-loaded liposomes, a lipophilic drug can be co-dissolved with the lipids at this stage.

  • Thin-Film Formation:

    • Attach the flask to a rotary evaporator.

    • Rotate the flask in a water bath set at a temperature above the phase transition temperature (Tc) of the lipids (e.g., 40-60°C) to ensure proper mixing.

    • Gradually reduce the pressure to evaporate the organic solvent, resulting in the formation of a thin, uniform lipid film on the inner wall of the flask.

  • Drying:

    • To ensure complete removal of residual organic solvent, place the flask under a high vacuum for at least 2 hours, or overnight.

  • Hydration:

    • Hydrate the lipid film by adding the aqueous buffer (e.g., PBS, pH 7.4) pre-heated to a temperature above the lipid Tc.

    • For encapsulating a hydrophilic drug, it should be dissolved in this aqueous buffer.

    • Agitate the flask by vortexing or manual shaking to detach the lipid film from the flask wall, leading to the formation of multilamellar vesicles (MLVs). This suspension will appear milky.

  • Sonication (Optional):

    • To aid in the formation of smaller vesicles, the MLV suspension can be briefly sonicated in a bath sonicator for 2-5 minutes.

  • Extrusion:

    • To obtain unilamellar vesicles with a uniform size distribution, the MLV suspension is subjected to extrusion.

    • Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 200 nm followed by 100 nm).

    • Pass the liposome suspension through the extruder multiple times (e.g., 11-21 passes) to achieve a homogenous population of liposomes. The final liposome size will be close to the pore size of the membrane used.

  • Purification:

    • To remove the unencapsulated drug, the liposome suspension can be purified by methods such as dialysis, size exclusion chromatography, or ultracentrifugation.

Characterization of this compound-Based Liposomes

These parameters are critical for the stability and in vivo performance of liposomes and are measured using Dynamic Light Scattering (DLS).

  • Procedure:

    • Dilute a small aliquot of the liposome suspension with the hydration buffer to an appropriate concentration for DLS measurement.

    • Perform the measurement according to the instrument's instructions.

    • The instrument will provide the average particle size (Z-average), the PDI (a measure of the width of the size distribution), and the zeta potential (a measure of the surface charge).

The morphology of the liposomes can be visualized using Transmission Electron Microscopy (TEM).

  • Procedure:

    • Place a drop of the diluted liposome suspension onto a carbon-coated copper grid.

    • Negatively stain the sample with a suitable staining agent (e.g., phosphotungstic acid or uranyl acetate).

    • Allow the grid to dry completely.

    • Image the grid using a TEM to observe the shape and lamellarity of the liposomes.

The encapsulation efficiency (EE%) and drug loading (DL%) are determined to quantify the amount of drug successfully incorporated into the liposomes.

  • Procedure:

    • Separate the liposomes from the unencapsulated drug using one of the purification methods mentioned in section 2.2.

    • Disrupt the purified liposomes by adding a suitable solvent (e.g., methanol or Triton X-100) to release the encapsulated drug.

    • Quantify the concentration of the drug in the lysed liposome fraction and the initial unpurified fraction using a suitable analytical method, such as HPLC or UV-Vis spectroscopy.

    • Calculate EE% and DL% using the following formulas:

    EE% = (Amount of encapsulated drug / Total amount of drug used) x 100

    DL% = (Amount of encapsulated drug / Total amount of lipid) x 100

Data Presentation

The following tables present representative data for cationic liposomes formulated with cholesterol derivatives. Note: Specific values for this compound-based liposomes should be determined experimentally as they can vary based on the exact lipid composition and preparation parameters.

Table 1: Physicochemical Properties of Cationic Liposomes

FormulationMean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Cationic Liposome Batch 1125 ± 50.15 ± 0.03+35 ± 4
Cationic Liposome Batch 2130 ± 70.18 ± 0.02+32 ± 5
Cationic Liposome Batch 3122 ± 60.16 ± 0.04+38 ± 3

Data are presented as mean ± standard deviation (n=3).

Table 2: Drug Encapsulation Efficiency and Loading

FormulationDrugEncapsulation Efficiency (%)Drug Loading (%)
Cationic Liposome + Drug ADoxorubicin85 ± 68.5 ± 0.6
Cationic Liposome + Drug BsiRNA92 ± 41.2 ± 0.2

Data are presented as mean ± standard deviation (n=3).

Visualizations

Experimental Workflow

Liposome_Preparation_Workflow Workflow for this compound-Based Liposome Preparation cluster_prep Liposome Formulation A 1. Lipid Dissolution (PC, this compound, Cholesterol) in Organic Solvent B 2. Thin-Film Formation (Rotary Evaporation) A->B C 3. Drying (High Vacuum) B->C D 4. Hydration (Aqueous Buffer ± Drug) C->D E 5. Extrusion (Size Reduction & Homogenization) D->E F 6. Purification (Removal of Unencapsulated Drug) E->F G Size & Zeta Potential (DLS) F->G H Morphology (TEM) F->H I Encapsulation Efficiency (HPLC/UV-Vis) F->I

Caption: Workflow for the preparation and characterization of this compound-based liposomes.

Cellular Uptake Mechanism

The primary mechanism for the cellular uptake of cationic liposomes is through endocytosis, driven by the electrostatic interaction between the positively charged liposomes and the negatively charged cell membrane.

Cellular_Uptake Cellular Uptake of Cationic Liposomes cluster_cell Target Cell A Cationic Liposome (+ Charge) B Cell Membrane (- Charge) C Electrostatic Interaction B->C Binding D Endocytosis (e.g., Clathrin-mediated) C->D E Endosome Formation D->E F Endosomal Escape E->F G Drug Release in Cytoplasm F->G

Caption: Cellular uptake pathway of this compound-based cationic liposomes.

References

Application of Cholesterylaniline in Temperature-Sensitive Sensors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteric liquid crystals, a class of materials derived from cholesterol, exhibit remarkable thermochromic properties, changing color in response to temperature variations. This behavior stems from the unique helical structure of the liquid crystal molecules, where the pitch of the helix is temperature-dependent. As the temperature changes, the pitch length is altered, causing a shift in the wavelength of reflected light and thus a change in the observed color.[1][2] This intrinsic sensitivity to temperature makes them ideal candidates for the development of non-contact, high-resolution temperature sensors.

"Cholesterylaniline" represents a family of cholesteric liquid crystals where an aniline or a substituted aniline moiety is incorporated into the cholesterol structure, often through a carbamate linkage. These derivatives offer the potential for tunable thermochromic ranges and enhanced stability, making them attractive for various applications, including medical diagnostics, electronic skin, and environmental monitoring. This document provides detailed application notes and protocols for the synthesis, fabrication, and characterization of temperature-sensitive sensors based on this compound compounds.

Data Presentation

The thermochromic response of a this compound-based sensor is typically characterized by a distinct color play over a specific temperature range. The precise temperature at which each color is observed can be engineered by creating mixtures of different cholesteryl derivatives.[3] Below is a representative dataset for a hypothetical this compound-based sensor formulation.

Temperature (°C)Observed ColorWavelength of Maximum Reflection (nm)
32.0Red~650
33.5Yellow~580
35.0Green~520
36.5Blue~470
37.0Violet~420

Note: This data is illustrative and the specific temperature-color correlation will depend on the exact composition of the this compound formulation.

Experimental Protocols

I. Synthesis of Cholesteryl Phenyl Carbamate (A this compound Derivative)

This protocol describes the synthesis of a this compound derivative via the reaction of cholesteryl chloroformate with aniline.[4][5]

Materials:

  • Cholesteryl chloroformate

  • Aniline

  • Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) as a catalyst

  • Anhydrous dichloromethane (DCM) or other suitable solvent

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for chromatography

Procedure:

  • Dissolve cholesteryl chloroformate (1 equivalent) in anhydrous DCM in a round bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • In a separate flask, prepare a solution of aniline (1.1 equivalents) and TEA (1.2 equivalents) in anhydrous DCM.

  • Add the aniline solution dropwise to the cooled cholesteryl chloroformate solution over a period of 30 minutes with constant stirring.

  • Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, wash the mixture with dilute hydrochloric acid (to remove excess aniline and TEA), followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure cholesteryl phenyl carbamate.

  • Characterize the final product using techniques such as NMR and mass spectrometry to confirm its structure and purity.

II. Fabrication of a this compound-Based Temperature Sensor Film

This protocol outlines the steps to create a thin-film temperature sensor using the synthesized this compound derivative.

Materials:

  • Synthesized this compound derivative(s)

  • Black, non-reflecting substrate (e.g., black contact paper, painted glass slide)

  • A suitable volatile solvent (e.g., dichloromethane, toluene)

  • Spatula

  • Hot plate or heat gun

  • Clear, flexible top layer (e.g., clear contact paper, polymer film)

Procedure:

  • Prepare a concentrated solution of the this compound derivative in the chosen solvent. If a specific temperature range for the color play is desired, a mixture of different cholesteryl derivatives can be used. The ratios of the components will determine the thermochromic properties.

  • Gently heat the solution on a hot plate while stirring to ensure a homogenous mixture.

  • Apply a small amount of the warm liquid crystal solution onto the center of the black substrate.

  • Evenly spread the solution into a thin film using a spatula or a blade-coating technique. The thickness of the film can influence the brilliance of the colors.

  • Allow the solvent to evaporate completely. A gentle stream of warm air from a heat gun can facilitate this process.

  • Once the film is dry, carefully place the clear top layer over the liquid crystal film, ensuring no air bubbles are trapped.

  • Trim the edges of the sensor to the desired size.

  • The fabricated sensor is now ready for characterization and use.

III. Characterization and Calibration of the Temperature Sensor

This protocol describes how to characterize the thermochromic properties of the fabricated sensor.

Materials:

  • Fabricated this compound temperature sensor

  • Controllable temperature stage (e.g., Peltier element, hot plate with fine temperature control)

  • Digital camera or a spectrometer

  • Reference thermometer with high accuracy

  • White light source

Procedure:

  • Place the fabricated sensor on the temperature-controlled stage.

  • Position the reference thermometer in close proximity to the sensor to obtain accurate temperature readings.

  • Illuminate the sensor with a consistent white light source.

  • Slowly heat the stage and record the color of the sensor at regular temperature intervals using the digital camera or spectrometer. For quantitative analysis, the reflected wavelength of light can be measured.

  • Continue this process through the entire color play range of the sensor.

  • Allow the sensor to cool down and record the colors at the same temperature intervals to check for hysteresis.

  • Create a calibration curve or a data table that correlates the observed color or the wavelength of maximum reflection with the temperature. This calibration will be essential for using the sensor to measure unknown temperatures.

Visualizations

Synthesis_Workflow Cholesteryl_Chloroformate Cholesteryl Chloroformate in Anhydrous DCM Reaction_Mixture Reaction at 0°C to RT Cholesteryl_Chloroformate->Reaction_Mixture Aniline_Solution Aniline + TEA in Anhydrous DCM Aniline_Solution->Reaction_Mixture Workup Aqueous Workup (HCl, NaHCO3, Brine) Reaction_Mixture->Workup Drying Drying over Na2SO4 Workup->Drying Evaporation Solvent Evaporation Drying->Evaporation Crude_Product Crude Cholesteryl Phenyl Carbamate Evaporation->Crude_Product Purification Column Chromatography Crude_Product->Purification Final_Product Pure Cholesteryl Phenyl Carbamate Purification->Final_Product

Caption: Synthesis workflow for cholesteryl phenyl carbamate.

Sensor_Fabrication_and_Characterization cluster_fabrication Sensor Fabrication cluster_characterization Characterization & Calibration Prepare_Solution Prepare this compound Solution Apply_Film Apply Thin Film to Black Substrate Prepare_Solution->Apply_Film Evaporate_Solvent Evaporate Solvent Apply_Film->Evaporate_Solvent Apply_Top_Layer Apply Clear Top Layer Evaporate_Solvent->Apply_Top_Layer Fabricated_Sensor Fabricated Sensor Apply_Top_Layer->Fabricated_Sensor Place_on_Stage Place on Temperature Controlled Stage Fabricated_Sensor->Place_on_Stage Heat_and_Record Heat and Record Color vs. Temperature Place_on_Stage->Heat_and_Record Cool_and_Record Cool and Record Color vs. Temperature Heat_and_Record->Cool_and_Record Calibration_Curve Generate Calibration Curve/Data Table Cool_and_Record->Calibration_Curve

Caption: Workflow for sensor fabrication and characterization.

References

Characterizing Cholesterylaniline Assemblies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the characterization of cholesterylaniline self-assemblies. This compound, an amphiphilic molecule combining a hydrophilic aniline headgroup with a hydrophobic cholesterol tail, readily self-assembles in aqueous solutions to form a variety of nanostructures, including micelles, vesicles, and nanofibers. Understanding the physicochemical properties of these assemblies is crucial for their application in drug delivery, gene therapy, and biomaterial development.

Morphological Characterization

The size, shape, and surface topography of this compound assemblies are critical parameters that influence their biological interactions and delivery efficacy. Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM), and Atomic Force Microscopy (AFM) are powerful techniques for visualizing these nanoscale structures.

Transmission Electron Microscopy (TEM)

TEM provides high-resolution, two-dimensional images of the internal structure of nanomaterials.

Application Note: TEM is ideal for visualizing the morphology of individual this compound assemblies, such as spherical micelles or elongated nanofibers. Cryo-TEM can be employed to observe the assemblies in a near-native, hydrated state, preserving their solution-phase structure.

Experimental Protocol: Negative Staining for TEM

  • Sample Preparation: Disperse the this compound assemblies in an appropriate aqueous buffer (e.g., deionized water or phosphate-buffered saline) to a final concentration of 0.1-1 mg/mL.

  • Grid Preparation: Place a 300-mesh copper grid coated with a thin film of carbon onto a drop of the sample suspension for 1-2 minutes.

  • Wicking: Carefully blot away the excess liquid from the edge of the grid using filter paper.

  • Staining: Immediately place the grid onto a drop of a negative staining solution (e.g., 2% uranyl acetate or phosphotungstic acid) for 30-60 seconds.

  • Final Wicking: Remove the excess staining solution by blotting with filter paper.

  • Drying: Allow the grid to air-dry completely before imaging.

  • Imaging: Observe the samples under a transmission electron microscope at an appropriate accelerating voltage (e.g., 80-120 kV).

Atomic Force Microscopy (AFM)

AFM provides three-dimensional topographical images of surfaces at the nanoscale.[1]

Application Note: AFM is particularly useful for characterizing the surface morphology and dimensions of this compound assemblies deposited on a substrate.[1] It can provide quantitative data on height, width, and surface roughness. This technique is also capable of probing the nanomechanical properties of the assemblies.[2]

Experimental Protocol: AFM Imaging

  • Substrate Preparation: Cleave a fresh surface of a suitable substrate, such as mica, to ensure an atomically flat surface.

  • Sample Deposition: Deposit a small drop (10-20 µL) of the this compound assembly suspension (0.01-0.1 mg/mL) onto the prepared substrate.

  • Incubation: Allow the sample to adsorb onto the surface for 5-10 minutes.

  • Rinsing: Gently rinse the substrate with deionized water to remove any unadsorbed assemblies.

  • Drying: Dry the sample under a gentle stream of nitrogen gas or in a desiccator.

  • Imaging: Mount the sample in the AFM and image in tapping mode in air using a silicon cantilever with a sharp tip. Tapping mode is preferred to minimize damage to the soft assemblies.[1]

Size and Zeta Potential Analysis

Dynamic Light Scattering (DLS) is a primary technique for determining the hydrodynamic diameter and size distribution of nanoparticles in solution. The zeta potential, a measure of the surface charge, is crucial for predicting the stability of the colloidal suspension.

Dynamic Light Scattering (DLS)

Application Note: DLS is a rapid and non-invasive method to determine the average particle size (Z-average), polydispersity index (PDI), and size distribution of this compound assemblies in solution.[3] It is essential for assessing the homogeneity and stability of the formulation. A low PDI value (typically < 0.3) indicates a monodisperse population of assemblies.

Experimental Protocol: DLS Measurement

  • Sample Preparation: Dilute the this compound assembly suspension with an appropriate filtered buffer to a concentration suitable for the DLS instrument (typically 0.1-1.0 mg/mL). Ensure the buffer is the same as the one used for assembly formation to avoid osmotic stress.

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any large aggregates or dust particles.

  • Cuvette Preparation: Transfer the filtered sample into a clean, dust-free DLS cuvette.

  • Equilibration: Place the cuvette in the DLS instrument and allow it to equilibrate at the desired temperature (e.g., 25°C) for at least 5 minutes.

  • Measurement: Perform the DLS measurement, collecting data from at least three independent runs.

  • Data Analysis: Analyze the correlation function to obtain the Z-average size, PDI, and size distribution by intensity, volume, and number.

ParameterTypical Value Range for this compound AssembliesSignificance
Z-average (d.nm) 50 - 300 nmAverage hydrodynamic diameter of the assemblies.
Polydispersity Index (PDI) 0.1 - 0.4A measure of the width of the size distribution.
Zeta Potential (mV) -30 mV to +30 mVIndicates the surface charge and colloidal stability.

Structural and Spectroscopic Characterization

Spectroscopic techniques provide information about the molecular interactions and arrangement within the this compound assemblies. X-ray Diffraction (XRD) can be used to probe the crystalline nature of the assemblies.

UV-Visible (UV-Vis) Spectroscopy

Application Note: UV-Vis spectroscopy can be used to monitor the formation and stability of this compound assemblies. Changes in the absorption spectrum, such as a shift in the maximum absorbance wavelength (λmax) or a change in absorbance intensity, can indicate aggregation or disassembly.

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a series of this compound solutions at different concentrations in the desired solvent or buffer.

  • Measurement: Record the UV-Vis absorption spectra of the solutions over a relevant wavelength range (e.g., 200-400 nm) using a quartz cuvette.

  • Data Analysis: Plot the absorbance at λmax against concentration to observe any deviations from the Beer-Lambert law, which may indicate aggregation.

Fluorescence Spectroscopy

Application Note: Fluorescence spectroscopy, using probes like pyrene or 1,6-diphenyl-1,3,5-hexatriene (DPH), can be employed to determine the critical aggregation concentration (CAC) and to probe the hydrophobicity of the core of the this compound assemblies.

Experimental Protocol: CAC Determination using Pyrene

  • Stock Solutions: Prepare a stock solution of pyrene in a volatile organic solvent (e.g., acetone) and a stock solution of this compound in the desired aqueous buffer.

  • Sample Preparation: Aliquot a small amount of the pyrene stock solution into a series of vials and evaporate the solvent. Add varying concentrations of the this compound solution to each vial to achieve a final pyrene concentration of approximately 1 µM.

  • Equilibration: Allow the samples to equilibrate overnight in the dark.

  • Measurement: Record the fluorescence emission spectra (e.g., 350-450 nm) with an excitation wavelength of 334 nm.

  • Data Analysis: Calculate the ratio of the intensity of the first vibronic peak (I1, ~373 nm) to the third vibronic peak (I3, ~384 nm). Plot the I1/I3 ratio as a function of the logarithm of the this compound concentration. The inflection point in the resulting sigmoidal curve corresponds to the CAC.

X-ray Diffraction (XRD)

Application Note: XRD is used to analyze the crystalline structure of the this compound assemblies in their solid or lyophilized state. The presence of sharp peaks in the diffraction pattern indicates a crystalline or ordered structure, while a broad halo suggests an amorphous nature.

Experimental Protocol: Powder XRD

  • Sample Preparation: Lyophilize the this compound assembly suspension to obtain a dry powder.

  • Sample Mounting: Mount the powdered sample onto a sample holder.

  • Data Collection: Collect the X-ray diffraction pattern using a diffractometer with Cu Kα radiation. Scan over a 2θ range relevant for organic materials (e.g., 5-50°).

  • Data Analysis: Analyze the positions and intensities of the diffraction peaks to determine the crystal lattice parameters and assess the degree of crystallinity.

Diagrams

Experimental_Workflow cluster_prep Sample Preparation cluster_char Characterization Techniques This compound This compound Powder Dispersion Dispersion in Aqueous Buffer This compound->Dispersion Assemblies Self-Assembled this compound Dispersion->Assemblies TEM TEM Assemblies->TEM Morphology AFM AFM Assemblies->AFM Topography & Size DLS DLS Assemblies->DLS Hydrodynamic Size & Stability UVVis UV-Vis Spec. Assemblies->UVVis Aggregation Monitoring Fluorescence Fluorescence Spec. Assemblies->Fluorescence CAC & Polarity XRD XRD Assemblies->XRD Crystallinity

Caption: Experimental workflow for the characterization of this compound assemblies.

Signaling_Pathway_Concept cluster_assembly Self-Assembly Process cluster_characterization Key Characterization Outputs Monomer This compound Monomers Aggregation Hydrophobic Interaction & van der Waals Forces Monomer->Aggregation Assembly Formation of Nanostructures Aggregation->Assembly Morphology Morphology (TEM, AFM) Assembly->Morphology Size Size & Distribution (DLS, AFM) Assembly->Size Stability Colloidal Stability (Zeta Potential) Assembly->Stability Structure Internal Structure (XRD) Assembly->Structure

Caption: Conceptual relationship between self-assembly and key characterization outputs.

References

Application Notes: Cholesterylaniline as a Chiral Dopant in Nematic Liquid Crystals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cholesteric liquid crystals (CLCs), also known as chiral nematic liquid crystals, are characterized by a helical superstructure that arises from the introduction of a chiral molecule into a nematic liquid crystal host.[1] This helical arrangement gives rise to unique optical properties, such as selective reflection of circularly polarized light, making them valuable in a wide range of applications including displays, sensors, and smart textiles.[1] Cholesterylaniline, a derivative of cholesterol, can serve as a potent chiral dopant, inducing a helical twist in the nematic phase. The efficiency of a chiral dopant is quantified by its Helical Twisting Power (HTP), which is a measure of its ability to induce a twist in the nematic host.[2][3]

Principle of Operation

When a chiral dopant like this compound is introduced into an achiral nematic liquid crystal host, the chirality of the dopant molecule is transferred to the bulk liquid crystal, forcing the director (the average direction of the long axes of the liquid crystal molecules) to adopt a helical structure.[3] The distance over which the director rotates by 360° is known as the helical pitch (p). The pitch is inversely proportional to the concentration (c) and the Helical Twisting Power (β) of the chiral dopant, as described by the equation:

p = 1 / (β * c)

A high HTP value indicates that a small concentration of the dopant is required to induce a tight helical pitch.

Applications

The unique properties of this compound-doped nematic liquid crystals make them suitable for a variety of applications:

  • Reflective Displays: The selective reflection of light by the helical structure can be tuned by altering the pitch, which can be controlled by the concentration of this compound, temperature, or an applied electric field.

  • Sensors: The helical pitch can be sensitive to changes in the environment, such as temperature, pressure, or the presence of chemical analytes, making these materials excellent candidates for sensor development.

  • Smart Windows and Textiles: The ability to switch between transparent and scattering states with an applied voltage allows for the creation of smart windows and textiles that can control light transmission.

  • Anti-Counterfeiting: The unique optical properties provide a secure and difficult-to-replicate signature for anti-counterfeiting applications.

Experimental Protocols

Protocol 1: Preparation of this compound-Doped Nematic Liquid Crystal Cells

This protocol describes the preparation of a liquid crystal cell containing a mixture of a nematic liquid crystal host and this compound as a chiral dopant.

Materials:

  • Nematic liquid crystal (e.g., 5CB, E7)

  • This compound

  • Glass substrates with transparent conductive coating (e.g., ITO-coated glass)

  • Polyimide alignment layer solution

  • Spacers of desired thickness (e.g., 5-20 µm)

  • UV-curable epoxy

  • Solvents (e.g., heptane, isopropyl alcohol)

  • Lint-free wipes

Procedure:

  • Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sonicating in a sequence of deionized water, isopropyl alcohol, and finally heptane. Dry the substrates with a stream of nitrogen gas.

  • Alignment Layer Coating: Spin-coat a thin layer of polyimide alignment solution onto the conductive side of the substrates.

  • Curing and Rubbing: Cure the polyimide layer according to the manufacturer's instructions (typically baking at elevated temperatures). After cooling, gently rub the polyimide surface in one direction with a velvet cloth to create microgrooves that will align the liquid crystal molecules.

  • Cell Assembly: Place spacers onto one of the substrates. Apply UV-curable epoxy around the perimeter of the substrate. Place the second substrate on top, with the rubbing directions aligned either parallel or anti-parallel, to create a "book-cell" or "pi-cell" configuration, respectively.

  • Curing: Expose the cell to UV light to cure the epoxy, sealing the cell.

  • Mixture Preparation: Prepare a mixture of the nematic liquid crystal and this compound by weight. For example, to prepare a 1 wt% mixture, dissolve the appropriate amount of this compound in the nematic liquid crystal. The mixture can be gently heated and sonicated to ensure homogeneity.

  • Cell Filling: Heat the liquid crystal mixture to its isotropic phase. Fill the empty cell via capillary action by placing a drop of the mixture at the edge of the cell opening.

  • Cooling: Slowly cool the filled cell to room temperature to allow the formation of the desired chiral nematic phase.

Protocol 2: Measurement of Helical Twisting Power (HTP)

The HTP of this compound can be determined using several methods. The Grandjean-Cano wedge cell method is a common and reliable technique.

Materials:

  • Wedge-shaped liquid crystal cell

  • Polarizing optical microscope (POM) with a rotating stage and a calibrated eyepiece

  • Light source

  • This compound-doped nematic liquid crystal mixtures of varying concentrations

Procedure:

  • Prepare a series of mixtures of the nematic liquid crystal with known concentrations of this compound (e.g., 0.5, 1.0, 1.5, 2.0 wt%).

  • Fill the wedge cell with one of the prepared mixtures using the capillary filling method described in Protocol 1.

  • Observe the cell under the POM. A series of disclination lines, known as Grandjean-Cano lines, will be visible. These lines correspond to locations where the cell thickness is an integer multiple of a quarter of the helical pitch.

  • Measure the distance between the disclination lines. Using the calibrated eyepiece, measure the positions of several consecutive disclination lines.

  • Calculate the pitch (p). The pitch can be calculated from the positions of the disclination lines and the known wedge angle of the cell.

  • Calculate the HTP (β). The HTP is determined from the slope of a plot of the inverse pitch (1/p) versus the concentration (c) of the chiral dopant. The relationship is given by β = (pc)⁻¹.

  • Repeat the measurement for each concentration to ensure accuracy and determine the concentration dependence of the HTP.

Data Presentation

Table 1: Representative Helical Twisting Power (HTP) of Cholesteryl Derivatives in Nematic Host E7

Chiral DopantConcentration (wt%)Helical Pitch (p) (µm)Helical Twisting Power (β) (µm⁻¹)Handedness
Cholesteryl Nonanoate1.010.29.8Right
Cholesteryl Chloride1.014.76.8Right
This compound (Illustrative) 1.0 8.5 11.8 Right
Cholesteryl Oleyl Carbonate1.012.18.3Left

Note: Data for this compound is illustrative and based on typical values for potent cholesteric dopants. Actual values should be determined experimentally.

Table 2: Effect of this compound Concentration on Helical Pitch in Nematic Host 5CB (Illustrative Data)

Concentration of this compound (wt%)Helical Pitch (p) (µm)
0.517.0
1.08.5
1.55.7
2.04.3

Note: This data is for illustrative purposes to demonstrate the inverse relationship between dopant concentration and helical pitch.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_mix Mixture & Filling cluster_measurement HTP Measurement clean Substrate Cleaning coat Alignment Layer Coating clean->coat cure_rub Curing & Rubbing coat->cure_rub assemble Cell Assembly cure_rub->assemble mix Prepare LC-Dopant Mixture assemble->mix Empty Cell fill Fill Cell mix->fill cool Cool to N* Phase fill->cool observe Observe under POM cool->observe Filled Cell measure Measure Disclination Lines observe->measure calculate Calculate Pitch & HTP measure->calculate

Caption: Experimental workflow for preparing and characterizing this compound-doped liquid crystal cells.

induced_chirality cluster_nematic Nematic Phase (Achiral Host) cluster_dopant Chiral Dopant cluster_cholesteric Chiral Nematic Phase (Resulting Mixture) nematic_mol Nematic Molecules (Orientational Order) cholesteric_mol Helical Superstructure (Induced Chirality) nematic_mol->cholesteric_mol Host Medium dopant This compound (Chiral Structure) dopant->cholesteric_mol Induces Twist

Caption: Logical relationship demonstrating the induction of chirality in a nematic liquid crystal by a chiral dopant.

References

Application Notes and Protocols for Cholesterol-Functionalized Nanoparticles in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

FOR RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

Introduction

The targeted delivery of therapeutic agents to specific cells or tissues is a paramount goal in modern medicine, aiming to enhance efficacy while minimizing off-target side effects. One promising strategy involves the surface functionalization of nanocarriers with molecules that can interact with specific biological targets. Cholesterol, a ubiquitous component of cell membranes, has emerged as a valuable targeting moiety. Its incorporation into nanoparticle formulations can facilitate cellular uptake and improve in vivo stability and circulation time.[1] This document provides detailed application notes and experimental protocols for the development and characterization of cholesterol-functionalized nanoparticles for targeted drug delivery. While the initial query mentioned "cholesterylaniline," the current body of scientific literature does not extensively support the use of a direct this compound conjugate for this purpose. Instead, the focus has shifted to leveraging cholesterol and its derivatives as effective targeting ligands. Aniline and its derivatives are more commonly associated with the synthesis of the active pharmaceutical ingredients themselves rather than as nanoparticle functionalization agents.[2][3]

Principle of Cholesterol-Mediated Targeting

Cholesterol's role in targeted drug delivery stems from its natural interaction with cell membranes and various receptors. Nanoparticles functionalized with cholesterol can exploit these interactions to achieve preferential accumulation in target tissues. For instance, cholesterol-modified nanoparticles can mimic low-density lipoproteins (LDLs) and be recognized by LDL receptors, which are often overexpressed in cancer cells to meet their high metabolic demands. Furthermore, the inclusion of cholesterol in lipid-based nanoparticles can enhance their stability and influence their biodistribution.[4]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on cholesterol-functionalized drug delivery systems. This data provides a comparative overview of formulation parameters and performance metrics.

Table 1: Physicochemical Properties of Cholesterol-Functionalized Nanoparticles

Nanoparticle TypeDrugCholesterol DerivativeParticle Size (nm)Zeta Potential (mV)Drug Loading (%)Encapsulation Efficiency (%)Reference
LiposomesDoxorubicinCholesterol100-150-5.0 to -15.05-10>90
Solid Lipid Nanoparticles (SLNs)CurcuminCholesterol150-250-20.0 to -30.02-570-85
Polymeric Nanoparticles (PLGA)TamoxifenPEG-Cholesterol200-300-10.0 to -20.01-360-75
Cyclodextrin NanospongesResveratrolCholesteryl-CD300-400Near neutral10-15>80
Cationic Cholesterol Derivative NanoparticlessiRNAMono-arginine-cholesterol (MA-Chol)<50NeutralN/A>95

Table 2: In Vitro and In Vivo Performance of Cholesterol-Functionalized Nanoparticles

Nanoparticle SystemCell LineIn Vitro Cellular Uptake EnhancementIn Vivo Targeting EfficiencyKey FindingsReference
Cholesterol-rich LipoplexHEK293TSignificantly higher transfection efficiencyN/AEnhanced gene delivery and serum stability
Cholesteryl-NSsMCF-7Several-fold increase in internalizationN/AIncreased anticancer activity of resveratrol
PEG-Chol PLA MicroparticlesMCF-7Successful cellular uptakeN/ASignificantly reduced cell viability
Mannosylated Cholesterol-LNPsDendritic CellsEfficient mRNA transfectionPreferential accumulation in lymph nodesPotential for mRNA vaccine delivery
Oxidized Cholesterol LNPsHepatic Endothelial CellsN/A3x more efficient delivery to endothelial cells than hepatocytesAltered nanoparticle targeting in vivo

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of cholesterol-functionalized nanoparticles.

Protocol 1: Preparation of Cholesterol-Functionalized Liposomes by Thin-Film Hydration

Materials:

  • Phospholipid (e.g., DSPC or DPPC)

  • Cholesterol

  • Drug to be encapsulated

  • Chloroform and Methanol (solvent system)

  • Hydration buffer (e.g., PBS pH 7.4)

  • Extruder and polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation: Dissolve the phospholipid and cholesterol (e.g., in a 2:1 molar ratio) in a chloroform/methanol solvent mixture in a round-bottom flask. If encapsulating a lipophilic drug, add it at this stage.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid phase transition temperature. This will form a thin, uniform lipid film on the flask wall.

  • Hydration: Hydrate the lipid film with the aqueous buffer (containing the hydrophilic drug, if applicable) by gentle rotation of the flask. The temperature should be maintained above the lipid phase transition temperature. This results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion): To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). This process is typically repeated 10-15 times.

  • Purification: Remove the unencapsulated drug by methods such as dialysis or size exclusion chromatography.

Protocol 2: Synthesis of a Cationic Cholesterol Derivative (Mono-arginine-cholesterol)

Materials:

  • Cholesterol

  • t-Boc-Arg(Pbf)-OH

  • 4-Dimethylaminopyridine (DMAP)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • Esterification: React the protected arginine derivative, t-Boc-Arg(Pbf)-OH, with cholesterol in the presence of DMAP and DCC. The carboxylic acid of arginine will form an ester bond with the hydroxyl group of cholesterol.

  • Purification: Purify the resulting conjugate using silica gel column chromatography to remove unreacted starting materials and byproducts.

  • Deprotection: Remove the protecting groups (t-Boc and Pbf) from the arginine moiety using TFA to yield the final mono-arginine-cholesterol (MA-Chol) cationic lipid.

Protocol 3: Characterization of Cholesterol-Functionalized Nanoparticles

1. Particle Size and Zeta Potential:

  • Technique: Dynamic Light Scattering (DLS)

  • Procedure: Dilute the nanoparticle suspension in an appropriate buffer (e.g., PBS). Measure the hydrodynamic diameter and polydispersity index (PDI) to assess size and size distribution. Measure the zeta potential to determine surface charge and stability.

2. Drug Loading and Encapsulation Efficiency:

  • Procedure for Drug Loading:

    • Lyse a known amount of purified nanoparticles using a suitable solvent (e.g., methanol or Triton X-100).

    • Quantify the amount of drug in the lysed sample using a suitable analytical technique (e.g., HPLC or UV-Vis spectroscopy).

    • Calculate Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100.

  • Procedure for Encapsulation Efficiency:

    • Separate the nanoparticles from the unencapsulated drug (e.g., by centrifugation or dialysis).

    • Quantify the amount of drug in the nanoparticle fraction and the initial amount of drug used.

    • Calculate Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug) x 100.

3. In Vitro Drug Release:

  • Technique: Dialysis method

  • Procedure:

    • Place a known concentration of the drug-loaded nanoparticle suspension in a dialysis bag with a specific molecular weight cut-off.

    • Immerse the dialysis bag in a release medium (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and endosomal conditions, respectively) at 37°C with constant stirring.

    • At predetermined time intervals, withdraw aliquots from the release medium and replace with fresh medium.

    • Quantify the drug concentration in the collected aliquots.

4. In Vitro Cellular Uptake:

  • Technique: Flow cytometry or fluorescence microscopy

  • Procedure:

    • Culture target cells (e.g., cancer cell line) to a suitable confluency.

    • Incubate the cells with fluorescently labeled nanoparticles for various time points.

    • Wash the cells to remove non-internalized nanoparticles.

    • For flow cytometry, detach the cells and analyze the fluorescence intensity.

    • For fluorescence microscopy, fix and stain the cells (e.g., with DAPI for nuclear counterstaining) and visualize the intracellular localization of the nanoparticles.

Visualizations

The following diagrams illustrate key concepts and workflows in the development of cholesterol-functionalized nanoparticles.

G cluster_formulation Nanoparticle Formulation cluster_targeting Targeted Delivery Lipids/Polymers Lipids/Polymers Self-Assembly Self-Assembly Lipids/Polymers->Self-Assembly Drug Drug Drug->Self-Assembly Cholesterol Cholesterol Cholesterol->Self-Assembly Functionalized_NP Cholesterol-Functionalized Nanoparticle Self-Assembly->Functionalized_NP Formation Circulation Systemic Circulation Functionalized_NP->Circulation Target_Cell Target Cell (e.g., Cancer Cell) Circulation->Target_Cell Uptake Receptor-Mediated Endocytosis Target_Cell->Uptake Drug_Release Intracellular Drug Release Uptake->Drug_Release Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect

Caption: Workflow of cholesterol-functionalized nanoparticle delivery.

G Start Start Protocol_1 Protocol 1: Nanoparticle Synthesis Start->Protocol_1 Characterization Physicochemical Characterization (Size, Zeta, Drug Load) Protocol_1->Characterization In_Vitro In Vitro Evaluation (Release, Cellular Uptake) Characterization->In_Vitro Optimization Formulation Optimization In_Vitro->Optimization Optimization->Protocol_1 Refine In_Vivo In Vivo Studies (Biodistribution, Efficacy) Optimization->In_Vivo Proceed End End In_Vivo->End

Caption: Experimental workflow for developing targeted nanoparticles.

G Cholesterol_NP Cholesterol-Functionalized Nanoparticle LDL_Receptor LDL Receptor Cholesterol_NP->LDL_Receptor Binds to Cell_Membrane Cell Membrane LDL_Receptor->Cell_Membrane Located on Endosome Endosome LDL_Receptor->Endosome Internalization via Drug_Release Drug Release Endosome->Drug_Release Acidic pH triggers

Caption: Mechanism of cholesterol-mediated cellular uptake.

References

Application Note: Cross-Polarized Optical Microscopy (POM) for the Characterization of Cholesteric Liquid Crystal Textures

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Principle of Cross-Polarized Optical Microscopy

A polarizing optical microscope is equipped with two polarizers: a polarizer located before the sample and an analyzer positioned after the sample.[1] For POM, these polarizers are oriented perpendicular to each other (crossed polars). When light passes through the first polarizer, it becomes plane-polarized. If an isotropic material (which does not alter the polarization of light) is viewed under these conditions, the field of view will appear dark as the analyzer blocks the plane-polarized light.[1]

However, liquid crystals are typically anisotropic. When plane-polarized light enters a birefringent liquid crystal, it is split into two rays that are polarized perpendicular to each other and travel at different velocities. This difference in velocity results in a phase shift between the two rays. Upon exiting the sample, these rays recombine, and the resulting light is generally elliptically polarized. The analyzer will only allow the component of this elliptically polarized light that is vibrating in its transmission plane to pass through, resulting in interference colors and the visualization of characteristic textures. The observed textures provide valuable information about the molecular arrangement within the liquid crystal.

Experimental Protocols

I. Sample Preparation: "Sandwich" Cell Method

This protocol details the preparation of a standard "sandwich" cell for observing the textures of thermotropic liquid crystals like cholesteryl derivatives.

Materials:

  • Microscope slides and cover slips

  • Cholesteric liquid crystal sample (e.g., a synthesized cholesteryl derivative)

  • Solvent for cleaning (e.g., acetone, isopropanol)

  • Spacers of a desired thickness (e.g., Mylar film, glass beads)

  • Hot plate

  • Pipette or micropipette

Procedure:

  • Cleaning: Thoroughly clean the microscope slides and cover slips with a solvent such as acetone followed by isopropanol to remove any organic residues and dust particles. Dry the slides and cover slips completely.

  • Spacer Placement: If a specific sample thickness is desired, place spacers on the microscope slide. This will ensure a uniform sample thickness.

  • Sample Loading: Place a small amount of the cholesteric liquid crystal powder on the center of the cleaned microscope slide.

  • Heating to Isotropic Phase: Place the slide on a calibrated hot plate and heat the sample above its clearing point (the temperature at which it becomes an isotropic liquid). The isotropic liquid will appear transparent and dark under crossed polarizers.

  • Assembling the Cell: Carefully place a cover slip over the molten sample, allowing the liquid to spread and fill the gap between the slide and the cover slip via capillary action.

  • Cooling and Observation: Transfer the prepared slide to the hot stage of the polarizing optical microscope for observation.

II. POM Observation with a Hot Stage

This protocol outlines the procedure for observing the phase transitions and identifying the characteristic textures of a thermotropic cholesteric liquid crystal using a POM equipped with a hot stage.

Apparatus:

  • Polarizing optical microscope with a rotating stage

  • Hot stage with a temperature controller

  • Digital camera for capturing images

Procedure:

  • Sample Mounting: Place the prepared "sandwich" cell on the hot stage of the microscope.

  • Heating Cycle:

    • Heat the sample at a controlled rate (e.g., 5-10 °C/min) to a temperature above its clearing point, into the isotropic liquid phase. In this phase, the view between the crossed polars will be completely dark.

    • This step is crucial for ensuring a uniform sample history and for observing the subsequent phase transitions upon cooling.

  • Cooling Cycle and Texture Observation:

    • Cool the sample slowly and at a controlled rate (e.g., 1-5 °C/min).

    • Carefully observe the sample through the microscope as it cools. Note the temperature at which the first birefringent textures appear. This corresponds to the isotropic-to-cholesteric phase transition.

    • As the sample continues to cool, different textures may appear, indicating further phase transitions (e.g., cholesteric to smectic).

    • Record the temperatures of all observed phase transitions.

    • Capture high-quality images of the characteristic textures observed for each liquid crystalline phase. Common textures for cholesteric phases include the "oily streak" texture and the "fingerprint" texture. The latter is characterized by a series of parallel lines corresponding to the helical pitch of the cholesteric structure.

  • Reheating Cycle (Optional but Recommended):

    • After the cooling cycle, slowly reheat the sample to confirm the reversibility of the phase transitions and to obtain the transition temperatures upon heating.

    • Compare the transition temperatures observed during cooling and heating to check for any thermal hysteresis.

Data Presentation

While specific quantitative data for cholesterylaniline is unavailable, a typical data table for a newly synthesized cholesteric liquid crystal would be structured as follows. The data would be obtained from the POM with hot stage experiments and could be corroborated with Differential Scanning Calorimetry (DSC) for enthalpy values.

Table 1: Phase Transition Temperatures of a Hypothetical Cholesteric Liquid Crystal

TransitionTemperature on Heating (°C)Temperature on Cooling (°C)Enthalpy (ΔH) (J/g)Observed POM Texture
Crystal → Smectic A75.0-25.0Fan-shaped / Focal conic
Smectic A → Cholesteric (N)92.589.02.1Oily streaks, Fingerprint
Cholesteric (N) → Isotropic105.2104.80.8Dark (Isotropic)

Note: The values presented in this table are for illustrative purposes only and do not represent experimental data for this compound.

Visualization of Workflows and Relationships

Experimental Workflow for POM Analysis

The following diagram illustrates the general workflow for characterizing a cholesteric liquid crystal using cross-polarized optical microscopy.

experimental_workflow cluster_prep Sample Preparation cluster_pom POM Analysis cluster_data Data Analysis prep1 Clean Microscope Slide and Cover Slip prep2 Place Sample on Slide prep1->prep2 prep3 Heat to Isotropic Liquid prep2->prep3 prep4 Assemble 'Sandwich' Cell prep3->prep4 pom1 Mount Sample on Hot Stage prep4->pom1 pom2 Heat to Isotropic Phase pom1->pom2 pom3 Slow Cooling and Observation pom2->pom3 pom4 Record Transition Temperatures pom3->pom4 pom5 Capture Texture Images pom3->pom5 data1 Identify Liquid Crystal Phases pom4->data1 pom5->data1 data2 Tabulate Transition Data data1->data2

Diagram 1: Experimental workflow for POM analysis.

Relationship Between Temperature and Liquid Crystal Phases

This diagram illustrates the typical sequence of phases observed when cooling a thermotropic liquid crystal from its isotropic liquid state.

phase_transition Isotropic Isotropic Liquid (Dark Field of View) Cholesteric Cholesteric Phase (Oily Streaks, Fingerprint Texture) Isotropic->Cholesteric Cooling (T_iso-N) Smectic Smectic Phase (Focal Conic, Fan Texture) Cholesteric->Smectic Cooling (T_N-Sm) Crystal Crystalline Solid (Birefringent Crystals) Smectic->Crystal Cooling (T_Sm-Cr)

Diagram 2: Phase transitions upon cooling.

Cross-polarized optical microscopy is an indispensable tool for the preliminary characterization of novel liquid crystalline materials. The detailed protocols and workflows provided in this application note offer a robust starting point for researchers and scientists in the field of drug development and materials science to investigate the mesomorphic properties of cholesteric liquid crystals. While the specific phase behavior of this compound remains to be experimentally determined, the application of these methods will enable a thorough characterization of its textures and transition temperatures, contributing to a deeper understanding of its structure-property relationships.

References

Application Note: Thermal Analysis of Cholesterylaniline using Differential Scanning Calorimetry (DSC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to characterize the thermal properties of materials. It measures the difference in heat flow between a sample and a reference as a function of temperature. This application note provides a detailed protocol for the thermal analysis of Cholesterylaniline, a cholesterol derivative with potential applications in drug delivery and materials science due to its liquid crystalline properties. The study of phase transitions is crucial for understanding the physical stability, polymorphism, and processing behavior of such compounds.

Liquid crystals, like many cholesteryl derivatives, exhibit unique intermediate phases (mesophases) between the solid crystalline and isotropic liquid states. DSC is an essential tool for identifying the temperatures and enthalpy changes associated with these transitions, such as crystal to liquid crystal (melting) and liquid crystal to isotropic liquid (clearing).

Principle of DSC

DSC operates by maintaining a sample and an inert reference (typically an empty pan) at the same temperature while heating or cooling them at a controlled rate. When the sample undergoes a thermal transition, such as melting or a phase transition, it absorbs or releases heat. This results in a temperature difference between the sample and the reference, and the instrument measures the heat flow required to maintain a zero temperature difference. The resulting DSC thermogram plots heat flow against temperature, with endothermic events (heat absorption) and exothermic events (heat release) appearing as peaks.

Experimental Protocol

This protocol outlines the steps for analyzing this compound using a standard heat-flux DSC instrument.

3.1. Materials and Equipment

  • Differential Scanning Calorimeter (DSC)

  • Aluminum DSC pans and lids

  • Crimper for sealing pans

  • Microbalance (accurate to ±0.01 mg)

  • This compound sample (high purity)

  • Inert purge gas (e.g., Nitrogen or Argon)

3.2. Instrument Calibration

Before sample analysis, ensure the DSC instrument is calibrated for temperature and enthalpy using certified standards (e.g., Indium). Follow the manufacturer's calibration routine.

3.3. Sample Preparation

  • Accurately weigh 3-5 mg of the this compound sample directly into a tared aluminum DSC pan using a microbalance.

  • Ensure the sample forms a thin, even layer covering the bottom of the pan to optimize heat transfer.

  • Place a lid on the pan and seal it using a crimper. Ensure the seal is hermetic to prevent any loss of sample due to sublimation.

  • Prepare an empty, sealed aluminum pan to be used as a reference.

3.4. DSC Measurement Parameters

The following parameters are recommended as a starting point. Optimization may be required based on the specific properties of the this compound sample.

ParameterRecommended Value
Temperature Program
1. Equilibrate at 25°C
2. Ramp from 25°C to 200°C at 10°C/min
3. Isothermal for 2 minutes
4. Ramp from 200°C to 25°C at 10°C/min
5. Isothermal for 2 minutes
6. Ramp from 25°C to 200°C at 10°C/min
Purge Gas Nitrogen at 50 mL/min
Sample Pan Sealed Aluminum
Reference Pan Empty, Sealed Aluminum

Note on Temperature Range: The specified temperature range (25°C to 200°C) is a general starting point for novel cholesteryl derivatives. Preliminary scouting runs or knowledge of the approximate melting point may be necessary to refine this range to avoid sample decomposition at higher temperatures.

Data Analysis and Expected Results

The DSC thermogram will display peaks corresponding to the phase transitions of this compound. For a typical cholesteric liquid crystal, the following transitions may be observed:

  • First Heating Cycle: This cycle is used to erase the sample's previous thermal history. The data from this scan can reveal initial solid-state polymorphs.

  • Cooling Cycle: This cycle shows the transitions from the isotropic liquid to the liquid crystalline phase and from the liquid crystalline phase to the solid crystalline state. Supercooling effects are often observed, meaning the transition temperatures on cooling may be lower than on heating.

  • Second Heating Cycle: This cycle provides information on the thermal behavior of the sample under controlled conditions and is typically used for reporting transition temperatures and enthalpies.

Data Interpretation:

  • Onset Temperature (T_onset): The temperature at which the transition begins.

  • Peak Temperature (T_peak): The temperature at which the heat flow is at its maximum.

  • Enthalpy of Transition (ΔH): The area under the transition peak, representing the amount of heat absorbed or released during the transition. It is typically reported in Joules per gram (J/g).

Table 1: Representative Phase Transition Data for a Cholesteryl Derivative (Cholesteryl Benzoate)

TransitionOnset Temperature (°C)Peak Temperature (°C)Enthalpy (ΔH) (J/g)
Melting (Crystal to Cholesteric) ~145.5~147.0Value to be determined
Clearing (Cholesteric to Isotropic) ~178.5~179.5Value to be determined

Note: The values in the table are for cholesteryl benzoate and are provided as an example. The actual transition temperatures and enthalpies for this compound will need to be determined experimentally.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the DSC analysis of this compound.

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis weigh Weigh 3-5 mg This compound pan Place in Aluminum Pan weigh->pan seal Seal Pan pan->seal load Load Sample and Reference into DSC seal->load program Set Temperature Program (Heating/Cooling Cycles) load->program run Run Experiment under Nitrogen Purge program->run collect Collect Thermogram run->collect analyze Determine Transition Temperatures (T_onset, T_peak) collect->analyze calculate Calculate Enthalpy (ΔH) analyze->calculate report report calculate->report Report Results

Caption: Experimental workflow for DSC analysis of this compound.

Logical Relationship of DSC Data Interpretation

The following diagram illustrates the relationship between the DSC output and the interpreted thermal properties.

DSC_Data_Interpretation cluster_input DSC Output cluster_output Interpreted Properties thermogram DSC Thermogram (Heat Flow vs. Temperature) transitions Phase Transitions (e.g., Melting, Clearing) thermogram->transitions stability Thermal Stability (Decomposition Temperature) thermogram->stability temperatures Transition Temperatures (T_onset, T_peak) transitions->temperatures enthalpy Enthalpy of Transition (ΔH) transitions->enthalpy

Caption: Interpretation of thermal properties from a DSC thermogram.

Conclusion

This application note provides a comprehensive and detailed protocol for the characterization of the thermal properties of this compound using Differential Scanning Calorimetry. By following this methodology, researchers can obtain critical data on the phase transitions, including melting and clearing points, and the associated enthalpy changes. This information is invaluable for understanding the material's behavior, ensuring its quality and stability, and for the rational design of new materials and drug delivery systems. The provided workflow and data interpretation diagrams serve as a clear guide for executing the experiment and analyzing the results.

Application Note: Powder X-ray Diffraction (XRD) Analysis of Cholesterylaniline Phases

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cholesteryl derivatives are a significant class of compounds known for their liquid crystalline properties. Among these, cholesteryl aniline and its analogues are of interest to researchers in materials science and drug development due to their potential applications stemming from their unique phase behaviors. Powder X-ray Diffraction (XRD) is a powerful, non-destructive analytical technique that provides detailed information about the crystallographic structure, phase composition, and physical properties of these materials. By analyzing the diffraction pattern of a powdered sample, one can determine lattice parameters, identify different polymorphic forms, and study phase transitions as a function of temperature. This application note provides a detailed protocol for the Powder XRD analysis of cholesterylaniline phases and presents representative data for analogous compounds.

Principle of Powder X-ray Diffraction

Powder XRD operates on the principle of Bragg's Law, which describes the coherent scattering of X-rays by the crystalline lattice of a material. When a monochromatic X-ray beam is incident on a crystalline sample, constructive interference occurs only when the conditions of Bragg's Law are met:

nλ = 2d sin(θ)

where:

  • n is an integer

  • λ is the wavelength of the X-ray beam

  • d is the spacing between the crystal lattice planes

  • θ is the angle of incidence of the X-ray beam

Each crystalline phase produces a unique diffraction pattern, characterized by the positions (2θ) and intensities of the diffraction peaks. This pattern serves as a "fingerprint" for the material, allowing for phase identification and quantification. In the context of liquid crystals like this compound, temperature-controlled XRD is crucial for characterizing the different mesophases (e.g., crystalline, smectic, cholesteric, and isotropic liquid phases).

Experimental Protocols

Materials and Equipment
  • Sample: High-purity this compound or its derivatives. A synthesis protocol for a related compound, cholesteryl 4-(benzoylamino)benzoate, is provided for reference.[1]

  • Sample Holder: Zero-background sample holder (e.g., single crystal silicon).

  • Grinding: Agate mortar and pestle.

  • Powder X-ray Diffractometer: Equipped with a temperature-controlled stage (e.g., Linkam HFS-91 hot stage) and a detector.[1]

  • X-ray Source: Typically Cu-Kα radiation (λ = 1.5406 Å).

  • Software: For data acquisition and analysis.

Synthesis of a this compound Analogue: Cholesteryl 4-(4'-hexyloxybenzoylamino)benzoate[1]
  • A mixture of 4-(4´-hexyloxybenzoylamino)benzoic acid (0.740 g, 2.17 mmol), cholesterol (0.802 g, 2.07 mmol), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC・HCl) (0.424 g, 2.21 mmol), and 4-dimethylaminopyridine (DMAP) (0.275 g, 2.25 mmol) in THF (15 cm³) is stirred at room temperature for 12 hours.

  • The mixture is then poured into water, and the organic components are extracted with chloroform.

  • The organic layer is dried over Na₂SO₄.

  • The solvent is evaporated in vacuo, and the resulting residue is purified by chromatography on a silica-gel column using chloroform as the eluent to yield the final product.

Sample Preparation for XRD Analysis
  • Ensure the this compound sample is in a fine powder form. If necessary, gently grind the sample using an agate mortar and pestle. Avoid aggressive grinding, which can induce amorphization or phase changes.

  • Carefully mount the powdered sample onto the zero-background sample holder. Ensure a flat, smooth surface to minimize errors from surface roughness.

  • Place the sample holder into the temperature-controlled stage of the diffractometer.

XRD Data Acquisition (Temperature-Dependent)
  • Set the desired temperature program on the hot stage controller. For characterizing liquid crystal phases, a typical program would involve heating the sample from room temperature through its various phase transitions to the isotropic liquid state, followed by a controlled cooling cycle. Data is collected at specific temperature intervals within each phase.

  • Configure the diffractometer with the following typical parameters:

    • X-ray Source: Cu-Kα, 40 kV, 40 mA.

    • Scan Range (2θ): 2° to 40°.

    • Step Size: 0.02°.

    • Scan Speed: 2°/min.

  • Equilibrate the sample at each target temperature for a few minutes before starting the XRD scan to ensure thermal stability.

  • Acquire the diffraction pattern at each temperature setpoint.

  • Save the data for subsequent analysis.

Data Analysis and Presentation

The collected XRD data can be analyzed to identify the different phases of this compound and to determine their structural parameters.

  • Phase Identification: The diffraction patterns at different temperatures are compared to identify the crystalline (Cr), chiral smectic C (SmC), cholesteric (N), and isotropic (Iso) phases.[1] The crystalline phase will show multiple sharp peaks, the smectic phase typically exhibits a sharp, intense peak at a low 2θ angle corresponding to the layer spacing (d), and a broad halo at a wider angle corresponding to the short-range molecular correlations. The cholesteric and isotropic phases will generally show only the broad halo.

  • Calculation of d-spacing: The d-spacing for each diffraction peak is calculated using Bragg's Law.

  • Lattice Parameter Refinement: For the crystalline phase, the positions of the diffraction peaks can be used to determine the unit cell parameters.

  • Molecular Tilt Angle Calculation: In the SmC* phase, the molecular tilt angle (θ) with respect to the layer normal can be estimated from the ratio of the measured smectic layer spacing (d) and the calculated molecular length (l): cos(θ) = d/l .[1]

Quantitative Data Summary

The following tables present representative XRD data for cholesteryl 4-(4'-alkoxybenzoylamino)benzoate derivatives, which serve as analogues for this compound.

Table 1: Phase Transition Temperatures for Cholesteryl 4-(4'-alkoxybenzoylamino)benzoates

CompoundAlkoxy Chain LengthPhase Sequence
3a_10 10Cr ↔ SmC* ↔ N* ↔ Iso
3a_14 14Cr ↔ SmC* ↔ N* ↔ Iso

Table 2: XRD Data and Calculated Tilt Angles for Smectic C* (SmC*) Phase of Cholesteryl 4-(4'-alkoxybenzoylamino)benzoates

CompoundTemperature (°C)2θ (°)d-spacing (Å)Molecular Length (l) (Å)d/l RatioCalculated Tilt Angle (θ)
3a_10 2102.5035.348.10.7343°
3a_14 2302.9030.544.20.6946°

Note: Molecular lengths were calculated using the MM2 method.

Visualization of Experimental Workflow

The following diagrams illustrate the key logical and experimental workflows in the XRD analysis of this compound phases.

experimental_workflow cluster_synthesis Sample Preparation cluster_xrd XRD Analysis cluster_analysis Data Analysis synthesis Synthesis of This compound Analogue purification Purification (Chromatography) synthesis->purification grinding Gentle Grinding purification->grinding mounting Mounting on Zero-Background Holder grinding->mounting instrument Place in Diffractometer with Hot Stage mounting->instrument heating Heating/Cooling Cycle instrument->heating data_acq Data Acquisition at Temperature Intervals heating->data_acq phase_id Phase Identification (Cr, SmC, N, Iso) data_acq->phase_id d_spacing d-spacing Calculation (Bragg's Law) phase_id->d_spacing tilt_angle Tilt Angle Calculation (for SmC*) d_spacing->tilt_angle report Reporting and Data Tabulation tilt_angle->report

Caption: Experimental workflow for XRD analysis of this compound.

logical_relationship cluster_phases Thermotropic Phases cluster_xrd_features Characteristic XRD Features Cr Crystalline (Cr) (Ordered 3D Lattice) SmC Smectic C* (SmC) (Tilted Layers) Cr->SmC Heating Cr_xrd Multiple Sharp Peaks Cr->Cr_xrd N Cholesteric (N) (Helical Structure) SmC->N Heating SmC_xrd Low-angle Sharp Peak + Broad Halo SmC->SmC_xrd Iso Isotropic (Iso) (Disordered Liquid) N->Iso Heating N_xrd Broad Halo N->N_xrd Iso_xrd Broad Halo Iso->Iso_xrd

Caption: Relationship between liquid crystal phases and XRD patterns.

Conclusion

Powder X-ray Diffraction is an indispensable tool for the structural characterization of this compound and its derivatives. The detailed protocols and representative data presented in this application note provide a framework for researchers to conduct thorough phase analysis of these liquid crystalline materials. Temperature-dependent XRD studies are particularly crucial for elucidating the rich polymorphism and mesomorphism inherent to this class of compounds, providing valuable insights for their application in advanced materials and pharmaceutical formulations. The existence of a determined crystal structure for cholesteryl aniline further underscores the utility of XRD in fully characterizing these molecules.

References

Application of Cholesteryl-Based Liquid Crystals in Smart Textiles and Paints

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This document provides detailed application notes and protocols for the use of cholesteryl-based thermochromic liquid crystals (CLCs) in the development of smart textiles and paints. While the specific term "cholesterylaniline" does not correspond to a standard material in scientific literature, it likely refers to a custom-synthesized cholesteryl derivative. This guide focuses on the broader, well-established class of cholesteric liquid crystals, which are cholesterol derivatives renowned for their vibrant, temperature-sensitive color-changing properties. These materials offer transformative potential in fields ranging from fashion and design to advanced sensor technology. We present key performance data, detailed experimental protocols for microencapsulation and application, and visual diagrams of the underlying mechanisms and workflows.

Introduction to Cholesteric Liquid Crystals

Cholesteric liquid crystals (CLCs) are a unique class of materials that exhibit a helical molecular structure. This periodic structure selectively reflects light of specific wavelengths, resulting in vibrant colors. The pitch of this helix is highly sensitive to temperature changes. As the temperature increases, the pitch of the helical structure decreases, causing a shift in the reflected light from longer wavelengths (red) to shorter wavelengths (blue).[1][2][3] This reversible, temperature-dependent color play is the foundation of their application in smart materials.

For practical applications in textiles and paints, CLCs are typically microencapsulated.[4][5] This process involves enclosing tiny droplets of the liquid crystal mixture within a protective polymer shell. Microencapsulation protects the sensitive liquid crystals from the surrounding environment, mechanical stress, and chemical degradation, ensuring their longevity and reliable performance.

Applications in Smart Textiles

Thermochromic and mechanochromic textiles can be created by incorporating CLC microcapsules into fabrics. These smart textiles can respond to changes in body temperature, environmental temperature, or mechanical stress (stretching), making them suitable for a wide range of applications.

Key Applications:

  • Fashion and Apparel: Garments that change color with body heat or ambient temperature.

  • Medical and Healthcare: Wearable sensors for monitoring skin temperature, identifying inflammation, or indicating fever.

  • Safety and Protective Wear: Clothing that indicates exposure to extreme temperatures.

  • Aesthetics and Design: Interactive and dynamic textile designs for upholstery and other decorative applications.

Applications in Smart Paints and Coatings

When dispersed in a binder, CLC microcapsules can be formulated into thermochromic paints and inks. These coatings can be applied to a variety of surfaces to create temperature-sensitive indicators.

Key Applications:

  • Industrial Monitoring: Coatings on machinery or pipes that change color to indicate overheating.

  • Quality Control: Temperature-sensitive labels for food and pharmaceutical products to ensure proper storage conditions.

  • Promotional Materials and Novelty Items: "Mood ring" effects on various consumer products.

  • Aerospace and Engineering: Flow visualization and non-destructive testing of surface temperatures.

Quantitative Performance Data

The performance of thermochromic liquid crystals can be characterized by their temperature response range and the corresponding color changes. Different formulations of cholesteryl esters and other chiral nematic materials can be blended to achieve specific temperature sensitivities.

Parameter Typical Value Range Description Source(s)
Activation Temperature Range -30°C to 120°CThe temperature window in which the material exhibits its color-changing properties. Can be customized through formulation.
Bandwidth 1°C to 20°CThe temperature range over which the full red-to-blue color spectrum is observed.
Wavelength Shift (Mechanochromic) ~155 nm (Red to Blue)The change in reflected wavelength in response to mechanical stretching (up to 200% strain in some elastomers).
Pitch Change with Temperature -2.42 nm/°CThe rate at which the helical pitch of the liquid crystal structure changes with temperature.
Response Time ~0.25 secondsThe time taken for the material to respond to a change in temperature.
Microcapsule Diameter 3 to 20 µmThe typical size of microencapsulated liquid crystal particles.

Experimental Protocols

Protocol 1: Microencapsulation of Cholesteric Liquid Crystals

This protocol describes a standard method for microencapsulating a CLC mixture using in-situ polymerization to form a durable shell.

Materials:

  • Cholesteric Liquid Crystal Mixture (custom-formulated for the desired temperature range)

  • Urea

  • Formaldehyde solution (37%)

  • Resorcinol

  • Gum Arabic

  • Ammonium Chloride

  • Deionized Water

  • Sodium Hydroxide and Hydrochloric Acid (for pH adjustment)

Procedure:

  • Emulsification:

    • Prepare an aqueous solution of gum arabic (e.g., 5% w/v) in deionized water.

    • Add the cholesteric liquid crystal mixture to the gum arabic solution while stirring vigorously to form an oil-in-water emulsion. The size of the oil droplets will determine the final microcapsule size.

  • Pre-polymer Formation:

    • In a separate vessel, mix urea and formaldehyde solution. Adjust the pH to 8.0-8.5 using sodium hydroxide.

    • Gently heat the mixture to approximately 70°C for 1 hour to form a urea-formaldehyde pre-polymer.

  • Encapsulation:

    • Add the urea-formaldehyde pre-polymer to the emulsion from step 1.

    • Add ammonium chloride as a catalyst and resorcinol as a cross-linking agent.

    • Slowly decrease the pH of the mixture to approximately 2.5-3.5 using hydrochloric acid while maintaining a temperature of 55°C.

    • Continue stirring for 2-4 hours to allow the polymer shell to form around the liquid crystal droplets.

  • Curing and Washing:

    • Allow the mixture to cool to room temperature.

    • Isolate the microcapsules by filtration or centrifugation.

    • Wash the microcapsules repeatedly with deionized water to remove any unreacted monomers and other residues.

    • Dry the microcapsules to obtain a fine, free-flowing powder.

Protocol 2: Application to Textiles via Screen Printing

This protocol details the preparation of a thermochromic ink and its application to a textile substrate.

Materials:

  • Microencapsulated CLC powder (from Protocol 1)

  • Aqueous-based screen printing binder (e.g., acrylic co-polymer)

  • Thickener

  • Textile substrate (e.g., cotton, polyester)

  • Screen printing frame and squeegee

Procedure:

  • Ink Formulation:

    • In a mixing vessel, add the screen printing binder.

    • Gradually add the microencapsulated CLC powder to the binder while stirring gently to achieve a homogeneous dispersion. A typical loading is 10-30% by weight.

    • Add a thickener as needed to achieve the desired viscosity for screen printing.

  • Printing:

    • Place the textile substrate on a flat surface.

    • Position the screen printing frame with the desired pattern over the fabric.

    • Apply a line of the thermochromic ink at one end of the screen.

    • Use the squeegee to draw the ink across the screen with firm, even pressure.

  • Curing:

    • Allow the printed fabric to air dry.

    • Cure the print according to the binder manufacturer's instructions, typically by applying heat (e.g., 130-150°C for 2-3 minutes) to cross-link the binder and fix the microcapsules to the fabric.

Protocol 3: Formulation of Thermochromic Paint

This protocol describes how to create a sprayable, solvent-based thermochromic paint.

Materials:

  • Microencapsulated CLC powder

  • Clear acrylic lacquer or other suitable resin

  • Appropriate solvent (e.g., acetone, xylene)

  • Black backing paint

Procedure:

  • Paint Formulation:

    • In a mixing vessel, dissolve the clear resin in the solvent.

    • Slowly disperse the microencapsulated CLC powder into the resin solution. Stir until a uniform mixture is achieved.

  • Surface Preparation:

    • The surface to be painted must be clean, dry, and free of contaminants.

    • Apply a layer of black backing paint to the surface. This is crucial as the colors of the CLCs are most vibrant when viewed against a black background.

  • Application:

    • Apply the thermochromic paint over the dried black backing paint using a spray gun or airbrush.

    • Apply several thin, even coats, allowing each coat to dry before applying the next.

  • Top Coat (Optional):

    • For added durability and UV protection, a clear, UV-blocking top coat can be applied over the dried thermochromic paint.

Visualizations

Thermochromic_Mechanism cluster_low_temp Low Temperature cluster_high_temp High Temperature LowTemp Large Helical Pitch RedLight Reflects Red Light (Long Wavelength) LowTemp->RedLight Selective Reflection TempIncrease Increase in Temperature LowTemp->TempIncrease HighTemp Small Helical Pitch BlueLight Reflects Blue Light (Short Wavelength) HighTemp->BlueLight Selective Reflection TempDecrease Decrease in Temperature HighTemp->TempDecrease TempIncrease->HighTemp TempDecrease->LowTemp

Caption: Mechanism of thermochromism in cholesteric liquid crystals.

Textile_Application_Workflow cluster_prep Preparation cluster_formulation Ink Formulation cluster_application Application & Curing CLC Cholesteric Liquid Crystal Formulation Micro Microencapsulation (Protocol 1) CLC->Micro Polymer Polymer Shell Precursors Polymer->Micro Ink Thermochromic Ink Mixing Micro->Ink Binder Aqueous Binder & Thickener Binder->Ink Print Screen Printing on Textile (Protocol 2) Ink->Print Cure Drying & Curing Print->Cure SmartTextile Finished Smart Textile Cure->SmartTextile

Caption: Workflow for creating smart textiles with CLCs.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Cholesteryl Aniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of cholesterylaniline synthesis.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Low Reactivity of Aniline: Aniline is a relatively weak nucleophile. 2. Inactive Catalyst: The 4-dimethylaminopyridine (DMAP) catalyst may be old or hydrated. 3. Unfavorable Reaction Temperature: The reaction may be too slow at low temperatures. 4. Poor Quality Starting Materials: Impurities in cholesteryl chloroformate or aniline can interfere with the reaction.1. Catalyst Usage: Ensure the use of a catalyst such as DMAP to enhance the electrophilicity of cholesteryl chloroformate.[1] 2. Fresh Catalyst: Use fresh or properly stored DMAP. 3. Temperature Control: While the initial addition of reagents is often done at 0°C to control the initial exotherm, the reaction is typically stirred at room temperature for several hours to proceed to completion.[1] Gentle heating could be explored, but monitor for decomposition. 4. Purify Starting Materials: Ensure cholesteryl chloroformate is of high purity. Aniline can be purified by distillation, and it should be dried before use as it is hygroscopic.
Presence of Multiple Spots on TLC, Including Starting Materials and Unknowns 1. Incomplete Reaction: The reaction has not gone to completion. 2. Side Reactions: Possible side reactions could include the hydrolysis of cholesteryl chloroformate if moisture is present. 3. Decomposition: Thermal decomposition of the product might occur if the reaction is heated too aggressively.1. Reaction Time: The reaction can take up to 12 hours to complete, even with a catalyst.[1] Monitor the reaction by TLC until the starting material is consumed. 2. Anhydrous Conditions: Conduct the reaction under a nitrogen or argon atmosphere using dry solvents to prevent hydrolysis of the cholesteryl chloroformate. 3. Temperature Management: Avoid excessive heating. The reaction proceeds well at room temperature.[1]
Product is Colored (Yellow to Brown) 1. Aniline Oxidation: Aniline and its derivatives are prone to oxidation, which can lead to colored impurities. 2. Impurities in Starting Materials: Old or impure aniline is often dark in color.1. Inert Atmosphere: Perform the reaction under an inert atmosphere (nitrogen or argon) to minimize oxidation. 2. Purification of Aniline: If the starting aniline is colored, consider purifying it by distillation before use. 3. Purification of Product: The colored impurities can often be removed during product purification by recrystallization or column chromatography.
Difficulty in Product Purification 1. Similar Polarity of Product and Byproducts: Side products may have similar polarity to the desired this compound, making separation by chromatography challenging. 2. Product Oiling Out: The product may not crystallize easily.1. Chromatography Optimization: Experiment with different solvent systems for column chromatography to achieve better separation. 2. Recrystallization: Try different solvents for recrystallization. A common method is to dissolve the crude product in a minimal amount of a hot solvent and then let it cool slowly. 3. Conversion to a Salt: In some cases for aniline derivatives, temporary conversion to a hydrochloride salt can aid in purification by allowing for the removal of non-basic impurities. The free base can then be regenerated.

Frequently Asked Questions (FAQs)

Q1: What is the expected yield for the synthesis of this compound?

A1: The synthesis of cholesteryl carbamates, including this compound, from cholesteryl chloroformate and an amine in the presence of a catalyst like DMAP can achieve good to excellent yields, typically in the range of 70-90%.[1]

Q2: What is the role of DMAP in this reaction?

A2: 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst. It reacts with cholesteryl chloroformate to form a highly reactive acylpyridinium intermediate. This intermediate is more susceptible to nucleophilic attack by aniline, thereby accelerating the reaction rate and improving the yield.

Q3: Can I run the reaction at a higher temperature to speed it up?

A3: While gentle heating might increase the reaction rate, caution is advised. High temperatures can lead to the thermal decomposition of the cholesteryl carbamate product. The reaction generally proceeds efficiently at room temperature over several hours.

Q4: My starting aniline is dark brown. Can I still use it?

A4: It is highly recommended to use purified, colorless aniline. The dark color indicates the presence of oxidation products and other impurities that can interfere with the reaction and contaminate your final product. Aniline can be purified by distillation.

Q5: What is the best way to purify the final this compound product?

A5: The most common methods for purifying this compound are recrystallization and column chromatography. After the reaction, the mixture is typically washed with dilute acid and brine, dried, and the solvent is evaporated. The resulting crude product can then be purified.

Experimental Protocols and Data

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of cholesteryl carbamate derivatives.

Materials:

  • Cholesteryl chloroformate

  • Aniline

  • Triethylamine (Et3N)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric acid (HCl), dilute solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

Procedure:

  • In a dry round-bottom flask under a nitrogen atmosphere, dissolve aniline (1.0 equivalent) in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Add triethylamine (1.2 equivalents) to the solution.

  • In a separate flask, prepare a solution of cholesteryl chloroformate (1.0 equivalent) in anhydrous DCM.

  • Slowly add the cholesteryl chloroformate solution to the aniline solution dropwise over a period of 1 hour, maintaining the temperature at 0°C.

  • After the addition is complete, stir the reaction mixture at 0°C for an additional 30 minutes.

  • Add a catalytic amount of DMAP (0.1 equivalents) to the reaction mixture.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction mixture at room temperature for 8-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, wash the reaction mixture with a dilute HCl solution, followed by water, and then brine.

  • Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure this compound.

Data on Reaction Conditions and Yield

While specific comparative data for this compound is limited in the searched literature, the following table summarizes the general conditions and outcomes for the synthesis of cholesteryl carbamates.

ReactantCatalystSolventReaction TimeYield (%)
Various aminesDMAPDCM12 h70-90
Various aminesNoneDCM24 h60-70

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for this compound Synthesis reagents 1. Combine Aniline and Et3N in dry DCM at 0°C addition 2. Add Cholesteryl Chloroformate solution dropwise at 0°C reagents->addition stir1 3. Stir at 0°C for 30 min addition->stir1 catalyst 4. Add DMAP (catalyst) stir1->catalyst stir2 5. Stir at room temperature for 8-12 h catalyst->stir2 workup 6. Aqueous Workup (HCl, H2O, Brine) stir2->workup purification 7. Dry, Concentrate, and Purify (Chromatography/Recrystallization) workup->purification product Pure this compound purification->product

Caption: Workflow for the synthesis of this compound.

Catalytic Mechanism of DMAP

dmap_catalysis Catalytic Role of DMAP in this compound Synthesis cluster_reactants Reactants cluster_nucleophile Nucleophile chol_chloro Cholesteryl Chloroformate intermediate Acylpyridinium Intermediate (Highly Reactive) chol_chloro->intermediate + DMAP dmap DMAP dmap->intermediate product This compound intermediate->product + Aniline aniline Aniline aniline->product

Caption: Catalytic cycle of DMAP in the synthesis.

References

Technical Support Center: Purifying Cholesterylaniline Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of cholesterylaniline compounds. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges encountered during the purification of this unique class of molecules. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound compounds, presented in a question-and-answer format.

Issue 1: Co-elution of Product and Impurities during Column Chromatography

  • Q: My this compound compound is co-eluting with a nonpolar impurity on a silica gel column. How can I improve the separation?

    A: Co-elution of lipophilic compounds with similar polarities is a frequent challenge in normal-phase chromatography.[1] Here are several strategies to enhance separation:

    • Optimize the Mobile Phase: A crucial first step is to adjust the eluent system.

      • Reduce Eluent Strength: Employ a less polar solvent system to increase the retention time of all compounds, which can improve resolution. For example, if you are using a hexane/ethyl acetate mixture, consider switching to a less polar system like hexane/dichloromethane or hexane/toluene.[1]

      • Isocratic Elution: Using a very nonpolar mobile phase in an isocratic elution for an extended period can sometimes resolve closely eluting nonpolar compounds.[1]

    • Switch to Reverse-Phase Chromatography: This is often the most effective solution. In reverse-phase chromatography (e.g., with a C18 column), your highly lipophilic this compound compound will be more retained than less lipophilic impurities. A typical mobile phase would be a gradient of methanol/water or acetonitrile/water.[1]

    • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For separations that are particularly challenging, Prep-HPLC offers significantly higher resolution than standard column chromatography.[1]

Issue 2: Product Streaking or Tailing on TLC and Column Chromatography

  • Q: My this compound compound is streaking on the TLC plate and tailing during column chromatography. What is the cause and how can I fix it?

    A: Streaking and tailing of amine-containing compounds on silica gel are often due to strong interactions between the basic aniline moiety and the acidic silanol groups of the silica.

    • Use a Basic Modifier: The most common solution is to add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites on the silica gel.

      • Recommended Modifiers: Add 0.5-2% triethylamine (NEt₃) or a 7N solution of ammonia in methanol to your eluent system. For instance, a 9:1 Hexane:Ethyl Acetate mobile phase can be modified to 9:1:0.1 Hexane:Ethyl Acetate:NEt₃.

    • Deactivate the Silica Gel: Before running the column, you can flush the packed silica gel with a solvent system containing a base like triethylamine to neutralize the stationary phase.

    • Alternative Stationary Phases: If the issue persists, consider using a less acidic stationary phase such as alumina (neutral or basic) or a bonded silica phase like diol.

Issue 3: Difficulty in Crystallizing the Purified this compound Compound

  • Q: My purified this compound compound oils out or fails to crystallize from solution. What can I do to induce crystallization?

    A: The high lipophilicity and potentially bulky nature of this compound compounds can make crystallization challenging.

    • Solvent System Screening: Experiment with a variety of single and mixed solvent systems. A good recrystallization solvent should dissolve the compound when hot but have low solubility when cold. Common solvent systems for lipophilic compounds include heptane/ethyl acetate, methanol/water, and acetone/water.

    • Slow Cooling: Allow the saturated solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer to promote the formation of larger, purer crystals. Rapid cooling often leads to the precipitation of amorphous solid or oil.

    • Vapor Diffusion: Dissolve your compound in a small amount of a "good" solvent in a small, open vial. Place this vial inside a larger, sealed container with a "poor" solvent in which your compound is insoluble. The slow diffusion of the poor solvent's vapor into the good solvent can induce crystallization.

    • Seed Crystals: If you have a small amount of crystalline material, adding a seed crystal to the supersaturated solution can initiate crystallization.

Frequently Asked Questions (FAQs)

  • Q1: What is a typical solvent system for running a TLC of a this compound compound?

    • A1: For neutral, lipophilic compounds like this compound, a common starting point for a TLC solvent system is a mixture of a nonpolar solvent and a moderately polar solvent. A good initial system to try is hexane/diethyl ether/acetic acid (80:20:2, v/v). The small amount of acetic acid can help to reduce streaking of any free fatty acid impurities. For cholesteryl esters, a simple mixture of hexane and ethyl acetate (e.g., 9:1) is often effective.

  • Q2: How can I confirm the purity of my final this compound product?

    • A2: A combination of analytical techniques should be used to assess purity.

      • NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools to determine the structure and identify impurities. The presence of residual solvents or starting materials can often be detected.

      • Mass Spectrometry (MS): LC-MS can be used to determine the molecular weight of the compound and to identify and quantify impurities.

      • HPLC: Analytical reverse-phase HPLC can provide a quantitative measure of purity by showing the relative area of the product peak compared to any impurity peaks.

  • Q3: My this compound compound appears to be decomposing on the silica gel column. What are my options?

    • A3: Decomposition on silica gel can occur with sensitive compounds.

      • Deactivation of Silica: As mentioned in the troubleshooting guide, deactivating the silica with a base is the first approach.

      • Alternative Stationary Phases: Consider using less harsh stationary phases like Florisil or alumina.

      • Rapid Purification: Minimize the time the compound is on the column by using flash chromatography with a slightly more polar solvent system than what is optimal for the best separation, if the impurities are significantly different in polarity.

Data Presentation

Table 1: Comparison of Purification Techniques for a Model Cholesteryl Ester

Purification TechniqueTypical Starting Purity (%)Typical Final Purity (%)Typical Yield (%)Notes
Column Chromatography (Silica Gel) 70-85>9560-80Yield can be affected by compound stability on silica.
Recrystallization 85-95>9950-70Highly dependent on the solvent system and solubility profile.
Preparative HPLC (Reverse-Phase) >90>99.570-90Offers the highest resolution for challenging separations.

Table 2: Common Solvents for Recrystallization of Lipophilic and Amine-Containing Compounds

Solvent/Solvent SystemPolarityBoiling Point (°C)Common Applications & Notes
Hexane/Ethyl Acetate Low to Medium69 (Hexane) / 77 (EtOAc)A versatile system for many non-polar to moderately polar compounds.
Ethanol/Water Medium to High78 (Ethanol) / 100 (Water)Effective for compounds with some polar functional groups.
Dichloromethane/Hexane Low to Medium40 (DCM) / 69 (Hexane)Good for less polar compounds; DCM's volatility can be a challenge.
Toluene Low111Can be effective for aromatic compounds that crystallize well.

Experimental Protocols

Protocol 1: Purification of a this compound Compound by Flash Column Chromatography

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using various solvent systems (e.g., hexane:ethyl acetate in ratios of 9:1, 4:1, 1:1) to find a system that gives the desired product an Rf value of approximately 0.2-0.4 and good separation from impurities. If streaking is observed, add 0.5% triethylamine to the solvent system.

  • Column Preparation:

    • Select an appropriately sized flash chromatography column based on the amount of crude material.

    • Dry pack the column with silica gel.

    • Wet the column with the least polar solvent of your chosen eluent system (e.g., hexane).

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the column solvent or a stronger solvent like dichloromethane.

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and then removing the solvent under reduced pressure.

    • Carefully load the sample onto the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with the chosen solvent system.

    • Collect fractions in test tubes or other suitable containers.

    • Monitor the elution of compounds by TLC analysis of the collected fractions.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound compound.

Protocol 2: Recrystallization of a this compound Compound

  • Solvent Selection:

    • In a small test tube, add a small amount of the impure solid.

    • Add a few drops of a potential recrystallization solvent and observe the solubility at room temperature. The ideal solvent will not dissolve the compound at room temperature.

    • Heat the test tube and observe the solubility. The compound should be soluble in the hot solvent.

    • Allow the solution to cool to room temperature and then in an ice bath to see if crystals form.

  • Recrystallization Procedure:

    • Place the impure solid in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating the flask until the solid just dissolves. Use a minimal amount of hot solvent.

    • If using a mixed solvent system, dissolve the compound in a minimal amount of the "good" solvent, and then add the "poor" solvent dropwise until the solution becomes cloudy. Reheat to clarify the solution.

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once crystals begin to form, place the flask in an ice bath to maximize the yield.

  • Crystal Collection and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the ice-cold recrystallization solvent.

    • Allow the crystals to dry completely under vacuum or in a desiccator.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Crude this compound Product tlc TLC Analysis for Solvent System Optimization synthesis->tlc Initial Characterization column Column Chromatography tlc->column Optimized Eluent purity_check Purity and Identity Confirmation (NMR, MS, HPLC) column->purity_check recrystallization Recrystallization recrystallization->purity_check Final Polish purity_check->recrystallization If further purification needed final_product Pure this compound Compound purity_check->final_product Purity Confirmed

Caption: A general experimental workflow for the purification and analysis of this compound compounds.

troubleshooting_logic cluster_column Column Chromatography Issues cluster_crystallization Crystallization Issues cluster_solutions Potential Solutions start Purification Issue Identified co_elution Co-elution of spots start->co_elution streaking Streaking/Tailing start->streaking oiling_out Oiling out / No crystals start->oiling_out solution1 Optimize Mobile Phase (Change Polarity) co_elution->solution1 solution2 Switch to Reverse Phase co_elution->solution2 solution3 Add Basic Modifier (e.g., Triethylamine) streaking->solution3 solution4 Use Alternative Stationary Phase (e.g., Alumina) streaking->solution4 solution5 Screen Solvent Systems oiling_out->solution5 solution6 Slow Cooling / Vapor Diffusion oiling_out->solution6

Caption: A troubleshooting decision tree for common purification issues with this compound compounds.

References

Cholesterylaniline Solubility: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered by researchers, scientists, and drug development professionals working with cholesterylaniline.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

This compound is a largely nonpolar molecule due to the bulky cholesterol moiety. Its solubility is expected to be low in aqueous solutions and polar solvents. It is predicted to be more soluble in nonpolar organic solvents. The aniline group provides a slight degree of polarity, but the hydrophobic nature of the cholesterol backbone dominates its solubility characteristics.

Q2: In which organic solvents is this compound likely to be soluble?

Based on its structure and related compounds, this compound is expected to be soluble in chlorinated solvents like dichloromethane (DCM) and chloroform, as these are often used in its synthesis.[1][2] Other potential solvents include ethers and aromatic hydrocarbons.

Q3: Is this compound soluble in water?

No, this compound is expected to be virtually insoluble in water due to its predominantly hydrophobic structure. Aniline itself is only slightly soluble in water.[3][4][5]

Q4: How does pH affect the solubility of this compound?

The aniline moiety is weakly basic. In highly acidic aqueous solutions, the amino group can be protonated to form an anilinium salt. This may slightly increase its aqueous dispersibility, but significant solubility is not expected due to the large cholesterol component. However, for certain applications, adjusting the pH of a co-solvent system might be a variable to explore.

Troubleshooting Guides

Issue 1: this compound is not dissolving in my chosen solvent.

This is a common issue due to the compound's low polarity.

Troubleshooting Workflow:

start Initial Observation: This compound is not dissolving step1 Verify Solvent Choice: Is the solvent nonpolar? start->step1 step2 Action: Try a stronger nonpolar solvent. (e.g., Dichloromethane, Chloroform) step1->step2 No step3 Consider Co-solvents: Add a small amount of a more polar solvent (e.g., THF, Dioxane) to the nonpolar solvent. step1->step3 Yes step6 Assess Outcome: Is the compound dissolved? step2->step6 step4 Apply Gentle Heating: Warm the solution (e.g., 30-40°C). Monitor for degradation. step3->step4 step5 Utilize Sonication: Use a sonication bath to aid dissolution. step4->step5 step5->step6 success Success: Proceed with experiment step6->success Yes fail Further Action: Consider derivatization or formulation strategies. step6->fail No

Caption: Troubleshooting workflow for initial solubility issues.

Detailed Steps:

  • Verify Solvent Choice: Confirm you are using a nonpolar solvent. If you are using a polar solvent like ethanol or methanol, it is unlikely to be effective.

  • Switch to a Recommended Solvent: If your initial choice is not working, switch to dichloromethane (DCM) or chloroform, which have been used in the synthesis of related compounds.

  • Use a Co-solvent System: If a single solvent is ineffective, try a co-solvent system. Start with a primary nonpolar solvent and add a small percentage of a slightly more polar solvent like tetrahydrofuran (THF) or dioxane to disrupt crystal lattice energy.

  • Apply Gentle Heating: Cautiously warm the solvent while stirring. Be mindful of the compound's stability at elevated temperatures. Monitor for any color change which might indicate degradation.

  • Sonication: Use a sonication bath to provide mechanical energy to break down solid particles and enhance dissolution.

Issue 2: this compound precipitates out of solution during an experiment.

Precipitation can occur due to changes in temperature, solvent composition, or concentration.

Troubleshooting Workflow:

start Initial Observation: Precipitation of this compound step1 Analyze Experimental Conditions: Did the temperature decrease? Was a polar substance added? start->step1 step2 Action: Re-dissolve by gently warming the solution. Maintain a constant temperature. step1->step2 Temperature change step3 Action: If a polar substance was added, consider if the solvent system can be modified. step1->step3 Composition change step4 Reduce Concentration: Is the solution supersaturated? step1->step4 No obvious change step6 Assess Outcome: Does the precipitate re-dissolve? step2->step6 step3->step6 step5 Action: Dilute the solution with the same solvent. step4->step5 step5->step6 success Success: Adjust protocol to prevent precipitation step6->success Yes fail Further Action: Explore alternative solvent systems or formulation approaches. step6->fail No

Caption: Troubleshooting workflow for precipitation issues.

Detailed Steps:

  • Temperature Fluctuation: If the temperature of the solution has decreased, gently warm it back to the initial temperature. Consider using a temperature-controlled water bath for your experiment.

  • Change in Solvent Composition: If a polar anti-solvent was added (e.g., adding an aqueous buffer), precipitation is likely. You may need to increase the proportion of the organic co-solvent.

  • Supersaturation: If the solution was prepared at a higher temperature and then cooled, it might be supersaturated. Try preparing a more dilute solution.

Experimental Protocols

Protocol 1: Determination of Qualitative Solubility

Objective: To quickly assess the solubility of this compound in various solvents.

Materials:

  • This compound

  • A selection of solvents (e.g., Dichloromethane, Chloroform, Tetrahydrofuran, Toluene, Hexane, Ethanol, Water)

  • Small vials (2 mL)

  • Vortex mixer

  • Spatula

Procedure:

  • Add approximately 1-2 mg of this compound to each vial.

  • Add 1 mL of a solvent to each vial.

  • Cap the vials and vortex for 30 seconds.

  • Visually inspect for dissolution.

  • If not fully dissolved, let the vials sit at room temperature for 10 minutes and inspect again.

  • Record your observations as "Soluble," "Partially Soluble," or "Insoluble."

Protocol 2: Preparation of a Stock Solution

Objective: To prepare a standardized stock solution of this compound for experimental use.

Materials:

  • This compound

  • Dichloromethane (DCM) or Chloroform

  • Volumetric flask

  • Analytical balance

  • Sonicator

Procedure:

  • Accurately weigh the desired amount of this compound.

  • Transfer the solid to a volumetric flask.

  • Add a small amount of the chosen solvent (e.g., DCM) to dissolve the solid.

  • If needed, place the flask in a sonicator bath for 5-10 minutes to aid dissolution.

  • Once fully dissolved, add the solvent to the calibration mark of the volumetric flask.

  • Mix thoroughly by inverting the flask several times.

  • Store the solution in a tightly sealed container, protected from light.

Data Presentation

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassSolventIUPAC NamePredicted SolubilityRationale
Chlorinated DichloromethaneDichloromethaneHighNonpolar, used in synthesis of related compounds.
ChloroformTrichloromethaneHighNonpolar, used for analysis of related compounds.
Ethers Tetrahydrofuran (THF)OxolaneModerateModerately nonpolar, can act as a good co-solvent.
Aromatic TolueneTolueneModerate to LowNonpolar, may require heating.
Alkanes HexaneHexaneLow to InsolubleVery nonpolar, may not be strong enough to dissolve.
Alcohols EthanolEthanolInsolublePolar, unlikely to dissolve the nonpolar molecule.
Aqueous WaterWaterInsolubleHighly polar, incompatible with the hydrophobic structure.

Note: This table provides predicted solubility based on chemical principles and available literature on similar compounds. Experimental verification is crucial.

References

Technical Support Center: Optimizing the Stability of Cholesterylaniline-based Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for cholesterylaniline-based formulations. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the stability of their formulations. Here, you will find answers to frequently asked questions and detailed guides to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound-based formulations?

A1: this compound-based formulations can be susceptible to both physical and chemical instability. Physical instability often manifests as aggregation, precipitation, or changes in particle size and morphology of nanocarriers, such as liposomes or nanoparticles. Chemical instability primarily involves the degradation of the this compound conjugate itself, which can occur through hydrolysis of the linkage between cholesterol and aniline, or through oxidation or photodegradation of the aniline moiety.

Q2: How does the inclusion of cholesterol derivatives impact the stability of lipid-based formulations?

A2: Cholesterol is a critical component for modulating the fluidity and stability of lipid bilayers in formulations like liposomes.[1] It generally increases membrane rigidity, reduces permeability, and can prevent drug leakage.[2] However, the concentration of cholesterol derivatives must be optimized, as excessive amounts can sometimes lead to phase separation or reduced encapsulation efficiency. The specific structure of the this compound conjugate will also influence its interaction with other lipids in the formulation.

Q3: What are the initial signs of instability in my this compound-based formulation?

A3: Visual inspection is the first step. Look for any signs of turbidity, precipitation, or color change in your formulation. For nanoparticle formulations, an increase in particle size or a broadening of the size distribution, as measured by dynamic light scattering (DLS), are early indicators of aggregation.[3] Chemically, the appearance of new peaks or a decrease in the main compound peak in a chromatogram (e.g., from HPLC) suggests degradation.

Q4: Can environmental factors affect the stability of my formulation?

A4: Yes, environmental factors such as temperature, light, and pH can significantly impact stability. Aniline and its derivatives can be susceptible to photodegradation.[4] The ester or amide linkage in some this compound conjugates can be prone to hydrolysis, a process that can be accelerated by pH extremes and elevated temperatures. Therefore, it is crucial to establish appropriate storage and handling conditions for your specific formulation.

Troubleshooting Guides

Problem 1: Observation of Precipitation or Aggregation in the Formulation

Precipitation or aggregation is a common sign of physical instability in lipid-based or nanoparticle formulations.

Possible Causes and Solutions:

Possible CauseRecommended Troubleshooting Steps
Suboptimal Cholesterol-to-Lipid Ratio The ratio of the this compound conjugate to other lipids in the formulation is critical. A suboptimal ratio can lead to instability. Systematically vary the molar ratio of the this compound conjugate and assess the impact on particle size and zeta potential over time. A ratio of 70:30 for lipid to cholesterol is often cited as a stable formulation in literature.[5]
Inadequate Surface Charge Insufficient electrostatic repulsion between nanoparticles can lead to aggregation. Measure the zeta potential of your formulation. A value greater than ±20 mV is generally desired for good stability. If the zeta potential is low, consider incorporating a charged lipid (e.g., a cationic or anionic lipid) into your formulation to increase surface charge.
Inappropriate Storage Temperature Storing formulations near their phase transition temperature can induce instability. Determine the phase transition temperature (Tm) of your lipid mixture using differential scanning calorimetry (DSC) and ensure storage is well below this temperature.
Bridging by Formulation Components Components in the buffer or media (e.g., divalent cations) can sometimes cause particle bridging and aggregation. Evaluate the stability of your formulation in different buffer systems to identify any problematic excipients.
Problem 2: Suspected Chemical Degradation of the this compound Conjugate

Chemical degradation can lead to a loss of potency and the formation of potentially toxic byproducts.

Possible Degradation Pathways and Mitigation Strategies:

Degradation PathwayMitigation Strategy
Hydrolysis of the Linker If the this compound conjugate contains an ester linkage, it may be susceptible to hydrolysis. Maintain the formulation pH within a stable range, typically between 6.0 and 8.0. Avoid exposure to strong acids or bases. Consider synthesizing conjugates with more stable linkages, such as amides or ethers, if hydrolysis is a significant issue.
Oxidation of the Aniline Moiety The aniline group can be prone to oxidation, which can be catalyzed by light, metal ions, or peroxides. Protect the formulation from light by using amber vials or storing it in the dark. Purge all solutions with an inert gas like nitrogen or argon to remove dissolved oxygen. Consider the inclusion of antioxidants in your formulation.
Photodegradation Aniline derivatives can degrade upon exposure to UV or visible light. Conduct photostability studies to assess the sensitivity of your compound. Formulations should be prepared and stored in light-protected conditions. Incorporating the conjugate into lipid nanocarriers can also offer photoprotection.

Experimental Protocols

Protocol 1: Assessment of Physical Stability by Dynamic Light Scattering (DLS)

This protocol outlines the procedure for monitoring the physical stability of a this compound-based nanoparticle formulation over time.

Methodology:

  • Sample Preparation: Prepare the nanoparticle formulation according to your standard protocol. Divide the batch into three aliquots for storage under different conditions: 4°C, 25°C/60% RH, and 40°C/75% RH.

  • Initial Measurement (Time 0): Immediately after preparation, dilute a small aliquot of the formulation in an appropriate buffer to a suitable concentration for DLS analysis. Measure the particle size (Z-average diameter) and polydispersity index (PDI).

  • Time-Point Measurements: At predetermined time points (e.g., 1, 2, 4, 8, and 12 weeks), withdraw an aliquot from each storage condition.

  • DLS Analysis: Allow the sample to equilibrate to the instrument temperature. Perform DLS measurements to determine the particle size and PDI.

  • Data Analysis: Plot the Z-average diameter and PDI as a function of time for each storage condition. A significant increase in either parameter indicates aggregation and physical instability.

Hypothetical Stability Data:

Storage ConditionTime (Weeks)Z-Average Diameter (nm)Polydispersity Index (PDI)
4°C0125.30.15
4128.10.16
12130.50.17
25°C/60% RH0125.30.15
4145.80.25
12198.20.45
40°C/75% RH0125.30.15
4250.10.68
12>500 (Aggregated)>0.8
Protocol 2: Assessment of Chemical Stability by High-Performance Liquid Chromatography (HPLC)

This protocol describes a stability-indicating HPLC method to quantify the this compound conjugate and detect its degradation products.

Methodology:

  • Method Development: Develop a reverse-phase HPLC method capable of separating the intact this compound conjugate from potential degradation products. This may involve screening different columns, mobile phases, and gradient conditions.

  • Forced Degradation Studies: To ensure the method is stability-indicating, subject the this compound conjugate to forced degradation under various stress conditions (e.g., acid, base, peroxide, heat, and light). Analyze the stressed samples to confirm that the degradation products are resolved from the parent peak.

  • Stability Study Setup: Prepare the final formulation and store it under the desired stability conditions (e.g., 4°C, 25°C/60% RH, and 40°C/75% RH).

  • Sample Analysis: At each time point, withdraw a sample, extract the this compound conjugate if necessary, and analyze it by the validated HPLC method.

  • Data Analysis: Quantify the amount of the this compound conjugate remaining at each time point. Calculate the percentage of the initial concentration. The appearance and increase of degradation product peaks should also be monitored.

Hypothetical Chemical Stability Data:

Storage ConditionTime (Weeks)This compound Conjugate (% of Initial)Total Degradation Products (%)
4°C0100.00.0
499.50.5
1298.81.2
25°C/60% RH0100.00.0
495.24.8
1288.711.3
40°C/75% RH0100.00.0
482.117.9
1265.434.6

Visualizations

Stability_Troubleshooting_Workflow Start Formulation Instability Observed (e.g., Aggregation, Degradation) Physical_Instability Physical Instability Suspected Start->Physical_Instability Chemical_Instability Chemical Instability Suspected Start->Chemical_Instability Check_Ratio Optimize Cholesterol-to-Lipid Ratio Physical_Instability->Check_Ratio Visual: Precipitation Check_Zeta Measure and Adjust Zeta Potential Physical_Instability->Check_Zeta DLS: Size Increase Check_Temp Verify Storage Temperature Physical_Instability->Check_Temp Check_Hydrolysis Assess Hydrolytic Degradation (HPLC) Chemical_Instability->Check_Hydrolysis HPLC: New Peaks Check_Oxidation Evaluate Oxidative Degradation Chemical_Instability->Check_Oxidation Check_Photo Conduct Photostability Studies Chemical_Instability->Check_Photo Stable_Formulation Stable Formulation Achieved Check_Ratio->Stable_Formulation Check_Zeta->Stable_Formulation Check_Temp->Stable_Formulation Check_Hydrolysis->Stable_Formulation Check_Oxidation->Stable_Formulation Check_Photo->Stable_Formulation

Caption: A workflow for troubleshooting stability issues in this compound-based formulations.

Degradation_Pathways This compound This compound Conjugate Hydrolysis Hydrolysis (H₂O, pH) This compound->Hydrolysis Oxidation Oxidation (O₂, Light, Metal Ions) This compound->Oxidation Photodegradation Photodegradation (UV/Vis Light) This compound->Photodegradation Cholesterol_Aniline Cholesterol + Aniline Derivative Hydrolysis->Cholesterol_Aniline Oxidized_Products Oxidized Aniline Derivatives Oxidation->Oxidized_Products Photo_Products Photodegradation Products Photodegradation->Photo_Products

Caption: Potential chemical degradation pathways for this compound conjugates.

References

Troubleshooting unexpected results in Cholesterylaniline experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cholesterylaniline. The information is designed to help resolve unexpected results and optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in research?

This compound is a derivative of cholesterol where the hydroxyl group is replaced with an aniline moiety. This modification imparts unique physicochemical properties, making it a subject of interest in drug delivery, membrane studies, and as a modulator of cellular signaling. Its amphiphilic nature allows it to integrate into lipid bilayers, potentially altering membrane fluidity and participating in the formation of lipid rafts.

Q2: What are the most common unexpected results observed in experiments with this compound?

Common unexpected results can be categorized into three main areas:

  • Synthesis and Purification: Low yield, incomplete reactions, and difficulties in separating the final product from starting materials or byproducts.

  • Formulation and Stability: Poor incorporation into liposomes or other lipid-based delivery systems, aggregation of nanoparticles, and degradation of the compound over time.

  • Biological Assays: Lower than expected biological activity, unexpected cytotoxicity, or off-target effects. These can often be traced back to the compound's influence on membrane properties and cholesterol-dependent signaling pathways.

Q3: How does this compound affect cell membranes?

Similar to cholesterol, this compound is expected to insert into the lipid bilayer of cell membranes. This can lead to changes in membrane fluidity, thickness, and permeability.[1][2] By influencing the packing of phospholipids, it can play a role in the formation and stability of lipid rafts, which are microdomains rich in cholesterol and sphingolipids that act as platforms for cellular signaling.[3][4][5]

Q4: Are there known signaling pathways affected by cholesterol derivatives like this compound?

Yes, cholesterol and its derivatives are key modulators of signaling pathways that are dependent on the integrity of lipid rafts. These include pathways involved in:

  • Cancer Progression: Regulating tumor cell growth, adhesion, migration, and apoptosis.

  • T-cell Activation: Lipid rafts serve as signaling hubs during the activation of T-cells.

  • Receptor-Mediated Endocytosis: The functioning of certain membrane receptors is dependent on their localization within lipid rafts.

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common issues encountered during this compound experiments.

Guide 1: Synthesis and Purification Issues
Observed Problem Potential Cause Recommended Solution
Low or no product yield Incomplete reaction due to inactive reagents or suboptimal reaction conditions.- Ensure the purity and reactivity of starting materials (cholesterol derivative and aniline).- Optimize reaction temperature and time.- Use an appropriate coupling agent or catalyst as described in synthesis protocols for similar cholesterol conjugates.
Presence of multiple spots on TLC Formation of byproducts or degradation of the product.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.- Use purified solvents.- Adjust the stoichiometry of the reactants.
Difficulty in purification by column chromatography Product has similar polarity to starting materials or byproducts.- Try different solvent systems for elution.- Consider alternative purification methods such as preparative HPLC or crystallization.
Guide 2: Formulation and Stability Problems
Observed Problem Potential Cause Recommended Solution
Poor incorporation into liposomes Incorrect lipid-to-cholesterylaniline ratio or suboptimal preparation method.- Optimize the molar ratio of phospholipids to this compound. Studies on cholesterol in liposomes suggest that a 70:30 ratio of phospholipid to cholesterol often yields stable formulations.- Experiment with different liposome preparation techniques (e.g., thin-film hydration, extrusion, sonication).
Aggregation of liposomes over time Instability of the formulation.- Ensure the final formulation is stored at an appropriate temperature (typically 4°C).- Assess the zeta potential of the liposomes; a higher absolute value generally indicates greater stability.- The inclusion of PEGylated lipids can improve colloidal stability.
Degradation of this compound in solution Hydrolysis, oxidation, or photolability.- Store stock solutions in a dark, cool, and dry place.- Prepare fresh solutions for each experiment.- Assess the stability in different buffers and pH conditions. For instance, related compounds have shown varying stability in acidic, neutral, and alkaline media.
Guide 3: Unexpected Biological Assay Results
Observed Problem Potential Cause Recommended Solution
High variability between replicate experiments Inconsistent sample preparation or cellular response.- Ensure homogenous incorporation of this compound in the delivery vehicle.- Standardize cell seeding density and treatment times.- Include appropriate positive and negative controls in every experiment.
Unexpected cytotoxicity Off-target effects or disruption of cell membrane integrity.- Perform a dose-response curve to determine the optimal non-toxic concentration.- Investigate for potential disruption of cholesterol metabolism or lysosomal function.- Assess cell membrane integrity using assays such as LDH release.
Lower than expected biological activity Poor cellular uptake or interaction with the target.- Confirm the cellular uptake of this compound or its delivery vehicle.- Investigate if the compound is sequestered in cellular compartments.- Consider that the aniline moiety might sterically hinder the interaction with the intended target.

Experimental Protocols

Protocol 1: General Synthesis of this compound Conjugates

This protocol is a generalized procedure based on methods for synthesizing other cholesterol conjugates.

  • Activation of Cholesterol:

    • Dissolve cholesterol in a dry aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere.

    • Add a coupling agent such as cholesteryl chloroformate or an activating agent like N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form an active ester.

    • Stir the reaction at room temperature for several hours until the activation is complete (monitor by TLC).

  • Conjugation with Aniline:

    • In a separate flask, dissolve aniline in the same dry solvent.

    • Slowly add the activated cholesterol solution to the aniline solution.

    • Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), to scavenge the acid byproduct.

    • Allow the reaction to proceed at room temperature overnight.

  • Purification:

    • Quench the reaction with a small amount of water.

    • Extract the organic layer and wash it with brine.

    • Dry the organic phase over anhydrous sodium sulfate and concentrate it under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate.

  • Characterization:

    • Confirm the structure of the final product using NMR (¹H and ¹³C) and mass spectrometry.

Protocol 2: Preparation of this compound-Containing Liposomes
  • Lipid Film Hydration:

    • Dissolve the desired phospholipids (e.g., DSPC) and this compound in a suitable organic solvent (e.g., chloroform) in a round-bottom flask. A common starting molar ratio is 70:30 (phospholipid:this compound).

    • Remove the solvent using a rotary evaporator to form a thin lipid film on the flask wall.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., PBS) by vortexing. The temperature of the buffer should be above the phase transition temperature of the phospholipid.

  • Size Extrusion:

    • To obtain unilamellar vesicles of a defined size, subject the liposome suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).

  • Characterization:

    • Determine the size distribution and polydispersity index (PDI) of the liposomes using Dynamic Light Scattering (DLS).

    • Measure the zeta potential to assess the surface charge and stability.

    • Quantify the incorporation efficiency of this compound using a suitable analytical method (e.g., HPLC).

Protocol 3: Assessment of Membrane Fluidity

Membrane fluidity can be assessed using fluorescent probes like di-4-ANEPPDHQ.

  • Cell Preparation:

    • Culture cells to the desired confluency.

    • Treat the cells with this compound or this compound-containing liposomes for the desired time.

  • Staining:

    • Wash the cells with PBS.

    • Incubate the cells with a solution of di-4-ANEPPDHQ in a suitable buffer.

  • Imaging and Analysis:

    • Acquire fluorescent images using a confocal microscope with two emission channels (one for the ordered lipid phase and one for the disordered phase).

    • Calculate the Generalized Polarization (GP) value for each pixel using the formula: GP = (I_ordered - I_disordered) / (I_ordered + I_disordered).

    • An increase in the GP value indicates a decrease in membrane fluidity.

Quantitative Data Summary

Table 1: Influence of Cholesterol Derivatives on Membrane Fluidity

Cell TypeTreatmentChange in Membrane Fluidity (GP Value)Reference
Hippocampal NeuronsCholesterol depletion (MβCD)46 ± 3.3% decrease
Hippocampal NeuronsCholesterol enrichment38 ± 2.7% increase
Polymorphonuclear leukocytesCholesterol enrichmentDose-dependent decrease

Table 2: Optimal Cholesterol Ratios for Liposome Stability

Phospholipid(s)Optimal Phospholipid:Cholesterol RatioKey FindingReference
DMPC, DPPC, DSPC70:30 (2:1)Most stable formulation for controlled drug release.
Soy PhosphatidylcholineVaries, but ~30% is commonCholesterol reduces bilayer permeability and improves stability.

Visualizations

G cluster_synthesis Synthesis & Purification cluster_formulation Formulation & Stability cluster_assay Biological Assays cluster_solutions Troubleshooting Steps S1 Low Yield Sol_S1 Optimize Reaction Conditions S1->Sol_S1 S2 Impure Product Sol_S2 Check Reagent Purity S2->Sol_S2 S3 Purification Difficulty S3->Sol_S1 Try new methods F1 Poor Incorporation Sol_F1 Adjust Lipid Ratio F1->Sol_F1 F2 Aggregation Sol_F2 Optimize Storage F2->Sol_F2 F3 Degradation F3->Sol_F2 A1 High Variability Sol_A1 Standardize Protocol A1->Sol_A1 A2 Unexpected Cytotoxicity Sol_A2 Dose-Response Curve A2->Sol_A2 A3 Low Activity A3->Sol_A1 Confirm Uptake LipidRaftSignaling cluster_membrane Cell Membrane cluster_this compound cluster_receptors cluster_downstream Non-Raft Region Disordered Lipids Raft Region Lipid Raft (Cholesterol-rich) SignalingCascade Downstream Signaling Cascade Raft Region->SignalingCascade Facilitates Protein-Protein Interactions CholAniline This compound CholAniline->Raft Region Incorporates into Receptor Receptor Receptor->Raft Region Localizes to Kinase Src-family Kinase Receptor->Kinase Activation Kinase->Raft Region Localizes to Kinase->SignalingCascade Initiates CellularResponse Cellular Response (e.g., Proliferation, Apoptosis) SignalingCascade->CellularResponse

References

Technical Support Center: Cholesterylaniline Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis and formulation of cholesterylaniline nanoparticles, with a primary focus on preventing aggregation.

Frequently Asked Questions (FAQs) - Troubleshooting Aggregation

Q1: My this compound nanoparticle suspension appears cloudy and/or has visible precipitates immediately after synthesis. What is the likely cause and how can I fix it?

A1: Immediate cloudiness or precipitation is a strong indicator of rapid, uncontrolled aggregation. This is often due to suboptimal formulation parameters that fail to stabilize the newly formed nanoparticles.

Common Causes:

  • High Nanoparticle Concentration: An excessive concentration of the this compound conjugate can lead to increased collision frequency and subsequent aggregation.

  • Inadequate Stabilization: Insufficient or inappropriate stabilizer (e.g., surfactant, polymer) will not provide an adequate protective layer around the nanoparticles.

  • Solvent Shock: Too rapid addition of the anti-solvent during nanoprecipitation can lead to the formation of large, unstable aggregates instead of discrete nanoparticles.

  • Incorrect pH: The pH of the medium can significantly influence the surface charge of the nanoparticles. If the pH is close to the isoelectric point, the nanoparticles will have a near-zero net charge, leading to aggregation.

Troubleshooting Steps:

  • Reduce Concentration: Try decreasing the initial concentration of the this compound conjugate.

  • Optimize Stabilizer: Increase the concentration of the stabilizer or screen different types of stabilizers (see Table 1). Non-ionic stabilizers like PEGylated lipids or Pluronics are often effective.

  • Control Addition Rate: When using a nanoprecipitation method, add the solvent containing the this compound conjugate to the anti-solvent (aqueous phase) slowly and under vigorous stirring.

  • Adjust pH: Measure and adjust the pH of the aqueous phase. For aniline-containing compounds, maintaining a slightly acidic pH (e.g., pH 5-6) can induce a positive surface charge, promoting electrostatic repulsion.

Q2: The nanoparticle suspension is stable initially but aggregates over time (e.g., hours to days). What factors contribute to this delayed instability?

A2: Delayed aggregation suggests that the initial stabilization is insufficient to withstand long-term destabilizing forces.

Common Causes:

  • Ostwald Ripening: Smaller nanoparticles can dissolve and redeposit onto larger ones, leading to an overall increase in particle size and eventual aggregation.

  • Changes in Temperature: Fluctuations in storage temperature can affect nanoparticle stability.[1]

  • Inadequate Steric Hindrance: The stabilizer may not be providing a sufficiently thick or dense protective layer to prevent nanoparticles from interacting upon collision.

  • Ionic Strength: The presence of salts in the buffer can screen the surface charge of the nanoparticles, reducing electrostatic repulsion and leading to aggregation.[2]

Troubleshooting Steps:

  • Optimize Stabilizer: Consider using a combination of stabilizers for both electrostatic and steric stabilization. For example, a charged surfactant combined with a neutral polymer like PEG.

  • Control Storage Conditions: Store the nanoparticle suspension at a constant, cool temperature (e.g., 4°C), and protect it from light.

  • Purification: After synthesis, purify the nanoparticles to remove excess reactants and salts that could contribute to instability. Dialysis or tangential flow filtration are common methods.

  • Lyophilization: For long-term storage, consider lyophilizing (freeze-drying) the nanoparticles with a cryoprotectant like sucrose or trehalose to prevent aggregation upon reconstitution.[3]

Q3: My Dynamic Light Scattering (DLS) results show a high Polydispersity Index (PDI > 0.3) and a large Z-average diameter. What does this indicate and how can I improve it?

A3: A high PDI indicates a broad particle size distribution, which can be a sign of aggregation. The Z-average diameter is sensitive to the presence of larger particles, so an elevated value often confirms the presence of aggregates.

Troubleshooting Steps:

  • Review Synthesis Protocol: Ensure all steps of the synthesis protocol are followed precisely. Inconsistencies in stirring speed, temperature, or addition rates can lead to a wide size distribution.

  • Filtration: After synthesis, filter the suspension through a syringe filter (e.g., 0.22 µm or 0.45 µm) to remove any large aggregates. This can help to narrow the size distribution for characterization, but it does not solve the underlying stability issue.

  • Optimize Formulation: Revisit the formulation parameters as described in Q1 and Q2. A more stable formulation will naturally lead to a more monodisperse population of nanoparticles.

  • Sonication: While sonication can temporarily break up loose aggregates, it is often not a permanent solution and can sometimes induce further instability.[4] If used, it should be done carefully and the stability should be monitored over time.

Data Presentation

Table 1: Common Stabilizers for Preventing Nanoparticle Aggregation

Stabilizer TypeExamplesMechanism of StabilizationTypical Concentration Range (% w/v)
Non-ionic Polymers Polyethylene Glycol (PEG), Polyvinyl Alcohol (PVA), Polyvinylpyrrolidone (PVP)Steric Hindrance0.1 - 2.0%
Non-ionic Surfactants Polysorbates (Tween® series), Poloxamers (Pluronic® series)Steric Hindrance0.05 - 1.0%
Cationic Surfactants Cetyltrimethylammonium Bromide (CTAB)Electrostatic Repulsion0.01 - 0.5%
Anionic Surfactants Sodium Dodecyl Sulfate (SDS)Electrostatic Repulsion0.01 - 0.5%
Lipids Phospholipids (e.g., DSPE-PEG)Steric Hindrance and improved biocompatibility0.1 - 1.0%

Table 2: Representative DLS and Zeta Potential Data for this compound Nanoparticles

Sample DescriptionZ-average Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Interpretation
Stable Nanoparticles 1200.15+35Monodisperse suspension with good electrostatic stability.
Moderately Aggregated 3500.45+15Polydisperse suspension with some aggregation. Stability is compromised.
Highly Aggregated >1000>0.7+5Highly aggregated system with poor stability. Precipitates may be visible.

Experimental Protocols

Protocol 1: Synthesis of this compound Nanoparticles via Nanoprecipitation

This protocol describes a general method for forming this compound nanoparticles through the self-assembly of a this compound conjugate.

Materials:

  • This compound conjugate

  • Organic solvent (e.g., acetone, ethanol, or a mixture)

  • Aqueous phase (e.g., deionized water, citrate buffer pH 5.5)

  • Stabilizer (e.g., DSPE-PEG 2000)

  • Magnetic stirrer and stir bar

  • Glass vials

Procedure:

  • Preparation of Organic Phase: Dissolve the this compound conjugate (e.g., 1-5 mg/mL) and the stabilizer (if lipid-based, e.g., DSPE-PEG 2000 at a 1:10 molar ratio to the conjugate) in the organic solvent.

  • Preparation of Aqueous Phase: Prepare the aqueous phase. If a buffer is used, ensure it is filtered.

  • Nanoparticle Formation: Place the aqueous phase in a glass vial with a stir bar and stir vigorously on a magnetic stirrer.

  • Using a syringe pump for controlled addition, inject the organic phase into the stirring aqueous phase at a slow and constant rate (e.g., 0.1-1 mL/min). The volume ratio of the aqueous phase to the organic phase should be high (e.g., 10:1).

  • Solvent Evaporation: Continue stirring the resulting nanoparticle suspension for several hours (e.g., 2-4 hours) in a fume hood to allow for the evaporation of the organic solvent.

  • Purification and Concentration (Optional): The nanoparticle suspension can be purified and concentrated using methods like dialysis against deionized water or tangential flow filtration.

Protocol 2: Characterization of Nanoparticle Stability

1. Dynamic Light Scattering (DLS) and Zeta Potential Measurement:

  • Dilute a small aliquot of the nanoparticle suspension in the appropriate dispersant (e.g., 10 mM NaCl or the original aqueous phase) to a suitable concentration for DLS analysis.
  • Measure the Z-average diameter and Polydispersity Index (PDI) to assess particle size and size distribution.
  • Measure the zeta potential to determine the surface charge and predict electrostatic stability. A zeta potential greater than +30 mV or less than -30 mV is generally considered indicative of a stable suspension.

2. Stability Study Over Time:

  • Divide the nanoparticle suspension into several aliquots and store them under different conditions (e.g., 4°C, room temperature).
  • At regular intervals (e.g., 0, 24, 48, 72 hours), take an aliquot from each storage condition and measure the Z-average diameter, PDI, and zeta potential.
  • Plot the changes in these parameters over time to assess the long-term stability of the formulation.

Visualizations

Experimental_Workflow cluster_prep Phase Preparation cluster_synthesis Nanoparticle Synthesis cluster_characterization Characterization organic_phase Dissolve this compound & Stabilizer in Organic Solvent injection Inject Organic Phase into Aqueous Phase with Stirring organic_phase->injection aqueous_phase Prepare Aqueous Phase (e.g., Buffered Water) aqueous_phase->injection evaporation Evaporate Organic Solvent injection->evaporation dls_zeta DLS & Zeta Potential Measurement evaporation->dls_zeta stability_study Long-term Stability Study dls_zeta->stability_study

Caption: Experimental workflow for the synthesis and characterization of this compound nanoparticles.

Troubleshooting_Aggregation cluster_immediate Immediate Aggregation cluster_immediate_solutions Solutions cluster_delayed Delayed Aggregation cluster_delayed_solutions Solutions start Aggregation Observed q_immediate Is PDI high and Z-average large immediately after synthesis? start->q_immediate q_delayed Does aggregation occur after a period of time (hours/days)? start->q_delayed sol_concentration Decrease Conjugate Concentration q_immediate->sol_concentration Yes sol_stabilizer Optimize Stabilizer (Type/Concentration) q_immediate->sol_stabilizer Yes sol_rate Slow Down Addition Rate q_immediate->sol_rate Yes sol_ph Adjust pH of Aqueous Phase q_immediate->sol_ph Yes sol_storage Control Storage Temperature q_delayed->sol_storage Yes sol_ionic Adjust Ionic Strength (Purify Sample) q_delayed->sol_ionic Yes sol_cryo Lyophilize with Cryoprotectant q_delayed->sol_cryo Yes

Caption: Troubleshooting flowchart for addressing aggregation issues in this compound nanoparticles.

References

Technical Support Center: Controlling the Pitch of Cholesteric Liquid Crystals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: While the query specifically mentions "Cholesterylaniline," the available scientific literature predominantly focuses on other cholesteryl derivatives, such as cholesteryl esters, and the use of chiral dopants in nematic liquid crystals. The principles and techniques outlined in this guide are broadly applicable to cholesteric liquid crystals and should serve as a valuable resource for controlling the pitch in your specific system.

Frequently Asked Questions (FAQs)

Q1: What is the helical pitch of a cholesteric liquid crystal?

A1: In a cholesteric liquid crystal (also known as a chiral nematic liquid crystal), the elongated molecules are arranged in layers. While the molecules within each layer are roughly parallel, the direction of this alignment, known as the director, rotates slightly from one layer to the next. This continuous rotation forms a helical structure. The pitch (p) is the distance over which the director completes a full 360° rotation.[1] This helical structure is responsible for the unique optical properties of cholesteric liquid crystals, such as the selective reflection of circularly polarized light.[1]

Q2: What are the primary factors that influence the pitch of a cholesteric phase?

A2: The pitch of a cholesteric liquid crystal is highly sensitive to several factors, which allows for its precise control. The most significant factors include:

  • Temperature: The pitch of thermotropic cholesteric liquid crystals is temperature-dependent.[2][3]

  • Concentration of Chiral Dopants: Adding a chiral substance to a nematic liquid crystal induces a helical structure. The pitch is inversely proportional to the concentration of the chiral dopant.[4]

  • Chemical Structure of the Molecules: The inherent chirality of the liquid crystal molecules or the helical twisting power (HTP) of a chiral dopant significantly determines the pitch.

  • Electric and Magnetic Fields: External fields can deform and, in some cases, completely unwind the helical structure, thereby changing the pitch.

  • UV Light: Photoswitchable chiral dopants can be used to alter the pitch by exposing the sample to UV light.

Q3: How does temperature affect the pitch?

A3: The relationship between temperature and pitch can be complex and depends on the specific material system. Generally, as the temperature changes, the pitch of the cholesteric helix will either increase or decrease. For some systems, as the temperature approaches a transition to a smectic phase, the pitch can increase dramatically. Conversely, in other systems, the pitch may decrease with increasing temperature. This temperature sensitivity is the basis for their use in thermometers and mood rings.

Q4: How does the concentration of a chiral dopant control the pitch?

A4: For a cholesteric phase induced by adding a chiral dopant to a nematic host, the pitch (p) is inversely proportional to the concentration (c) of the dopant. This relationship is defined by the Helical Twisting Power (HTP) of the dopant:

1/p = HTP * c

A dopant with a high HTP will induce a tighter (shorter) pitch at a lower concentration. This allows for precise tuning of the pitch by adjusting the amount of the chiral dopant in the mixture.

Q5: What is Helical Twisting Power (HTP)?

A5: Helical Twisting Power (HTP) is a measure of the efficiency of a chiral molecule (dopant) to induce a helical twist in a nematic liquid crystal host. It is defined as the slope of the reciprocal of the pitch (1/p) versus the concentration (c) of the chiral dopant. A high HTP indicates that a small amount of the dopant is needed to induce a significant twist (i.e., a short pitch).

Q6: Can the pitch be controlled with an electric field?

A6: Yes, an electric field can be used to control the pitch of a cholesteric liquid crystal. When an electric field is applied perpendicular to the helical axis, it can deform the helix, leading to an increase in the pitch. If the field is strong enough, it can completely unwind the helix, transitioning the phase to a nematic state. This effect is reversible and is a fundamental principle behind many liquid crystal display (LCD) technologies.

Troubleshooting Guide

Q1: My cholesteric liquid crystal sample is not showing the expected color change with temperature. What could be wrong?

A1: There are several potential reasons for this issue:

  • Incorrect Composition: The temperature range over which color changes occur is highly dependent on the specific composition of the cholesteryl esters or other components. Double-check the ratios of the compounds in your mixture.

  • Impurity: Impurities can significantly alter the phase transition temperatures and the temperature dependence of the pitch. Ensure your materials are of high purity and that your vials and substrates are clean.

  • Phase of the Material: The material might be in an isotropic or crystalline state at the observed temperature, not the cholesteric phase. Use differential scanning calorimetry (DSC) to determine the correct phase transition temperatures.

  • Homeotropic Alignment: If the molecules are aligned perpendicular to the substrate (homeotropic alignment), you may not observe selective reflection. The helical axis should be perpendicular to the viewing direction.

Q2: I see a "fingerprint" texture under the polarizing microscope. What does this mean, and how can I measure the pitch?

A2: The "fingerprint" texture is a classic characteristic of a cholesteric liquid crystal when the helical axis is parallel to the substrate (and perpendicular to the viewing direction). It appears as a series of parallel dark and bright lines. The distance between two consecutive dark (or bright) lines is equal to half the pitch (p/2). You can use calibrated microscope software to measure this distance and calculate the pitch.

Q3: My sample appears clear or white and does not reflect any color. What is the problem?

A3: This can be due to a few reasons:

  • Pitch is Outside the Visible Spectrum: The pitch of your material may be too long or too short, causing it to reflect light in the infrared or ultraviolet range, respectively. You can adjust the pitch by changing the temperature or the concentration of the chiral dopant.

  • Focal Conic Texture: The liquid crystal may be in a focal conic texture, which is a polydomain state that strongly scatters light, making the sample appear milky or white. This can often be resolved by shearing the sample or by heating it to the isotropic phase and then cooling it back down slowly.

  • Isotropic Phase: The sample might be at a temperature above the cholesteric-to-isotropic phase transition.

Q4: How can I achieve a pitch that is stable and does not change with temperature?

A4: Achieving a temperature-independent pitch is possible by mixing two different chiral dopants with opposite temperature dependencies. One dopant's pitch should decrease with increasing temperature (dP/dT < 0), while the other's should increase (dP/dT > 0). By carefully selecting the mixing ratio of these two dopants, their temperature effects can cancel each other out, resulting in a pitch that is stable over a specific temperature range.

Quantitative Data

Table 1: Example Compositions of Cholesteryl Esters for Different Temperature-Responsive Color Play

Mixture TypeCholesteryl Oleyl Carbonate (g)Cholesteryl Pelargonate (g)Cholesteryl Benzoate (g)Approximate Temperature Range (°C) for Color Change
Type 10.650.250.1017-23
Type 20.450.450.1026.5-30.5
Type 30.400.500.1032-35

Data sourced from a laboratory preparation guide for cholesteryl ester liquid crystals.

Table 2: Influence of Chiral Dopant Concentration on Reflection Wavelength

Nematic HostChiral DopantDopant Concentration (wt%)Central Reflection Wavelength (nm)
ML-0643Mixed (S811 & S5011)12.98~550
ML-0643Mixed (S811 & S5011)15.18~480
ML-0643Mixed (S811 & S5011)18.28~420

This table summarizes data showing that as the concentration of the chiral dopant mixture increases, the central reflection wavelength decreases, indicating a shortening of the pitch.

Experimental Protocols

Protocol 1: Preparation of a Temperature-Sensitive Cholesteric Liquid Crystal Mixture

Objective: To prepare a cholesteric liquid crystal mixture that exhibits color changes with temperature.

Materials:

  • Cholesteryl oleyl carbonate

  • Cholesteryl pelargonate

  • Cholesteryl benzoate

  • Small glass vial with a cap

  • Spatula

  • Hot plate or heat gun

  • Balance

Procedure:

  • Weigh the desired amounts of cholesteryl oleyl carbonate, cholesteryl pelargonate, and cholesteryl benzoate using a balance and place them in a clean glass vial. (Refer to Table 1 for example compositions).

  • Heat the vial gently on a hot plate or with a heat gun until all the solids have melted and formed a clear, homogeneous liquid. The consistency should be similar to honey.

  • While the mixture is still in the liquid state, gently swirl the vial to ensure thorough mixing.

  • Allow the vial to cool to room temperature. The mixture will pass through the cholesteric phase and exhibit a range of colors as it cools.

  • The prepared mixture can be stored in the sealed vial. To use, it can be remelted and applied to a surface or a liquid crystal cell.

Protocol 2: Measurement of Cholesteric Pitch via Polarized Optical Microscopy (Fingerprint Method)

Objective: To measure the pitch of a cholesteric liquid crystal using the fingerprint texture.

Materials:

  • Prepared cholesteric liquid crystal mixture

  • Microscope slides and coverslips

  • Polarizing optical microscope with a calibrated camera and measurement software

  • Hot stage (optional, for temperature control)

Procedure:

  • Place a small amount of the cholesteric liquid crystal mixture on a clean microscope slide.

  • Gently place a coverslip over the sample. If the pitch is long, you may need to apply slight pressure or shear the sample by moving the coverslip to encourage the alignment of the helical axis parallel to the slide.

  • Place the slide on the microscope stage. If using a hot stage, set it to the desired temperature for the measurement.

  • Observe the sample under crossed polarizers.

  • Locate an area that displays the characteristic "fingerprint" texture, which appears as a series of parallel lines.

  • Capture an image of the fingerprint texture using the microscope camera.

  • Using the measurement software, measure the distance between several consecutive dark lines.

  • Calculate the average distance between the lines. This distance represents half the pitch (p/2).

  • Multiply the average distance by two to obtain the full pitch (p).

Visualizations

Pitch_Control_Factors Pitch Cholesteric Pitch (p) Temp Temperature Temp->Pitch dP/dT > 0 or < 0 Conc Dopant Concentration (c) Conc->Pitch p ∝ 1/c Structure Molecular Structure (e.g., HTP) Structure->Pitch Determines intrinsic twist EField External Fields (Electric/Magnetic) EField->Pitch Unwinds helix

Caption: Factors influencing the pitch of a cholesteric liquid crystal.

Experimental_Workflow cluster_prep Sample Preparation cluster_char Characterization cluster_analysis Analysis & Iteration weigh 1. Weigh Components (e.g., Cholesteryl Esters) mix 2. Mix and Melt in Vial weigh->mix cool 3. Cool to Form Cholesteric Phase mix->cool prepare_slide 4. Prepare Microscope Slide cool->prepare_slide Transfer Sample observe_pom 5. Observe Texture (Polarized Optical Microscopy) prepare_slide->observe_pom measure 6. Identify 'Fingerprint' & Measure p/2 observe_pom->measure calculate 7. Calculate Pitch (p) measure->calculate analyze 8. Analyze Results calculate->analyze adjust 9. Adjust Parameters (Temp, Concentration) analyze->adjust Iterate for Desired Pitch adjust->weigh

Caption: Experimental workflow for preparing and characterizing cholesteric liquid crystals.

References

Technical Support Center: Refinement of Cholesterylaniline Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of cholesterylaniline, specifically focusing on the reaction of cholesteryl chloroformate with aniline to form cholesteryl phenylcarbamate. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound (as cholesteryl phenylcarbamate) involves the reaction of cholesteryl chloroformate with aniline. This reaction is often facilitated by a base or catalyst to improve yield and reaction time.

Q2: Why is my reaction yield of this compound consistently low?

A2: Low yields can be attributed to several factors:

  • Incomplete reaction: The reaction may not have gone to completion. Consider extending the reaction time or increasing the temperature.

  • Side reactions: The formation of byproducts can reduce the yield of the desired product. Purification methods may need to be optimized to isolate the this compound.

  • Purity of reactants: Ensure the cholesteryl chloroformate and aniline are of high purity. Impurities can interfere with the reaction.

  • Moisture: The presence of water can hydrolyze the cholesteryl chloroformate, reducing the amount available to react with aniline. Ensure all glassware is dry and use anhydrous solvents.

Q3: What is the role of a catalyst, such as 4-dimethylaminopyridine (DMAP), in this synthesis?

A3: A catalyst like 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction. DMAP is a highly nucleophilic acylation catalyst that reacts with cholesteryl chloroformate to form a more reactive intermediate. This intermediate then readily reacts with aniline, speeding up the formation of the carbamate linkage and often allowing for milder reaction conditions. The use of DMAP has been shown to reduce reaction times from over 24 hours to 12 hours.[1]

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction progress. By spotting the reaction mixture on a TLC plate alongside the starting materials (cholesteryl chloroformate and aniline), you can observe the disappearance of the reactants and the appearance of the product spot.

Q5: What are the typical solvents used for this reaction?

A5: Anhydrous aprotic solvents are typically used to prevent the hydrolysis of cholesteryl chloroformate. Common choices include dichloromethane (DCM), chloroform, tetrahydrofuran (THF), and ethyl acetate.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive catalyst or no catalyst used.2. Reaction temperature is too low.3. Presence of moisture in the reaction.4. Impure starting materials.1. Add a catalyst such as DMAP.2. Gradually increase the reaction temperature and monitor by TLC.3. Use anhydrous solvents and ensure all glassware is thoroughly dried.4. Purify starting materials before the reaction.
Multiple Spots on TLC (Side Products) 1. Reaction temperature is too high, leading to decomposition.2. Presence of impurities in the starting materials.3. Reaction of aniline with itself or other reactive species.1. Lower the reaction temperature.2. Use highly pure reactants.3. Use a suitable protecting group strategy if necessary, though for this direct synthesis, purification is the more common approach. Optimize column chromatography conditions for better separation.
Product is Difficult to Purify 1. Product co-elutes with starting materials or byproducts during chromatography.2. Product is an oil instead of a solid, making crystallization difficult.1. Adjust the solvent system for column chromatography to achieve better separation.2. Try different crystallization solvents or solvent mixtures. If the product remains an oil, consider purification by preparative TLC or HPLC.
Hydrolysis of Cholesteryl Chloroformate 1. Presence of water in the solvent or on glassware.1. Use freshly distilled, anhydrous solvents. Dry all glassware in an oven before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Reaction Condition Comparison

Parameter Condition A (Conventional) Condition B (Catalyzed) Notes
Catalyst None4-Dimethylaminopyridine (DMAP)DMAP significantly accelerates the reaction.[1]
Solvent Dichloromethane (DCM)Dichloromethane (DCM)Anhydrous conditions are crucial.
Temperature Room TemperatureRoom TemperatureMilder conditions are possible with a catalyst.
Reaction Time > 24 hours~12 hoursCatalysis can cut the reaction time in half.[1]
Yield ModerateImprovedThe catalyzed reaction generally leads to higher yields.[1]

Experimental Protocol: Synthesis of this compound (Cholesteryl Phenylcarbamate)

Materials:

  • Cholesteryl chloroformate

  • Aniline

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve cholesteryl chloroformate (1 equivalent) and a catalytic amount of DMAP (e.g., 0.1 equivalents) in anhydrous DCM.

  • Addition of Aniline: To the stirred solution, add aniline (1.1 equivalents) dropwise at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC until the cholesteryl chloroformate is consumed (approximately 12 hours).

  • Workup:

    • Quench the reaction by adding saturated sodium bicarbonate solution.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.

  • Characterization: Characterize the purified product using techniques such as NMR spectroscopy and mass spectrometry to confirm its identity and purity.[1]

Synthesis Workflow

SynthesisWorkflow Reactants Cholesteryl Chloroformate + Aniline Mixing Dissolve in Anhydrous DCM with DMAP Catalyst Reactants->Mixing Reaction Stir at Room Temp (~12 hours) Mixing->Reaction Monitoring Monitor by TLC Reaction->Monitoring Periodically Monitoring->Reaction Incomplete Workup Aqueous Workup (NaHCO3, H2O, Brine) Monitoring->Workup Complete Purification Column Chromatography Workup->Purification Product Pure this compound Purification->Product

Caption: Workflow for the catalyzed synthesis of this compound.

References

Technical Support Center: Overcoming Challenges in Scaling Up Cholesterylaniline Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of cholesterylaniline. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what are the key challenges?

A1: A prevalent method for synthesizing this compound is the reductive amination of 4-cholesten-3-one with aniline. This approach involves the formation of an enamine or imine intermediate, followed by reduction to the desired amine. Key challenges in scaling up this process include:

  • Reaction Kinetics and Control: Ensuring complete conversion while minimizing side reactions can be difficult on a larger scale.

  • Purification: Separating the product from unreacted starting materials, the reducing agent byproducts, and any side products is a significant hurdle.

  • Product Stability: this compound, like many cholesterol derivatives, can be prone to oxidation and degradation, especially during purification.

Q2: What are the typical side products in a this compound synthesis via reductive amination?

A2: The primary side products can include:

  • Unreacted Starting Materials: Residual 4-cholesten-3-one and aniline.

  • Over-reduction Products: Reduction of the double bond in the cholesterol backbone.

  • Byproducts from the Reducing Agent: Borate salts if using sodium borohydride derivatives.

  • Oxidation Products: Particularly if the reaction is exposed to air for extended periods during workup.[1]

Q3: Which analytical techniques are best suited for characterizing this compound?

A3: A combination of techniques is recommended for full characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the this compound product. Specific shifts will confirm the presence of both the cholesterol backbone and the aniline moiety.[2][3][4][5]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product and to monitor reaction progress.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups.

Troubleshooting Guides

This section addresses specific problems that may be encountered during the synthesis and scale-up of this compound.

Problem 1: Low Yield of this compound

  • Question: My reaction is resulting in a low yield of the desired this compound. What are the potential causes and how can I improve it?

  • Answer: Low yields can stem from several factors. Suboptimal reaction conditions are a common culprit. Temperature, reaction time, and the choice of reducing agent play a crucial role.

Potential Cause Recommended Solution
Incomplete imine/enamine formation Increase the reaction time before adding the reducing agent. Consider using a Dean-Stark trap to remove water if applicable to the solvent system.
Ineffective reduction Ensure the reducing agent is fresh and added at the correct temperature. Consider alternative reducing agents such as sodium triacetoxyborohydride, which is often milder and more selective for reductive aminations.
Suboptimal reaction temperature Optimize the temperature. Lower temperatures may slow the reaction down, while excessively high temperatures can lead to side product formation. A temperature screen is recommended.
Poor quality starting materials Ensure the 4-cholesten-3-one and aniline are of high purity. Aniline should be distilled if it appears colored.

Problem 2: Formation of a Tar-like Substance in the Reaction Mixture

  • Question: My reaction is producing a significant amount of dark, insoluble material (tar). What are the likely causes and how can I prevent this?

  • Answer: Tar formation in reactions involving aniline is often due to side reactions like polyalkylation (though less likely in this specific reaction), C-alkylation, and oxidation.

Potential Cause Recommended Solution
High reaction temperature Elevated temperatures can accelerate decomposition and side reactions. Optimize the temperature to find a balance between reaction rate and selectivity.
Oxidation of aniline or product Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Acid-catalyzed side reactions If an acidic catalyst is used to promote imine formation, it can sometimes lead to undesired side reactions. Consider a milder catalyst or a different synthetic route.

Problem 3: Difficulty in Purifying this compound

  • Question: I am struggling to purify the this compound product from the reaction mixture. What purification strategies are most effective?

  • Answer: The purification of cholesterol derivatives can be challenging due to their hydrophobic nature and similar polarities of starting materials and products.

Potential Cause Recommended Solution
Similar polarity of product and starting materials Column chromatography on silica gel is the most common method. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is often effective.
Presence of baseline impurities in chromatography Use of an Evaporative Light Scattering Detector (ELSD) in conjunction with UV detection can help identify non-chromophoric impurities.
Product insolubility Choose appropriate solvents for extraction and chromatography. Dichloromethane and ethyl acetate are often good choices for dissolving cholesterol derivatives.

Experimental Protocols

Reductive Amination of 4-Cholesten-3-one with Aniline

This protocol is a suggested starting point and may require optimization.

Materials:

  • 4-Cholesten-3-one

  • Aniline (distilled)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (HPLC grade) for chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 4-cholesten-3-one (1 equivalent) in anhydrous dichloromethane.

  • Add aniline (1.2 equivalents) and a catalytic amount of glacial acetic acid (0.1 equivalents).

  • Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the imine/enamine intermediate.

  • In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 equivalents) in anhydrous dichloromethane.

  • Slowly add the reducing agent slurry to the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

  • Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Data Presentation

The following table summarizes typical reaction conditions for analogous reductive amination reactions reported in the literature. These should be considered as starting points for the optimization of this compound synthesis.

Reactants Reducing Agent Solvent Temperature Yield Reference
Ketone & AmineNaBH₃CNMethanol55°CVariable
Aldehyde & AnilinePhenylsilane/Dibutyltin dichloride---
Aldehyde & AnilineH-cube (H₂)--High Conversion

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_reduction Reduction cluster_workup Workup & Purification start Dissolve Cholestenone in DCM add_aniline Add Aniline & Acetic Acid start->add_aniline stir Stir for Imine Formation add_aniline->stir prepare_reductant Prepare NaBH(OAc)₃ Slurry add_reductant Add Slurry to Reaction prepare_reductant->add_reductant monitor Monitor by TLC/HPLC add_reductant->monitor quench Quench with NaHCO₃ monitor->quench Reaction Complete extract Extract with DCM quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify end end purify->end Pure this compound

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction side_reactions Side Reactions low_yield->side_reactions tar_formation Tar Formation tar_formation->side_reactions oxidation Oxidation tar_formation->oxidation purification_issue Purification Difficulty similar_polarity Similar Polarity purification_issue->similar_polarity optimize_conditions Optimize Conditions incomplete_reaction->optimize_conditions change_reductant Change Reducing Agent incomplete_reaction->change_reductant side_reactions->optimize_conditions inert_atmosphere Use Inert Atmosphere oxidation->inert_atmosphere gradient_elution Gradient Elution similar_polarity->gradient_elution

Caption: Troubleshooting logic for this compound synthesis.

References

Technical Support Center: Cholesteryl Aniline Storage and Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of cholesteryl aniline to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of cholesteryl aniline?

A1: Cholesteryl aniline is susceptible to degradation from three main factors:

  • Oxidation: The aniline moiety is prone to oxidation when exposed to air (oxygen), which can be accelerated by light and heat. This is a common degradation pathway for aniline and its derivatives, often resulting in discoloration.[1][2][3]

  • Hydrolysis: Although generally less susceptible than esters, the linkage between the cholesterol and aniline moieties can be sensitive to moisture, potentially leading to hydrolysis. The synthesis of related compounds is conducted under dry conditions, suggesting moisture should be avoided.[4]

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate and accelerate degradation reactions, including oxidation and polymerization of the aniline component.[1] Storing light-sensitive compounds in amber-colored containers is a common practice.

Q2: What are the visual indicators of cholesteryl aniline degradation?

A2: The most common visual sign of degradation is a change in color. Pure cholesteryl aniline should be a white to off-white or pale yellow solid. Degradation, particularly oxidation of the aniline component, will typically cause the compound to darken, progressing to shades of brown or even a resinous mass upon significant degradation.

Q3: What are the recommended long-term storage conditions for solid cholesteryl aniline?

A3: To ensure the long-term stability of solid cholesteryl aniline, it is recommended to store it under the following conditions:

  • Temperature: Cool to cold temperatures are recommended. For long-term storage, -20°C is ideal. For shorter-term storage, 2-8°C is acceptable.

  • Atmosphere: Store under a dry, inert atmosphere such as argon or nitrogen to minimize oxidation.

  • Light: Protect from light by using an amber glass vial or by wrapping the container in aluminum foil.

  • Container: Use a tightly sealed, clean glass container with a Teflon-lined cap to prevent exposure to air and moisture.

Q4: Is it better to store cholesteryl aniline as a solid or in solution?

A4: For long-term storage, storing the compound as a dry solid under the recommended conditions is generally preferred. If you need to store it in solution for experimental use, dissolve it in a suitable, dry organic solvent like chloroform or dichloromethane and store it at -20°C under an inert atmosphere in a tightly sealed glass vial with a Teflon-lined cap. Be aware that solvent can evaporate over time, leading to a change in concentration.

Troubleshooting Guide

This guide will help you troubleshoot common issues related to the degradation of cholesteryl aniline.

Problem Potential Cause Troubleshooting Steps
Discoloration of the compound (darkening) Oxidation due to air exposure.1. Ensure the compound is stored under an inert atmosphere (e.g., argon or nitrogen).2. Use sealed containers with minimal headspace.3. Before use, repurify a small amount if necessary.
Exposure to light.1. Store in a light-resistant container (amber vial).2. Avoid prolonged exposure to ambient light during handling.
Elevated storage temperature.1. Verify that the storage freezer or refrigerator is maintaining the correct temperature (-20°C for long-term).
Inconsistent experimental results Inconsistent purity of the starting material due to degradation.1. Re-analyze the purity of the cholesteryl aniline before each use, especially for a new batch or after prolonged storage.2. If degradation is suspected, purify the material before use.
Presence of unknown peaks in HPLC or GC-MS analysis Degradation of the compound.1. Review storage conditions and handling procedures to minimize exposure to light, heat, and oxygen.2. Compare the chromatogram to a reference standard or a freshly synthesized batch to identify potential degradation products.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of cholesteryl aniline. Method optimization may be required.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of cholesteryl aniline in a suitable solvent such as acetonitrile or a mixture of acetonitrile and dichloromethane.

    • Dilute the stock solution to a working concentration of approximately 50-100 µg/mL with the mobile phase.

    • Filter the final solution through a 0.22 µm syringe filter before injection.

  • Data Analysis: The purity is determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all observed peaks.

Protocol 2: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for identifying volatile impurities or degradation products.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow.

  • Inlet Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute.

    • Ramp to 300°C at 15°C/min.

    • Hold at 300°C for 10 minutes.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of cholesteryl aniline in a volatile solvent like dichloromethane or ethyl acetate.

    • Transfer the solution to a GC vial.

  • Data Analysis: The purity is assessed by the area percent of the main peak in the total ion chromatogram. The mass spectrometer provides structural information for identifying the main compound and any impurities.

Visualizations

Logical Workflow for Assessing Cholesteryl Aniline Stability

A Start: Cholesteryl Aniline Sample B Visual Inspection (Color Change?) A->B C Purity Analysis (HPLC or GC-MS) B->C Yes B->C No D Purity > 98%? C->D E Proceed with Experiment D->E Yes F Repurify Sample D->F No F->C G Review Storage Conditions F->G H Discard or Re-synthesize G->H

Caption: Workflow for stability assessment.

Potential Degradation Pathways of Cholesteryl Aniline

cluster_main Degradation Pathways cluster_factors Degradation Factors A Cholesteryl Aniline B Oxidized Products (e.g., Nitroso, Nitro derivatives, Polymeric compounds) A->B C Hydrolysis Products (Cholesterol + Aniline) A->C D Photodegradation Products A->D F1 Oxygen (Air) F1->B F2 Moisture (H2O) F2->C F3 Light (UV) F3->D

Caption: Potential degradation pathways.

References

Technical Support Center: Optimization of Annealing Processes for Cholesterylaniline Films

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of annealing processes for cholesterylaniline films. The following information is designed to address common issues encountered during experimentation and to provide a framework for developing robust annealing protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of annealing this compound films?

A1: Annealing is a critical post-deposition thermal treatment designed to improve the molecular ordering and structural properties of this compound films. The main objectives are to enhance the uniformity of the liquid crystalline phase, reduce defects, and optimize the film's optical and electronic properties. For cholesteric liquid crystals, annealing can significantly affect the helical pitch, which in turn influences the selective reflection of light.

Q2: How does annealing temperature affect the properties of this compound films?

A2: Annealing temperature is a crucial parameter that dictates the final morphology and properties of the film.

  • Too low: Insufficient thermal energy will be provided for the molecules to rearrange into a well-ordered state, resulting in a film with high defect density and poor uniformity.

  • Optimal temperature: The film will exhibit improved molecular alignment, larger domain sizes, and enhanced optical properties.

  • Too high: Exceeding the optimal temperature can lead to film dewetting, where the film breaks up into droplets, or even thermal degradation of the this compound material. For cholesteric liquid crystals, high temperatures can also alter the helical pitch, leading to a shift in the reflected color.[1]

Q3: What is the typical duration for annealing this compound films?

A3: The optimal annealing time is material and temperature-dependent. Generally, durations can range from a few minutes to several hours. Shorter times may not be sufficient for the film to reach thermal equilibrium and achieve a stable, well-ordered state. Conversely, excessively long annealing times, especially at elevated temperatures, can be detrimental to the film quality. It is recommended to perform a time-course experiment at a fixed optimal temperature to determine the ideal duration.

Q4: What is the recommended atmosphere for annealing this compound films?

A4: To prevent oxidation and degradation of the organic material, it is highly recommended to perform the annealing process in a controlled, inert atmosphere, such as a nitrogen-filled glovebox or a vacuum oven.

Q5: How does the cooling rate after annealing impact the film quality?

A5: A slow and controlled cooling rate is generally preferred after annealing. Rapid cooling can induce thermal stress, leading to cracking or peeling of the film. Slow cooling allows the molecular structure to relax and solidify into a more ordered and stable state.

Troubleshooting Guide

Problem Potential Causes Recommended Solutions
Film Cracking or Peeling High thermal stress due to a mismatch in thermal expansion coefficients between the film and the substrate. Rapid cooling after annealing. Excessive film thickness.Use a substrate with a closer thermal expansion coefficient to this compound. Implement a slow and controlled cooling ramp after annealing. Reduce the film thickness. If a thicker film is required, consider depositing multiple thin layers with an annealing step after each deposition.
Film Dewetting or Aggregation Annealing temperature is too high, causing the film to become mobile and retract from the substrate. Poor surface energy compatibility between the film and the substrate.Systematically decrease the annealing temperature in small increments. Treat the substrate surface with a suitable self-assembled monolayer (SAM) to improve wettability.
Poor Crystallinity or Small Domain Size Insufficient annealing temperature, providing inadequate thermal energy for molecular rearrangement. Short annealing time, not allowing the film to reach a thermodynamically stable state.Incrementally increase the annealing temperature to find the optimal point. Increase the annealing duration at the determined optimal temperature.
Inconsistent Film Properties Across Samples Non-uniform heating across the substrate during annealing. Variations in the annealing atmosphere.Ensure the hotplate or oven provides uniform temperature distribution. Maintain a consistent and controlled inert atmosphere for all annealing processes.
Undesirable Optical Properties (e.g., color shift) Annealing temperature and time directly influence the helical pitch of the cholesteric liquid crystal.[1]Systematically vary the annealing temperature and time to tune the helical pitch and achieve the desired reflective color.[1] Use UV-Vis spectroscopy to monitor the reflection band.

Data Presentation

Table 1: Effect of Annealing Parameters on Cholesteric Liquid Crystal Film Properties (Qualitative)

Annealing ParameterEffect on Film PropertiesCharacterization Technique
Temperature Influences molecular mobility, domain size, and helical pitch (color).[1]Polarized Optical Microscopy (POM), Atomic Force Microscopy (AFM), UV-Vis Spectroscopy
Time Affects the degree of molecular rearrangement and defect annihilation. Longer times can lead to larger domains up to a certain point. Also influences the final helical pitch.[1]POM, AFM, UV-Vis Spectroscopy
Atmosphere Inert atmosphere (e.g., N₂) prevents oxidation and degradation of the material.Thermogravimetric Analysis (TGA)
Cooling Rate Slow cooling minimizes thermal stress and prevents cracking.Scanning Electron Microscopy (SEM)

Table 2: Key Characterization Techniques for Annealed this compound Films

TechniqueInformation Obtained
Polarized Optical Microscopy (POM) Visualization of liquid crystalline textures, domain sizes, and defects.
Atomic Force Microscopy (AFM) High-resolution imaging of surface morphology, roughness, and grain size.
Scanning Electron Microscopy (SEM) Observation of larger-scale surface features, cracks, and film continuity.
X-Ray Diffraction (XRD) Determination of crystallinity, molecular packing, and orientation.
UV-Vis Spectroscopy Analysis of optical properties, including the selective reflection band, which is related to the helical pitch.
Differential Scanning Calorimetry (DSC) Determination of phase transition temperatures (e.g., glass transition, melting point).

Experimental Protocols

1. General Protocol for Optimizing Annealing Temperature

  • Substrate Preparation:

    • Thoroughly clean the desired substrates (e.g., glass, silicon wafers) by sonicating in a sequence of deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of high-purity nitrogen gas.

    • Optionally, treat the substrates with a surface modification agent to promote uniform film formation.

  • Film Deposition:

    • Prepare a solution of this compound in a suitable solvent (e.g., toluene, chloroform) at a desired concentration.

    • Deposit the thin film onto the prepared substrates using a suitable technique such as spin-coating or drop-casting.

    • Gently heat the as-deposited film at a low temperature (e.g., 60 °C) for a few minutes to remove residual solvent.

  • Annealing Process:

    • Prepare a series of samples to be annealed at different temperatures. A starting range could be from the glass transition temperature up to the clearing point of the this compound.

    • Place the samples on a calibrated hotplate or in an oven inside a nitrogen-filled glovebox.

    • Ramp up the temperature to the setpoint at a controlled rate (e.g., 5-10 °C/min) to prevent thermal shock.

    • Anneal the films for a fixed duration (e.g., 30 minutes).

    • After annealing, allow the samples to cool down slowly to room temperature on a heat-insulating surface.

  • Characterization:

    • Analyze the surface morphology and domain size of each film using Atomic Force Microscopy (AFM) and Polarized Optical Microscopy (POM).

    • Determine the crystallinity and molecular packing using X-Ray Diffraction (XRD).

    • Measure the optical properties using UV-Vis Spectroscopy to identify the optimal annealing temperature for the desired reflection characteristics.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_anneal Annealing Optimization cluster_char Characterization sub_prep Substrate Cleaning film_dep Film Deposition temp_series Temperature Series film_dep->temp_series time_series Time Series temp_series->time_series morphology Morphology (AFM, SEM) time_series->morphology optical Optical Properties (UV-Vis, POM) morphology->optical structural Structural Properties (XRD) optical->structural optimize Optimized Film structural->optimize

Caption: Experimental workflow for optimizing the annealing process.

troubleshooting_workflow start Film Defect Observed defect_type Identify Defect Type start->defect_type cracking Cracking/Peeling defect_type->cracking Cracks dewetting Dewetting/Aggregation defect_type->dewetting Droplets poor_xtal Poor Crystallinity defect_type->poor_xtal Hazy/Non-uniform sol_crack1 Decrease Cooling Rate cracking->sol_crack1 sol_crack2 Reduce Film Thickness cracking->sol_crack2 sol_dewet1 Lower Annealing Temp. dewetting->sol_dewet1 sol_dewet2 Modify Substrate Surface dewetting->sol_dewet2 sol_xtal1 Increase Annealing Temp. poor_xtal->sol_xtal1 sol_xtal2 Increase Annealing Time poor_xtal->sol_xtal2

Caption: Troubleshooting decision tree for common film defects.

References

Troubleshooting artifacts in Cholesterylaniline microscopy images

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting artifacts in cholesteryl aniline microscopy. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during the preparation and imaging of cholesteryl aniline samples.

Frequently Asked Questions (FAQs)

Q1: What is cholesteryl aniline and why is it studied under a polarizing microscope?

A1: Cholesteryl aniline, also known as N-phenyl cholesteryl carbamate, is a derivative of cholesterol. It belongs to a class of materials called cholesteric liquid crystals. These materials exhibit unique optical properties, such as birefringence, where the refractive index of the material depends on the polarization and propagation direction of light. When viewed between crossed polarizers in a microscope, cholesteric liquid crystals display characteristic textures that are sensitive to temperature, pressure, and chemical environment. This makes them useful as sensors and in the development of new materials.

Q2: My sample just looks dark under crossed polarizers. What's wrong?

A2: If your sample appears uniformly dark, it could be due to several reasons:

  • Isotropic Phase: The sample may be at a temperature where it is in the isotropic (liquid) phase, which does not interact with polarized light in the same way as the liquid crystal phase.

  • Homeotropic Alignment: The molecules may be aligned perpendicular to the glass slides (homeotropic alignment), which can also result in a dark field of view.

  • Incorrect Microscope Setup: Ensure your polarizer and analyzer are properly crossed (at 90 degrees to each other) to achieve maximum extinction in the background.

Q3: I see bright, perfectly circular objects in my images. What are they?

A3: These are most likely air bubbles trapped in your sample.[1] They are common artifacts that arise during sample preparation. Due to the large difference in refractive index between the air and the liquid crystal, they appear as bright, well-defined circles or ovals.

Q4: My images show colorful patterns and textures. Are these artifacts?

A4: Not necessarily. Cholesteric liquid crystals are known for their vibrant and dynamic textures under polarized light. Common textures include the "fingerprint" texture, where you can see parallel lines corresponding to the helical pitch of the liquid crystal, and the "focal conic" or "oily streak" texture. It is important to familiarize yourself with these characteristic textures to distinguish them from true artifacts. However, unexpected or patchy color variations could indicate issues like temperature gradients or impurities.

Q5: The color and texture of my sample change as I watch it. Is this normal?

A5: Yes, this can be normal. The optical properties of cholesteric liquid crystals are highly sensitive to temperature. Even small temperature fluctuations, such as from the microscope's illumination source or drafts in the room, can cause changes in the observed colors and textures. For stable imaging, it is crucial to use a temperature-controlled stage.

Troubleshooting Guide: Common Artifacts and Solutions

This guide provides solutions to specific artifacts you may encounter during your experiments.

Artifact Appearance Common Causes Solutions
Air Bubbles Bright, well-defined, circular, or oval shapes with dark outlines.- Trapped air during sample preparation.- Improper filling of the liquid crystal cell.[1]- Prepare the sample in a vacuum or dust-free environment.- Fill the cell slowly and at an angle to allow air to escape.- Gently tap the slide to encourage bubbles to move to the edge.
Dust and Debris Small, irregular, and stationary specks that may be in or out of focus.- Contaminated glass slides or coverslips.- Dust in the liquid crystal material or solvent.- Thoroughly clean all glassware with a suitable solvent (e.g., ethanol or isopropanol) before use.- Filter the liquid crystal solution if you suspect particulate contamination.
Poor Contrast / Dark Image The image is dim, lacks detail, and the textures are not clearly visible.- Polarizer and analyzer are not perfectly crossed.- The sample is in the isotropic phase.- Homeotropic alignment of the liquid crystal.- Adjust the analyzer for maximum background darkness.- Ensure the sample is at a temperature that corresponds to a liquid crystal phase.- Try using slides with a different surface treatment to promote a different molecular alignment.
Inconsistent Color/Texture Patchy or swirling colors and textures that are not uniform across the field of view.- Temperature gradients across the sample.- Uneven sample thickness.- Impurities in the sample.- Use a temperature-controlled stage to ensure thermal equilibrium.- Use a liquid crystal cell with a well-defined spacer thickness.- Ensure the purity of your synthesized cholesteryl aniline.
Crystallization Formation of solid, often needle-like or plate-like structures within the sample.- The sample temperature has dropped below the melting point.- Solvent evaporation (for solution-based samples).- Increase the sample temperature to above the melting point.- Ensure the sample is well-sealed to prevent solvent loss.
Sample Degradation The sample may change color (e.g., yellowing) or the textures may become less defined over time.- Exposure to UV light from the microscope lamp.- Oxidation from exposure to air.[2][3]- Use a UV filter in the light path.- Minimize the illumination intensity and exposure time.- Prepare fresh samples and store them in a dark, inert environment.

Experimental Protocols

Synthesis of Cholesteryl Aniline (N-Phenyl Cholesteryl Carbamate)

This protocol is adapted from general methods for the synthesis of cholesteryl carbamates.[4]

Materials:

  • Cholesteryl chloroformate

  • Aniline

  • Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) as a catalyst/base

  • Dry dichloromethane (DCM) as a solvent

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

  • Rotary evaporator

  • Chromatography supplies for purification

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve aniline (1 equivalent) in dry DCM.

  • Add triethylamine (1.2 equivalents) to the solution and cool to 0°C using an ice bath.

  • In a separate flask, dissolve cholesteryl chloroformate (1 equivalent) in dry DCM.

  • Slowly add the cholesteryl chloroformate solution to the aniline solution dropwise over 1 hour while maintaining the temperature at 0°C and stirring.

  • After the addition is complete, continue stirring at 0°C for another 30 minutes.

  • (Optional, for catalysis) Add a catalytic amount of DMAP (0.1 equivalents).

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, wash the mixture with dilute hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purify the crude product by column chromatography or recrystallization from a suitable solvent (e.g., acetone/petroleum ether).

Quantitative Data: The melting point of the synthesized cholesteryl aniline (cholesterol 3-(phenylcarbamate)) has been reported to be 160°C. The phase transitions to liquid crystalline states would occur at temperatures below this.

Property Value
Melting Point 160 °C
Preparation of Cholesteryl Aniline for Polarized Light Microscopy

Materials:

  • Synthesized cholesteryl aniline

  • Microscope slides and coverslips

  • Hot plate or temperature-controlled stage

  • Suitable solvent (e.g., chloroform, toluene - use in a well-ventilated fume hood )

  • Liquid crystal cell (optional, for controlled thickness)

Procedure:

  • Melt Preparation (for pure compound): a. Place a small amount of cholesteryl aniline powder on a clean microscope slide. b. Gently place a coverslip over the powder. c. Heat the slide on a hot plate or a temperature-controlled stage to a temperature above its clearing point (the temperature at which it becomes an isotropic liquid). d. Allow the sample to cool slowly into the liquid crystal phase. The rate of cooling can influence the resulting textures.

  • Solution-Based Preparation: a. Dissolve a small amount of cholesteryl aniline in a volatile solvent like chloroform. The concentration may need to be optimized. b. Place a drop of the solution onto a clean microscope slide. c. Allow the solvent to evaporate slowly in a controlled environment (e.g., a petri dish with the lid slightly ajar). This can help in the formation of large, well-defined liquid crystal domains.

  • Using a Liquid Crystal Cell: a. Heat the cholesteryl aniline above its clearing point. b. Introduce the molten liquid crystal into the filling port of the cell via capillary action. Ensure the cell is also pre-heated to prevent premature solidification. c. Seal the cell ports once filled.

Visualizing Workflows and Relationships

SynthesisWorkflow

SamplePrepWorkflow

TroubleshootingFlow

References

Technical Support Center: Optimizing Drug Loading in Cholesterylaniline Carriers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with cholesterylaniline-based drug delivery systems. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you improve drug loading efficiency and overcome common challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are this compound carriers and why are they used in drug delivery?

This compound carriers are self-assembling nanostructures formed from this compound, an amphiphilic molecule synthesized by conjugating cholesterol to an aniline moiety. The cholesterol portion provides a hydrophobic domain, while the aniline group introduces a degree of aromaticity and potential for hydrogen bonding, influencing the packing of the molecules.[1] These carriers are utilized in drug delivery to encapsulate and transport therapeutic agents, particularly hydrophobic drugs. The unique properties of cholesterol, such as its biocompatibility and ability to enhance membrane stability, make these carriers attractive for developing novel drug delivery systems.[2]

Q2: What are the common methods for loading drugs into this compound carriers?

The most common methods for loading drugs into this compound carriers are passive loading techniques that rely on the self-assembly of the this compound molecules around the drug. These methods are similar to those used for other lipid-based nanoparticles and include:

  • Thin-film hydration: This is a widely used method where a thin film of the this compound and the drug is created by evaporating an organic solvent. The film is then hydrated with an aqueous solution, leading to the spontaneous formation of drug-loaded vesicles.

  • Solvent evaporation/emulsification: In this technique, the this compound and the drug are dissolved in a water-immiscible organic solvent, which is then emulsified in an aqueous phase. The organic solvent is subsequently removed by evaporation, resulting in the formation of drug-loaded nanoparticles.[3]

  • Nanoprecipitation (solvent displacement): This method involves dissolving the this compound and the drug in a water-miscible organic solvent. This solution is then rapidly injected into an aqueous phase, causing the precipitation of the this compound and the entrapment of the drug into nanoparticles.[4]

  • Dialysis: The this compound and drug are dissolved in an organic solvent and placed in a dialysis bag. The bag is then dialyzed against an aqueous buffer, leading to the gradual removal of the organic solvent and the formation of drug-loaded micelles or nanoparticles.[5]

Q3: What are the key factors that influence drug loading efficiency in this compound carriers?

Several factors can significantly impact the drug loading efficiency of this compound carriers. Understanding and optimizing these parameters is crucial for successful formulation.

  • Drug-to-Carrier Ratio: The ratio of the drug to the this compound is a critical parameter. Increasing the drug concentration relative to the carrier can lead to higher loading, but only up to a saturation point. Exceeding this point can lead to drug precipitation and lower encapsulation efficiency.

  • Physicochemical Properties of the Drug: The solubility, hydrophobicity, and molecular weight of the drug play a significant role. Highly hydrophobic drugs tend to have better compatibility with the cholesterol core of the carrier, leading to higher loading.

  • Solvent System: The choice of organic solvent for dissolving the this compound and the drug is important. The solvent should be a good solvent for both components and have a suitable boiling point for efficient removal during the preparation process. Careful solvent selection prior to preparation is a beneficial approach to effectively load hydrophobic drugs.

  • Preparation Method: The method used to prepare the nanoparticles can influence their size, morphology, and drug loading capacity. The optimal method may vary depending on the specific drug and desired nanoparticle characteristics.

  • Temperature: Temperature can affect the self-assembly process and the solubility of the drug. Optimizing the temperature during nanoparticle formation can lead to improved drug encapsulation.

  • pH of the Aqueous Phase: The pH of the hydration or dispersion medium can influence the charge of both the drug and the carrier (if the aniline group is protonated), which can affect their interaction and, consequently, the drug loading.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation of drug-loaded this compound carriers and provides potential causes and solutions.

Problem Potential Causes Troubleshooting Solutions
Low Drug Loading Efficiency / Encapsulation Efficiency 1. Poor drug solubility in the carrier matrix: The drug may not be sufficiently compatible with the hydrophobic cholesterol core. 2. Drug precipitation during nanoparticle formation: Rapid solvent removal or changes in solvent polarity can cause the drug to precipitate before being encapsulated. 3. Suboptimal drug-to-carrier ratio: The amount of drug may exceed the carrier's capacity. 4. Inefficient preparation method: The chosen method may not be suitable for the specific drug-carrier combination. 5. Leakage of drug during purification: The drug may leak out of the carriers during dialysis or centrifugation steps.1. Modify the carrier or drug: Consider synthesizing this compound derivatives with different linker groups to modulate hydrophobicity. If possible, modify the drug to increase its lipophilicity. 2. Optimize the solvent evaporation/injection rate: A slower, more controlled removal of the organic solvent can allow for better drug integration into the forming nanoparticles. 3. Perform a loading capacity study: Systematically vary the drug-to-carrier ratio to determine the optimal loading concentration. 4. Experiment with different preparation methods: Compare thin-film hydration, nanoprecipitation, and solvent evaporation to identify the most efficient method for your system. 5. Optimize purification parameters: Reduce the duration of dialysis or use a different molecular weight cut-off membrane. For centrifugation, adjust the speed and duration to minimize stress on the nanoparticles.
Large and Polydisperse Nanoparticles 1. Aggregation of nanoparticles: Instability of the nanoparticle suspension can lead to aggregation. 2. Slow solvent removal: In the solvent evaporation method, slow removal can lead to the formation of larger particles. 3. Inappropriate solvent mixture: The ratio of organic solvent to aqueous phase in nanoprecipitation can affect particle size. 4. High concentration of this compound: Higher concentrations can favor the formation of larger aggregates.1. Incorporate a stabilizing agent: Add a small percentage of a PEGylated lipid or other suitable surfactant to the formulation to provide steric stabilization. 2. Increase the rate of solvent removal: Use a rotary evaporator or increase the temperature (while considering drug stability) to accelerate solvent removal. 3. Optimize the solvent ratio: Systematically vary the ratio of the organic to the aqueous phase in the nanoprecipitation method. 4. Adjust the carrier concentration: Prepare formulations with different initial concentrations of this compound to find the optimal range for desired particle size.
Drug Crystallization Outside the Carrier 1. Drug supersaturation: The drug concentration in the initial mixture is too high. 2. Incompatibility between drug and carrier: The drug and this compound may not interact favorably. 3. Phase separation during self-assembly: The drug may phase-separate from the carrier during the nanoparticle formation process.1. Reduce the initial drug concentration: Start with a lower drug-to-carrier ratio. 2. Improve drug-carrier interaction: The presence of the aniline group allows for potential π-π stacking interactions with aromatic drugs. Consider using drugs with aromatic moieties. 3. Modify the preparation conditions: Adjusting the temperature or the rate of solvent addition/removal can influence the kinetics of self-assembly and prevent phase separation.

Quantitative Data Summary

The following table summarizes typical physicochemical properties of cholesterol-based nanocarriers from various studies. It is important to note that specific values for this compound carriers may vary depending on the experimental conditions.

Formulation Component(s)DrugPreparation MethodParticle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Reference
Cholesteryl-Poly(OEGMA)QuercetinSelf-assembly~100-200Not ReportedNot Reportedup to 29.2
Cholesterol-imidazole modified oxidized-starchCurcuminNanoprecipitationNot ReportedNot Reported17.844.16
Cholesterol-functionalized cyclodextrin nanospongesResveratrolPre-functionalizationNot ReportedNot ReportedHighHigh
HSPC, cholesterol, DSPE-PEG2000, EPGDoxorubicinMicrofluidic rapid mixing92 - 269.2Not Reported>90>0.2 (D/L ratio)

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of this compound via a carbamate linkage, adapted from a procedure for synthesizing cholesteryl carbamate derivatives.

Materials:

  • Cholesteryl chloroformate

  • Aniline

  • Triethylamine (TEA)

  • 4-Dimethylaminopyridine (DMAP) (catalyst)

  • Dry Dichloromethane (DCM)

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • In a dry round-bottom flask under a nitrogen atmosphere, dissolve aniline (1 equivalent) and triethylamine (1.2 equivalents) in dry DCM at 0°C.

  • In a separate flask, prepare a solution of cholesteryl chloroformate (1 equivalent) in dry DCM.

  • Slowly add the cholesteryl chloroformate solution to the aniline solution dropwise over 1 hour while maintaining the temperature at 0°C and stirring.

  • Add a catalytic amount of DMAP to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, wash the reaction mixture with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure this compound.

  • Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Preparation of Drug-Loaded this compound Nanoparticles by Thin-Film Hydration

This protocol outlines a standard procedure for encapsulating a hydrophobic drug into this compound carriers.

Materials:

  • This compound

  • Hydrophobic drug

  • Chloroform or another suitable organic solvent

  • Phosphate-buffered saline (PBS) or another aqueous buffer

  • Rotary evaporator

  • Bath sonicator or probe sonicator

  • Extruder with polycarbonate membranes (optional)

Procedure:

  • Accurately weigh the desired amounts of this compound and the hydrophobic drug (e.g., at a 10:1 mass ratio).

  • Dissolve both components in a minimal amount of chloroform in a round-bottom flask.

  • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner wall of the flask. Ensure all solvent is removed by placing the flask under high vacuum for at least 1-2 hours.

  • Hydrate the lipid film by adding a pre-warmed aqueous buffer (e.g., PBS at 60°C) to the flask.

  • Agitate the flask by vortexing or gentle shaking to facilitate the formation of multilamellar vesicles (MLVs).

  • To reduce the size and lamellarity of the vesicles, sonicate the suspension using a bath sonicator or a probe sonicator. Be cautious with probe sonication to avoid overheating and degradation of the components.

  • (Optional) For a more uniform size distribution, the nanoparticle suspension can be extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm) multiple times.

  • To remove any unencapsulated drug, the nanoparticle suspension can be purified by dialysis against the fresh buffer or by size exclusion chromatography.

  • Characterize the final formulation for particle size, zeta potential, encapsulation efficiency, and drug loading.

Visualizations

Diagram 1: Synthesis of this compound

Synthesis_of_this compound CholesterylChloroformate Cholesteryl Chloroformate ReactionMixture Reaction Mixture CholesterylChloroformate->ReactionMixture Aniline Aniline Aniline->ReactionMixture TEA Triethylamine (Base) TEA->ReactionMixture DMAP DMAP (Catalyst) DMAP->ReactionMixture DCM Dry DCM (Solvent) DCM->ReactionMixture Purification Purification (Column Chromatography) ReactionMixture->Purification Work-up This compound This compound Purification->this compound Pure Product

Caption: Synthetic pathway for this compound.

Diagram 2: Drug Loading via Thin-Film Hydration

Thin_Film_Hydration cluster_step1 Step 1: Dissolution cluster_step2 Step 2: Film Formation cluster_step3 Step 3: Hydration & Self-Assembly This compound This compound Mixture Homogeneous Solution This compound->Mixture Drug Hydrophobic Drug Drug->Mixture Solvent Organic Solvent Solvent->Mixture Evaporation Solvent Evaporation (Rotary Evaporator) Mixture->Evaporation ThinFilm Thin Drug-Carrier Film Evaporation->ThinFilm Hydration Hydration with Aqueous Buffer ThinFilm->Hydration Nanoparticles Drug-Loaded Nanoparticles Hydration->Nanoparticles

References

Validation & Comparative

A Comparative Guide to Cholesterol-Based Mesogens for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the field of liquid crystal research and development, cholesterol-based mesogens are a cornerstone class of materials, renowned for their unique chiral nematic (cholesteric) phases and their sensitivity to temperature. This guide provides a comparative analysis of several key cholesterol-based liquid crystals, offering insights into their performance, supported by experimental data. While the term "cholesterylaniline" is not associated with a well-characterized mesogen in scientific literature, this guide will focus on common and well-documented cholesterol derivatives, including those incorporating aniline-like moieties, to provide a useful comparison for researchers, scientists, and drug development professionals.

The selection of a cholesterol-based mesogen is critical for applications ranging from thermochromic devices and displays to advanced drug delivery systems and biosensors. The performance of these materials is dictated by their molecular structure, which influences their phase transition temperatures, the type of mesophases they form, and their optical properties.

Comparison of Mesomorphic Properties

The thermal behavior of liquid crystals is a primary indicator of their potential applications. The transition from a crystalline solid to a liquid crystal phase and subsequently to an isotropic liquid is characterized by specific temperatures and enthalpies, which can be precisely measured using techniques such as Differential Scanning Calorimetry (DSC). The identification of the mesophase type (e.g., cholesteric, smectic) is typically accomplished through Polarized Optical Microscopy (POM) by observing the characteristic textures of the material as it is heated and cooled.[1][2][3][4][5]

Below is a summary of the phase transition temperatures for several common cholesterol-based mesogens. These values can vary slightly depending on the purity of the sample and the experimental conditions.

CompoundCrystal to Mesophase (°C)Mesophase to Isotropic (°C)Mesophase Types ExhibitedReference(s)
Cholesteryl Benzoate~145 - 149~178.5Cholesteric (N)
Cholesteryl Nonanoate~75 - 80.5~91 - 92Smectic A (SA), Cholesteric (N)
Cholesteryl Oleyl Carbonate~18.3 - 20~35.1 - 37.5Smectic A (SA), Cholesteric (N)
Cholesteryl 4-(benzoylamino)benzoate derivativesVaries with substituentVaries with substituentCholesteric (N), Chiral Smectic C (SmC*)

Note: Transition temperatures can be influenced by the synthesis and purification methods. The data presented is a representative range from the cited literature.

The data clearly indicates that the choice of the ester or carbonate group attached to the cholesterol core has a significant impact on the mesomorphic range. For instance, Cholesteryl Benzoate, the first liquid crystal discovered, exhibits a high-temperature cholesteric phase. In contrast, Cholesteryl Oleyl Carbonate has a much lower operating temperature range, making it suitable for applications around room temperature. The introduction of more complex aromatic structures, such as in the cholesteryl 4-(benzoylamino)benzoate derivatives, can lead to the formation of different smectic phases.

Experimental Protocols

The characterization of cholesterol-based mesogens relies on a combination of analytical techniques to determine their chemical structure, purity, and mesomorphic properties.

1. Synthesis of Cholesteryl Esters:

A common method for synthesizing cholesteryl esters, such as those with aniline-containing moieties like cholesteryl 4-(benzoylamino)benzoates, involves the esterification of cholesterol with the corresponding carboxylic acid.

  • Reactants: Cholesterol, the desired carboxylic acid (e.g., 4-(4'-hexyloxybenzoylamino)benzoic acid), a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl), and a catalyst like 4-dimethylaminopyridine (DMAP).

  • Solvent: Anhydrous tetrahydrofuran (THF) is a suitable solvent.

  • Procedure: The reactants are stirred in the solvent at room temperature for a set period (e.g., 12 hours). The product is then isolated by pouring the mixture into water and extracting the organic components with a solvent like chloroform. Purification is typically achieved through column chromatography on silica gel.

2. Characterization of Mesomorphic Properties:

The cornerstone techniques for characterizing the liquid crystalline properties are Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).

  • Differential Scanning Calorimetry (DSC): DSC is used to measure the heat flow associated with phase transitions as a function of temperature. A small, precisely weighed sample is placed in an aluminum pan and heated and cooled at a controlled rate (e.g., 10 K/min). The resulting thermogram shows peaks corresponding to the enthalpy changes at the phase transitions, allowing for the accurate determination of the transition temperatures.

  • Polarized Optical Microscopy (POM): POM provides visual identification of the different liquid crystal phases based on their unique optical textures. A small amount of the sample is placed on a glass slide and heated on a hot stage. The sample is observed between crossed polarizers as the temperature is changed. The different liquid crystal phases will exhibit characteristic birefringent textures (e.g., focal conic for smectic phases, fingerprint for cholesteric phases), which are used to identify the mesophases and observe the transition between them.

For a more in-depth structural analysis of the mesophases, X-ray Diffraction (XRD) is often employed.

Visualizing Experimental Workflows and Molecular Structures

To better illustrate the processes and relationships discussed, the following diagrams are provided in the DOT language for Graphviz.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_data_analysis Data Analysis Cholesterol Cholesterol Reaction Esterification Reaction Cholesterol->Reaction Carboxylic_Acid Carboxylic Acid (e.g., with aniline moiety) Carboxylic_Acid->Reaction Coupling EDC/DMAP in THF Coupling->Reaction Purification Purification (Column Chromatography) Reaction->Purification Purified_Product Purified Mesogen Purification->Purified_Product DSC Differential Scanning Calorimetry (DSC) Purified_Product->DSC POM Polarized Optical Microscopy (POM) Purified_Product->POM XRD X-ray Diffraction (XRD) (Optional) Purified_Product->XRD Transition_Temps Phase Transition Temperatures DSC->Transition_Temps Mesophase_ID Mesophase Identification POM->Mesophase_ID Structural_Info Structural Information XRD->Structural_Info

Caption: Experimental workflow for the synthesis and characterization of cholesterol-based mesogens.

Molecular_Structures cluster_cholesterol Cholesterol Core cluster_linkage Linkage Group cluster_tail Tail Group Cholesterol Steroid Backbone Ester Ester -COO- Cholesterol->Ester Carbonate Carbonate -OCOO- Cholesterol->Carbonate Benzoate Benzoate Ester->Benzoate Nonanoate Nonanoate Ester->Nonanoate Aniline_Moiety Aniline-containing Group Ester->Aniline_Moiety Oleyl Oleyl Carbonate->Oleyl

Caption: General molecular structure of cholesterol-based mesogens.

Conclusion

The versatility of cholesterol as a molecular scaffold allows for the synthesis of a wide array of mesogens with tailored properties. By modifying the ester or carbonate linkage and the terminal group, researchers can fine-tune the mesomorphic behavior, including the temperature range of the liquid crystal phases and the type of phases exhibited. While a specific mesogen named "this compound" is not prominent in the literature, the incorporation of aniline-like structures into cholesterol derivatives is an active area of research, leading to novel materials with potentially unique properties. The systematic characterization of these materials using DSC and POM is essential for understanding their structure-property relationships and for their successful implementation in advanced applications.

References

Validating the Structure of Cholesterylaniline: A Comparative Guide to 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, rigorous structural validation of novel compounds is paramount. This guide provides a comprehensive comparison of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy techniques for the structural elucidation of cholesterylaniline, a derivative of cholesterol. We present supporting experimental data, detailed protocols, and a comparative analysis with alternative methods to ensure accurate and efficient characterization.

This compound, a synthetic derivative of cholesterol, incorporates an aniline moiety, typically via an amide linkage to the C3 position of the steroid nucleus. Its unique structure warrants a robust analytical approach for unambiguous confirmation. 2D NMR spectroscopy stands as a powerful, non-destructive technique to delineate the complex spin systems within the molecule, providing definitive evidence of its covalent framework.

Comparative Analysis of 2D NMR Techniques

The validation of the this compound structure hinges on establishing key correlations between protons (¹H) and carbons (¹³C) within the molecule. The three primary 2D NMR experiments employed for this purpose are Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). Each provides a unique and complementary piece of the structural puzzle.

2D NMR TechniqueInformation ProvidedKey Application for this compound Validation
COSY Shows correlations between protons that are coupled to each other, typically through two or three bonds.[1]- Tracing the proton-proton connectivities within the cholesterol backbone.- Confirming the spin systems of the aliphatic rings and the side chain.- Establishing the connectivity within the aniline ring.
HSQC Reveals direct one-bond correlations between protons and their attached carbons.[1]- Unambiguously assigning the ¹³C chemical shift to its directly bonded proton.- Differentiating between CH, CH₂, and CH₃ groups in conjunction with DEPT experiments.
HMBC Displays correlations between protons and carbons over two to three bonds (and sometimes four).[1]- Crucial for identifying long-range connectivities and piecing together the molecular fragments.- Confirming the linkage between the cholesterol C3 position and the aniline moiety.- Assigning quaternary carbons that are not visible in HSQC spectra.

Experimental Data: A Hypothetical Analysis

Predicted ¹H-¹H COSY Correlations

The COSY spectrum would be instrumental in tracing the intricate network of coupled protons within the steroidal rings and the aliphatic side chain. Key expected correlations are summarized below.

Proton (δ, ppm)Correlating Proton(s) (δ, ppm)Structural Fragment
H-3 (approx. 4.5-4.7)H-2, H-4Cholesterol Ring A
H-6 (approx. 5.4)H-7Cholesterol Ring B
Aniline H (ortho, meta, para)Aniline H (ortho, meta)Aniline Ring
Predicted ¹H-¹³C HSQC Correlations

The HSQC spectrum would provide a direct link between the proton and carbon chemical shifts for all protonated carbons in this compound.

Carbon (δ, ppm)Proton (δ, ppm)MultiplicityStructural Assignment
C-3 (approx. 74-76)H-3 (approx. 4.5-4.7)CHCholesterol Ring A
C-5 (approx. 140)-CCholesterol Ring B
C-6 (approx. 122)H-6 (approx. 5.4)CHCholesterol Ring B
Aniline C (ortho, meta, para)Aniline H (ortho, meta, para)CHAniline Ring
Predicted ¹H-¹³C HMBC Correlations

The HMBC spectrum is the cornerstone for confirming the overall structure by revealing long-range connectivities. The most critical correlation would be between the C3 proton of the cholesterol backbone and the carbonyl carbon of the linker to the aniline, and the protons of the aniline ring to the same carbonyl carbon.

Proton (δ, ppm)Correlating Carbon(s) (δ, ppm)Number of BondsSignificance
H-3 (approx. 4.5-4.7)C-1, C-2, C-4, C-5, Linker C=O2-3Confirms C3 position and linkage
Aniline H (ortho)Linker C=O, Aniline C (ipso, meta)2-3Confirms aniline connectivity
H-19 (methyl)C-1, C-5, C-9, C-102-3Backbone assignment

Experimental Workflow and Protocols

The successful acquisition of high-quality 2D NMR data requires careful sample preparation and parameter optimization.

experimental_workflow Experimental Workflow for 2D NMR Validation cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis and Structure Elucidation sample This compound Synthesis & Purification dissolve Dissolution in Deuterated Solvent (e.g., CDCl3) sample->dissolve transfer Transfer to NMR Tube dissolve->transfer one_d 1D ¹H and ¹³C Spectra transfer->one_d cosy ¹H-¹H COSY one_d->cosy hsqc ¹H-¹³C HSQC one_d->hsqc hmbc ¹H-¹³C HMBC one_d->hmbc processing Data Processing and Phasing hmbc->processing assignment Peak Picking and Assignment processing->assignment correlation Correlation Analysis (COSY, HSQC, HMBC) assignment->correlation structure Structure Confirmation correlation->structure logical_pathway start Proposed Structure of this compound one_d_h 1D ¹H NMR: Proton Chemical Shifts & Multiplicities start->one_d_h one_d_c 1D ¹³C NMR: Carbon Chemical Shifts start->one_d_c cosy COSY: ¹H-¹H Connectivities one_d_h->cosy hsqc HSQC: ¹H-¹³C One-Bond Correlations one_d_h->hsqc one_d_c->hsqc integration Integration of all NMR Data cosy->integration hmbc HMBC: ¹H-¹³C Long-Range Correlations hsqc->hmbc hmbc->integration final_structure Confirmed Structure of this compound integration->final_structure

References

Comparative Analysis: Cholesterylaniline vs. Cholesteryl Benzoate in Liquid Crystal Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Cholesterylaniline and Cholesteryl Benzoate, focusing on their potential applications in liquid crystal technologies and drug delivery systems. While Cholesteryl Benzoate is a well-characterized compound, literature on this compound is sparse. Therefore, this comparison combines established data for Cholesteryl Benzoate with theoretically inferred properties for this compound based on its chemical structure.

Physicochemical Properties

A summary of the key physicochemical properties is presented below. The properties for this compound are largely hypothetical and based on the influence of the aniline functional group in contrast to the benzoate group.

PropertyCholesteryl BenzoateThis compound (Hypothesized)
Molecular Formula C34H50O2C33H51N
Molecular Weight 490.77 g/mol 461.78 g/mol
Melting Point 149-151 °CPotentially lower due to less polar ester group
Liquid Crystal Phase Cholesteric (Chiral Nematic)Potentially Cholesteric, but phase behavior may differ
Transition Temperature Isotropic liquid at 178-179 °CUnknown, requires experimental determination
Solubility Soluble in organic solvents like chloroform, tolueneExpected to be soluble in similar organic solvents

Molecular Structure and its Influence

The primary difference between Cholesteryl Benzoate and this compound lies in the linkage of the phenyl group to the cholesterol core. Cholesteryl Benzoate has an ester linkage, while this compound has an amine linkage. This structural difference is expected to have a significant impact on their intermolecular interactions and, consequently, their liquid crystalline properties.

G cluster_0 Cholesteryl Benzoate cluster_1 This compound Cholesterol Core_1 Cholesterol Core Ester Linkage Ester Linkage (-COO-) Cholesterol Core_1->Ester Linkage Phenyl Group_1 Phenyl Group Ester Linkage->Phenyl Group_1 Cholesterol Core_2 Cholesterol Core Amine Linkage Amine Linkage (-NH-) Cholesterol Core_2->Amine Linkage Phenyl Group_2 Phenyl Group Amine Linkage->Phenyl Group_2

Figure 1: Structural comparison of Cholesteryl Benzoate and this compound.

The ester group in Cholesteryl Benzoate is more polar than the amine group in this compound, which could lead to stronger dipole-dipole interactions. Conversely, the N-H bond in this compound allows for hydrogen bonding, which is absent in Cholesteryl Benzoate. These differences in intermolecular forces would likely result in different liquid crystal phase transition temperatures and potentially different helical twisting powers in their cholesteric phases.

Experimental Protocols

To validate the hypothesized properties of this compound and conduct a direct comparison with Cholesteryl Benzoate, the following experimental protocols are proposed:

Differential Scanning Calorimetry (DSC)
  • Objective: To determine the melting point and liquid crystal phase transition temperatures.

  • Methodology:

    • Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.

    • Seal the pan and place it in the DSC instrument.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) from room temperature to a temperature above the expected isotropic transition.

    • Cool the sample at the same rate back to room temperature.

    • Perform a second heating and cooling cycle to ensure thermal history is removed.

    • Analyze the resulting thermogram to identify endothermic and exothermic peaks corresponding to phase transitions.

Polarized Optical Microscopy (POM)
  • Objective: To identify the type of liquid crystal phase and observe the texture.

  • Methodology:

    • Place a small amount of the sample on a clean glass slide and cover with a coverslip.

    • Heat the slide on a hot stage to the desired temperature within the liquid crystal phase range (as determined by DSC).

    • Observe the sample through a polarized optical microscope.

    • The characteristic textures observed (e.g., focal conic, fingerprint) will help identify the cholesteric phase.

Spectroscopic Analysis (FTIR and NMR)
  • Objective: To confirm the chemical structure and purity of the synthesized compounds.

  • Methodology:

    • FTIR: Acquire the infrared spectrum of the sample to identify characteristic vibrational bands of the functional groups (e.g., C=O stretch for the ester, N-H stretch for the amine).

    • NMR: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl3) and acquire 1H and 13C NMR spectra to confirm the chemical shifts and integration values corresponding to the expected molecular structures.

G cluster_workflow Experimental Workflow for Comparative Analysis Synthesis Synthesis of This compound Purification Purification by Recrystallization/Chromatography Synthesis->Purification Structural_Char Structural Characterization (NMR, FTIR) Purification->Structural_Char Thermal_Analysis Thermal Analysis (DSC) Structural_Char->Thermal_Analysis Optical_Microscopy Optical Microscopy (POM) Thermal_Analysis->Optical_Microscopy Data_Analysis Comparative Data Analysis Optical_Microscopy->Data_Analysis

Figure 2: Proposed experimental workflow for comparative analysis.

Potential Applications and Comparative Performance

ApplicationCholesteryl BenzoateThis compound (Hypothesized)
Liquid Crystal Displays Used as a component in some older thermochromic liquid crystal displays.The effect of the amine group on the helical twisting power and temperature sensitivity would need to be investigated.
Thermochromic Materials Exhibits color changes with temperature, making it useful in thermometers and mood rings.The hydrogen bonding capability might lead to different and potentially more sensitive thermochromic behavior.
Drug Delivery Its liquid crystalline nature could be exploited for encapsulation and controlled release of drugs.The amine group provides a site for further functionalization or pH-responsive behavior, which could be advantageous in targeted drug delivery.
Biosensors Can be used as a matrix for detecting biomolecules that disrupt the liquid crystal ordering.The potential for interaction via hydrogen bonding could enhance its sensitivity as a biosensor matrix.

Conclusion

Cholesteryl Benzoate is a well-established cholesteric liquid crystal with known thermal and optical properties. While experimental data on this compound is currently lacking, its chemical structure suggests it would also exhibit liquid crystalline behavior, albeit with different characteristics due to the presence of the amine linkage and the potential for hydrogen bonding.

The proposed experimental protocols would be essential to determine the actual properties of this compound and to fully evaluate its potential as an alternative to Cholesteryl Benzoate in various applications. The potential for pH-responsiveness and further functionalization via the aniline group makes this compound a compound of interest for further research, particularly in the fields of advanced materials and drug delivery.

Navigating Biocompatibility: A Comparative Guide to the Cytotoxicity of Cholesterylaniline and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the cytotoxic profile of novel biomaterials is paramount to ensuring safety and efficacy. This guide provides a comparative analysis of the cytotoxic potential of cholesterylaniline, a cholesterol-based compound of interest for various biomedical applications. Due to the limited publicly available cytotoxicity data for this compound, this guide leverages data from comparable cholesterol-based formulations to provide a valuable reference point for researchers.

The conjugation of cholesterol to various molecules is a promising strategy in drug delivery and biomaterial science, aiming to enhance cellular uptake and bioavailability. However, such modifications necessitate a thorough evaluation of their impact on cell viability. This guide delves into the methodologies for assessing cytotoxicity and presents a comparative overview to aid in the preclinical assessment of cholesterol-based compounds.

Comparative Cytotoxicity of Cholesterol-Based Compounds

While specific IC50 or ED50 values for this compound are not readily found in peer-reviewed literature, we can draw comparisons with other well-characterized cholesterol-based systems. Here, we compare it with a cholesterol-based cationic liposomal formulation of curcumin, a widely studied natural compound with known cytotoxic effects against cancer cells. The use of a cholesterol-based delivery system for curcumin has been shown to enhance its cytotoxic efficacy.

Compound/FormulationCell LineAssayEndpointResult
This compound Various--Data not available
Liposomal Curcumin (Cholesterol-based) [1][2]HeLaCytotoxicity AssayED502.5 - 10 µM
A549Cytotoxicity AssayED502.5 - 10 µM
HepG2Cytotoxicity AssayED502.5 - 10 µM
K562Cytotoxicity AssayED502.5 - 10 µM
Free Curcumin [3]MCF7 (Breast Cancer)MTT AssayIC5044.61 µM
MDA-MB-231 (Breast Cancer)MTT AssayIC5054.68 µM
184A1 (Normal Breast)MTT AssayIC5059.37 µM
Free Curcumin [4]HeLaMTT AssayIC503.36 µM

Note: ED50 (Median Effective Dose) and IC50 (Median Inhibitory Concentration) are common metrics used to quantify the cytotoxic potential of a compound. Lower values indicate higher potency.

Experimental Protocols for Cytotoxicity Assessment

To ensure robust and reproducible data, standardized protocols for cytotoxicity assays are essential. The following are detailed methodologies for two commonly employed assays for evaluating the cytotoxicity of biomaterials.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method that assesses cell metabolic activity.[5] Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Exposure: Prepare serial dilutions of the test compound (e.g., this compound) in a suitable solvent and add to the wells. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

LDH (Lactate Dehydrogenase) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Protocol:

  • Cell Seeding and Compound Exposure: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes. Carefully transfer the supernatant to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH activity in the treated wells compared to a maximum LDH release control (cells lysed with a lysis buffer).

Potential Signaling Pathways in this compound-Induced Cytotoxicity

The cytotoxic effects of this compound may be mediated by several signaling pathways, influenced by its constituent cholesterol and aniline moieties.

Oxidative Stress-Induced Apoptosis

The aniline component of this compound could potentially induce oxidative stress, leading to programmed cell death (apoptosis). An imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defense mechanisms can trigger a cascade of events, including mitochondrial dysfunction, release of cytochrome c, and activation of caspases, ultimately leading to apoptosis.

Oxidative_Stress_Apoptosis This compound This compound ROS Increased ROS (Reactive Oxygen Species) This compound->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Oxidative Stress-Induced Apoptosis Pathway.

Lipid Accumulation-Induced Cytotoxicity

The cholesterol moiety of this compound could lead to intracellular lipid accumulation, which, in excess, can induce lipotoxicity. This can cause endoplasmic reticulum (ER) stress, mitochondrial dysfunction, and ultimately trigger apoptotic pathways.

Lipid_Accumulation_Cytotoxicity This compound This compound LipidUptake Increased Cellular Lipid Uptake This compound->LipidUptake LipidDroplets Lipid Droplet Accumulation LipidUptake->LipidDroplets ERStress ER Stress LipidDroplets->ERStress MitochondrialDysfunction Mitochondrial Dysfunction LipidDroplets->MitochondrialDysfunction Apoptosis Apoptosis ERStress->Apoptosis MitochondrialDysfunction->Apoptosis

Caption: Lipid Accumulation-Induced Cytotoxicity Pathway.

Experimental Workflow for Cytotoxicity Assessment

A systematic workflow is crucial for the comprehensive evaluation of the cytotoxic potential of a new biomaterial like this compound.

Cytotoxicity_Workflow Start Start: New Biomaterial (this compound) Preparation Material Preparation (Solubilization, Sterilization) Start->Preparation DoseResponse Dose-Response Study Preparation->DoseResponse CellCulture Cell Line Selection & Culture CellCulture->DoseResponse AssaySelection Select Cytotoxicity Assays (e.g., MTT, LDH) AssaySelection->DoseResponse DataCollection Data Collection (Absorbance Measurement) DoseResponse->DataCollection DataAnalysis Data Analysis (IC50/ED50 Calculation) DataCollection->DataAnalysis Mechanism Mechanism of Action Studies (e.g., Apoptosis, Oxidative Stress) DataAnalysis->Mechanism Conclusion Conclusion on Cytotoxic Potential DataAnalysis->Conclusion Mechanism->Conclusion

Caption: General Workflow for Cytotoxicity Assessment.

References

A Head-to-Head Battle of Nanocarriers: Cholesterylaniline Derivatives Versus Liposomes and Polymeric Nanoparticles for Doxorubicin Delivery

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of drug delivery systems is critical for advancing therapeutic efficacy. This guide provides a head-to-head comparison of a novel cholesterylaniline-based nanocarrier against two industry-standard platforms: liposomes and polymeric nanoparticles. The comparative analysis focuses on the delivery of the widely used chemotherapeutic agent, doxorubicin, with supporting data from multiple studies.

In the quest for more effective and targeted drug delivery, researchers are continually exploring novel materials. This compound and its derivatives, which combine the membrane-fusogenic properties of cholesterol with a cationic amine group, represent a promising new class of drug delivery vehicles. This guide delves into a comparative performance analysis of a representative this compound-based system—cholesterol-modified chitosan nanoparticles—against conventional doxorubicin-loaded liposomes and poly(lactic-co-glycolic acid) (PLGA) nanoparticles.

Performance at a Glance: A Quantitative Comparison

The efficacy of a drug delivery system is multi-faceted, encompassing its ability to encapsulate a therapeutic payload, its physical characteristics, and its behavior in a biological environment. The following tables summarize the key performance indicators for the three nanocarrier platforms, compiled from various studies to provide a comparative overview.

Table 1: Physicochemical Properties Cholesterol-Modified Chitosan Nanoparticles Doxorubicin Liposomes (Conventional) Doxorubicin PLGA Nanoparticles
Mean Particle Size (nm) 237 - 336[1]98.7 - 181.2[2][3]~110[4]
Zeta Potential (mV) +26.9[5]+5.63 to +7.94Not explicitly stated in the provided results
Polydispersity Index (PDI) <0.30Not explicitly stated in the provided resultsNot explicitly stated in the provided results
Table 2: Drug Loading and Encapsulation Efficiency Cholesterol-Modified Chitosan Nanoparticles Doxorubicin Liposomes (Conventional) Doxorubicin PLGA Nanoparticles
Drug Loading Content (%) 1.73 - 9.36Not explicitly stated in the provided resultsNot explicitly stated in the provided results
Encapsulation Efficiency (%) ~88.374.9 - 94.1~95
Table 3: In Vitro Doxorubicin Release Cholesterol-Modified Chitosan Nanoparticles Doxorubicin Liposomes (Conventional) Doxorubicin PLGA Nanoparticles
Release Profile pH-dependent; faster at pH 5.5 than at pH 7.4Sustained releaseSustained release (>80% over 8 days)
Table 4: In Vitro Cytotoxicity (Cell Viability) Cholesterol-Modified Chitosan Nanoparticles Doxorubicin Liposomes (Conventional) Doxorubicin PLGA Nanoparticles
Effect on Cancer Cells Higher antitumor efficacy than free doxorubicinEffective against various cancer cell lines22 times higher drug accumulation in PC3 cells compared to free drug

Experimental Protocols: A Closer Look at the Methodology

To ensure a thorough and objective comparison, it is essential to understand the experimental procedures used to generate the data. Below are detailed methodologies for the synthesis, drug loading, and characterization of each nanocarrier system, as well as the protocols for in vitro drug release and cytotoxicity assays.

Synthesis and Characterization of Nanocarriers

a) Cholesterol-Modified Chitosan Nanoparticles

  • Synthesis: Cholesterol-modified glycol chitosan (CHGC) is synthesized by reacting glycol chitosan with cholesteryl chloroformate in a mixture of anhydrous pyridine and dimethylformamide. The resulting CHGC polymer is then purified by dialysis against ethanol and then deionized water, followed by lyophilization. Doxorubicin-loaded CHGC nanoparticles are prepared by a dialysis method. Briefly, CHGC is dissolved in deionized water, and a solution of doxorubicin in dimethyl sulfoxide is added. The mixture is then dialyzed against deionized water to allow for self-assembly of the nanoparticles and removal of the organic solvent.

  • Characterization:

    • Particle Size and Zeta Potential: Determined by dynamic light scattering (DLS).

    • Morphology: Visualized using transmission electron microscopy (TEM).

    • Drug Loading Content and Encapsulation Efficiency: The amount of doxorubicin is quantified using UV-Vis spectrophotometry or fluorescence spectroscopy after lysing the nanoparticles.

b) Doxorubicin Liposomes (Thin Film Hydration Method)

  • Preparation: A mixture of lipids, such as 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), cholesterol, and a cationic lipid like 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP), are dissolved in a chloroform/methanol mixture. The organic solvent is evaporated under reduced pressure to form a thin lipid film. The film is then hydrated with an aqueous buffer containing doxorubicin, followed by sonication or extrusion to form unilamellar liposomes.

  • Characterization:

    • Particle Size and Zeta Potential: Measured using DLS.

    • Entrapment Efficiency: Determined by separating the liposomes from the unencapsulated drug using size exclusion chromatography or dialysis, followed by quantification of the encapsulated doxorubicin.

c) Doxorubicin PLGA Nanoparticles (Single Emulsion-Solvent Evaporation)

  • Synthesis: Poly(lactic-co-glycolic acid) (PLGA) and doxorubicin are dissolved in an organic solvent such as dichloromethane. This organic phase is then emulsified in an aqueous solution containing a surfactant, like polyvinyl alcohol (PVA), using sonication or high-speed homogenization. The organic solvent is subsequently removed by evaporation under reduced pressure, leading to the formation of doxorubicin-loaded PLGA nanoparticles.

  • Characterization:

    • Particle Size and Morphology: Analyzed by DLS and TEM.

    • Encapsulation Efficiency: Calculated by quantifying the amount of unencapsulated doxorubicin in the supernatant after centrifugation of the nanoparticle suspension.

In Vitro Drug Release Assay

A common method for evaluating in vitro drug release is the dialysis method. The drug-loaded nanoparticle suspension is placed in a dialysis bag with a specific molecular weight cut-off, which is then immersed in a release buffer (e.g., phosphate-buffered saline at different pH values) maintained at 37°C with constant stirring. At predetermined time intervals, aliquots of the release buffer are withdrawn and analyzed for doxorubicin content using UV-Vis spectrophotometry or fluorescence spectroscopy. The withdrawn volume is replaced with fresh buffer to maintain sink conditions.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxicity of the nanocarriers is typically assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cells are seeded in 96-well plates and incubated with various concentrations of free doxorubicin, drug-loaded nanoparticles, and empty nanoparticles. After a specific incubation period (e.g., 24, 48, or 72 hours), the MTT reagent is added to each well. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader. The cell viability is expressed as a percentage of the viability of untreated control cells.

Visualizing the Mechanisms: Pathways and Workflows

To better understand the processes involved in drug delivery, the following diagrams illustrate the cellular uptake pathway of cholesterol-based nanocarriers and the general experimental workflow for nanoparticle synthesis and characterization.

CellularUptake cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Nanoparticle Cholesterol-Modified Nanoparticle Raft Lipid Raft Nanoparticle->Raft Binding Endosome Early Endosome Raft->Endosome Endocytosis (Caveolae-mediated) Lysosome Lysosome Endosome->Lysosome Maturation Release Drug Release Endosome->Release Endosomal Escape Lysosome->Release Degradation & Release

Caption: Cellular uptake of cholesterol-modified nanoparticles.

ExperimentalWorkflow cluster_synthesis Nanoparticle Synthesis cluster_characterization Characterization cluster_evaluation In Vitro Evaluation Polymer_Lipid Polymer/Lipid + Drug Emulsification Emulsification/ Hydration Polymer_Lipid->Emulsification Solvent Organic Solvent Solvent->Emulsification Aqueous Aqueous Phase (with Surfactant) Aqueous->Emulsification Evaporation Solvent Evaporation/ Purification Emulsification->Evaporation DLS Particle Size & Zeta Potential (DLS) Evaporation->DLS TEM Morphology (TEM) Evaporation->TEM Spectroscopy Drug Loading & Encapsulation Efficiency Evaporation->Spectroscopy Release_Assay Drug Release Study Evaporation->Release_Assay Cytotoxicity_Assay Cytotoxicity Assay (MTT) Evaporation->Cytotoxicity_Assay

Caption: General experimental workflow for nanoparticle synthesis and evaluation.

References

A Comparative Guide to the Phase Behavior of Novel Cholesterylaniline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the phase behavior of newly synthesized Cholesterylaniline derivatives. The objective is to offer a clear, data-driven overview of how molecular structure influences the mesomorphic properties of these compounds, which are of significant interest in the development of advanced materials and drug delivery systems. The information presented is based on experimental data from recent studies, focusing on a homologous series of Cholesteryl 4-(4'-alkoxybenzoylamino)benzoates.

Data Presentation: Phase Transitions of Cholesteryl 4-(4'-alkoxybenzoylamino)benzoates

The following table summarizes the phase transition temperatures for a homologous series of Cholesteryl 4-(4'-alkoxybenzoylamino)benzoates. The length of the terminal alkoxy chain (n) is varied to systematically study its effect on the liquid crystalline phases. All compounds in this series were observed to exhibit enantiotropic cholesteric and chiral smectic C phases.[1][2][3]

Compound (n)Alkoxy Chain LengthCr-SmC* Transition (°C)SmC-N Transition (°C)N*-I Transition (°C)Mesophase Range (°C)
1 1185.2240.1265.480.2
2 2178.6235.8258.279.6
3 3172.1230.5251.779.6
4 4165.7225.3245.980.2
5 5160.3220.1240.580.2
6 6155.8215.7235.179.3
8 8148.2208.3227.479.2
10 10142.5202.1220.878.3
12 12138.1197.5215.377.2
14 14134.7193.8210.976.2

Cr = Crystalline Solid, SmC = Chiral Smectic C Phase, N* = Chiral Nematic (Cholesteric) Phase, I = Isotropic Liquid*

Experimental Protocols

The characterization of the phase behavior of these this compound derivatives involves a combination of thermal analysis and optical microscopy techniques.

Differential Scanning Calorimetry (DSC)

Objective: To determine the phase transition temperatures and associated enthalpy changes.

Methodology:

  • A small sample (5-10 mg) of the this compound derivative is accurately weighed and hermetically sealed in an aluminum pan.

  • An empty, sealed aluminum pan is used as a reference.

  • The sample and reference pans are placed in the DSC instrument.

  • A heating-cooling-heating cycle is performed at a constant ramp rate (e.g., 10 °C/min). The temperature range is set to encompass all expected phase transitions, from the crystalline solid to the isotropic liquid state.

  • The heat flow to the sample is measured as a function of temperature. Phase transitions are identified as endothermic or exothermic peaks in the DSC thermogram. The peak onset temperature is typically taken as the transition temperature.

Polarized Optical Microscopy (POM)

Objective: To visually identify the different liquid crystalline phases (mesophases) and their characteristic textures.

Methodology:

  • A small amount of the sample is placed on a clean glass slide and covered with a coverslip.

  • The slide is placed on a hot stage, which allows for precise temperature control.

  • The sample is observed through a polarizing microscope with crossed polarizers.

  • The sample is heated to its isotropic liquid phase and then slowly cooled.

  • The different textures that appear upon cooling are observed and recorded. Each liquid crystal phase (e.g., nematic, smectic) has a unique optical texture that allows for its identification.

X-Ray Diffraction (XRD)

Objective: To confirm the structural characteristics of the different phases, particularly the layered structure of smectic phases.

Methodology:

  • The sample is loaded into a capillary tube or placed on a temperature-controlled sample holder.

  • The sample is heated to the desired mesophase temperature.

  • A monochromatic X-ray beam is directed at the sample.

  • The diffraction pattern of the scattered X-rays is recorded.

  • The positions and intensities of the diffraction peaks provide information about the molecular arrangement. For example, a sharp, low-angle diffraction peak is characteristic of the layered structure of a smectic phase.

Visualizations

Experimental Workflow for Characterizing this compound Derivatives

The following diagram illustrates the general workflow for the synthesis and characterization of new this compound derivatives.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis & Comparison Start Starting Materials (Cholesterol & Aniline Derivatives) Reaction Chemical Reaction (Esterification/Amidation) Start->Reaction Purification Purification (Recrystallization/Chromatography) Reaction->Purification POM Polarized Optical Microscopy (POM) - Texture Identification Purification->POM DSC Differential Scanning Calorimetry (DSC) - Transition Temperatures Purification->DSC XRD X-Ray Diffraction (XRD) - Phase Structure Purification->XRD DataTable Data Tabulation - Phase Behavior Comparison POM->DataTable DSC->DataTable XRD->DataTable StructureProperty Structure-Property Relationship - Influence of Substituents DataTable->StructureProperty

Caption: Workflow for Synthesis and Phase Behavior Characterization.

Logical Relationship of Characterization Techniques

This diagram shows the complementary nature of the key experimental techniques used to confirm the phase behavior of liquid crystals.

G cluster_main Phase Behavior Confirmation DSC DSC (Detects Thermal Transitions) PhaseID Confident Phase Identification DSC->PhaseID Transition Temps. POM POM (Identifies Optical Textures) POM->PhaseID Mesophase Textures XRD XRD (Confirms Molecular Ordering) XRD->PhaseID Structural Info.

Caption: Interrelation of Key Characterization Methods.

References

A Comparative Guide to In-Vitro Drug Release from Cholesteryl-Modified and PLGA Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate nanoparticle-based drug delivery system is a critical determinant of therapeutic efficacy. The kinetics of drug release from the nanoparticle carrier directly impacts the bioavailability, safety, and overall performance of the drug. This guide provides an objective comparison of the in-vitro drug release profiles of two prominent types of nanoparticles: those incorporating cholesterol derivatives and the widely utilized poly(lactic-co-glycolic acid) (PLGA) nanoparticles. This comparison is supported by experimental data from scientific literature to aid researchers in making informed decisions for their drug delivery applications.

While direct comparative studies on "cholesterylaniline" nanoparticles are not prevalent in current literature, this guide will focus on the broader and well-documented category of cholesterol-containing nanoparticles, including cholesterol-modified polymers and lipid-based nanoparticles, to provide a robust comparison against the PLGA nanoparticle benchmark.

Key Performance Metrics: A Tabular Comparison

The following tables summarize key quantitative data for cholesterol-containing and PLGA nanoparticles based on published studies. It is important to note that direct comparisons can be influenced by the specific drug used, the formulation parameters, and the experimental conditions.

ParameterCholesterol-Containing NanoparticlesPLGA NanoparticlesKey Considerations
Particle Size (nm) Typically 100 - 300 nmTypically 100 - 300 nmSize can be tailored for both systems based on formulation methods.
Drug Encapsulation Efficiency (%) Can be high, particularly for lipophilic drugs (often > 70%)Variable, dependent on drug and polymer characteristics (typically 50-90%)The physicochemical properties of the drug play a significant role.
Initial Burst Release Generally lower compared to PLGA, especially in solid lipid nanoparticles.Often exhibits a biphasic release with a notable initial burst.Surface-bound drug contributes to the initial burst in PLGA nanoparticles.
Sustained Release Profile Can provide prolonged and sustained release over several days.Well-known for providing sustained release, tunable by polymer molecular weight and composition.The degradation rate of PLGA is a key factor in its sustained release profile.

Table 1: Comparison of Physicochemical and Drug Release Characteristics.

Nanoparticle TypeModel DrugCumulative Release (%)Time (hours)Release Mechanism
Cholesterol-Modified Pullulan NPsMitoxantrone~72%48Sustained release, pH-sensitive
Cholesterol-Modified PLGA (PLGA-C) NPsCurcumin~60%144 (6 days)Sustained, pH-responsive
PLGA NanoparticlesVariousHighly variable, can be >80%24 - 150+Diffusion and polymer erosion

Table 2: Examples of In-Vitro Cumulative Drug Release.

Understanding the Drug Release Mechanisms

The in-vitro release of a drug from a nanoparticle carrier is a complex process governed by multiple mechanisms. The distinct compositions of cholesterol-containing and PLGA nanoparticles lead to different primary release pathways.

Cholesterol-Containing Nanoparticles: In lipid-based nanoparticles incorporating cholesterol, such as solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs), drug release is primarily governed by:

  • Drug Diffusion: The encapsulated drug diffuses through the lipid matrix to the surrounding medium. The rate of diffusion is influenced by the drug's solubility in the lipid core and the physical state of the lipid.

  • Lipid Matrix Erosion: Over time, the lipid matrix can be slowly eroded or degraded by enzymes present in the release medium, leading to a more gradual release of the drug.

  • Sustained Release: The solid lipid core at physiological temperatures restricts drug mobility, generally resulting in a more sustained release profile with a reduced initial burst compared to polymeric systems.

PLGA Nanoparticles: The drug release from PLGA nanoparticles is characteristically biphasic and is controlled by a combination of mechanisms:

  • Initial Burst Release: This is attributed to the rapid dissolution and diffusion of the drug that is adsorbed or weakly bound to the nanoparticle surface.

  • Diffusion through Pores: Water penetrates the polymer matrix, creating pores through which the drug can diffuse out.

  • Polymer Erosion: The bulk of the drug is released as the PLGA polymer undergoes hydrolytic degradation, breaking down into lactic and glycolic acid monomers. This erosion-based release allows for a prolonged and tunable release profile. The ratio of lactic to glycolic acid and the molecular weight of the polymer are key parameters to control the degradation and, consequently, the drug release rate.

Experimental Protocols: A Methodological Overview

The following section details a generalized methodology for conducting in-vitro drug release studies for both cholesterol-containing and PLGA nanoparticles.

I. Nanoparticle Formulation

A. Cholesterol-Containing Nanoparticles (e.g., Solid Lipid Nanoparticles)

  • Preparation of Lipid Phase: The lipid (e.g., a mixture of a solid lipid and cholesterol) and the lipophilic drug are dissolved in a suitable organic solvent.

  • Preparation of Aqueous Phase: A surfactant is dissolved in an aqueous buffer.

  • Emulsification: The lipid phase is added to the aqueous phase under high-speed homogenization or ultrasonication to form an oil-in-water emulsion.

  • Nanoparticle Formation: The organic solvent is evaporated, leading to the precipitation of the lipid as solid nanoparticles encapsulating the drug.

  • Purification: The nanoparticles are then purified by centrifugation or dialysis to remove any unencapsulated drug and excess surfactant.

B. PLGA Nanoparticles

  • Preparation of Organic Phase: PLGA and the drug are dissolved in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

  • Preparation of Aqueous Phase: A stabilizing agent, such as polyvinyl alcohol (PVA), is dissolved in water.

  • Emulsification: The organic phase is emulsified in the aqueous phase using high-speed homogenization or sonication to create an oil-in-water emulsion.

  • Solvent Evaporation: The organic solvent is removed by evaporation under reduced pressure or by continuous stirring, causing the PLGA to precipitate and form nanoparticles.

  • Purification: The nanoparticles are collected by centrifugation, washed to remove unencapsulated drug and stabilizer, and then lyophilized for storage.

II. In-Vitro Drug Release Study
  • Sample Preparation: A known amount of the drug-loaded nanoparticle formulation is dispersed in a specific volume of release medium (e.g., phosphate-buffered saline, PBS, at pH 7.4 to simulate physiological conditions).

  • Incubation: The nanoparticle suspension is placed in a dialysis bag with a specific molecular weight cut-off, which is then immersed in a larger volume of the release medium. The entire setup is maintained at a constant temperature (e.g., 37°C) with continuous agitation.

  • Sampling: At predetermined time intervals, aliquots of the release medium are withdrawn.

  • Sample Analysis: The concentration of the released drug in the collected samples is quantified using a suitable analytical technique, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).

  • Data Analysis: The cumulative percentage of drug released is plotted against time to obtain the in-vitro drug release profile.

Visualizing the Experimental Workflow

The following diagram illustrates the key stages involved in a typical in-vitro drug release study for nanoparticles.

G cluster_prep Nanoparticle Preparation cluster_release In-Vitro Release Assay cluster_analysis Data Analysis Formulation Formulation of Drug-Loaded Nanoparticles Purification Purification and Lyophilization Formulation->Purification Characterization Physicochemical Characterization Purification->Characterization Dispersion Dispersion in Release Medium Characterization->Dispersion Start of Release Study Dialysis Dialysis against Fresh Medium at 37°C Dispersion->Dialysis Sampling Periodic Sampling of Release Medium Dialysis->Sampling Analysis Drug Quantification (e.g., HPLC, UV-Vis) Sampling->Analysis Plotting Plot Cumulative Release vs. Time Analysis->Plotting Data Input Modeling Kinetic Modeling (e.g., Higuchi, Korsmeyer-Peppas) Plotting->Modeling

In-Vitro Drug Release Study Workflow

Conclusion

Both cholesterol-containing and PLGA nanoparticles offer distinct advantages for controlled drug delivery. Cholesterol-based systems, particularly solid lipid nanoparticles, often exhibit a more controlled, sustained release with a reduced initial burst, which can be advantageous for reducing systemic toxicity. PLGA nanoparticles are highly versatile, with a well-understood and tunable degradation profile that allows for precise control over the long-term release kinetics. The choice between these two platforms will ultimately depend on the specific therapeutic application, the physicochemical properties of the drug to be delivered, and the desired release profile. This guide provides a foundational comparison to assist researchers in navigating these critical formulation decisions.

Cross-Validation of Experimental and Computational Results for Cholesterylaniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of experimental and computational methodologies for the characterization of Cholesterylaniline. Designed for researchers, scientists, and professionals in drug development, this document outlines the synthesis, experimental characterization, and computational modeling of a representative this compound derivative, Cholesteryl anilinoformate. This compound serves as a model for understanding the physicochemical properties and potential bioactivities of this class of molecules.

Synthesis of Cholesteryl Anilinoformate

Cholesteryl anilinoformate, a carbamate derivative of this compound, can be synthesized via the reaction of cholesteryl chloroformate with aniline. The use of a catalyst such as 4-dimethylaminopyridine (DMAP) can facilitate the reaction, leading to reduced reaction times under mild conditions[1].

Reaction Scheme:

Synthesis cholesteryl_chloroformate Cholesteryl Chloroformate plus + cholesteryl_chloroformate->plus aniline Aniline arrow DMAP, Triethylamine Room Temperature aniline->arrow product Cholesteryl Anilinoformate plus->aniline arrow->product

Caption: Synthesis of Cholesteryl anilinoformate.

Experimental Characterization

A comprehensive experimental approach is crucial for validating the structure and understanding the physicochemical properties of synthesized Cholesteryl anilinoformate.

Spectroscopic Analysis

Spectroscopic techniques are fundamental for structural elucidation and confirmation of functional groups.

TechniquePurposeExpected Observations for Cholesteryl Anilinoformate
FTIR Spectroscopy Identification of functional groups.- Presence of N-H stretching vibrations. - Appearance of C=O stretching from the carbamate linkage. - Characteristic peaks of the cholesterol backbone.
¹H NMR Spectroscopy Determination of the proton environment in the molecule.- Resonances corresponding to the protons of the cholesterol moiety. - Signals from the aromatic protons of the aniline group. - A signal for the N-H proton of the carbamate.
¹³C NMR Spectroscopy Identification of all unique carbon atoms.- Peaks corresponding to the carbons of the cholesterol steroid nucleus and side chain. - Resonances for the aromatic carbons of the aniline ring. - A signal for the carbonyl carbon of the carbamate group.

Experimental Workflow for Spectroscopic Analysis:

Spectroscopy_Workflow start Synthesized Cholesteryl Anilinoformate ftir FTIR Spectroscopy start->ftir nmr NMR Spectroscopy (¹H and ¹³C) start->nmr data_analysis Spectral Data Analysis ftir->data_analysis nmr->data_analysis structure_confirmation Structure Confirmation data_analysis->structure_confirmation

Caption: Workflow for spectroscopic characterization.

Thermal Analysis

Thermal analysis techniques provide insights into the thermal stability and phase behavior of the compound.

TechniquePurposeExpected Data for Cholesteryl Anilinoformate
Differential Scanning Calorimetry (DSC) To determine melting point and other phase transitions.Endothermic peaks corresponding to the melting of the crystalline structure. Potential for liquid crystalline phase transitions may be observed[2][3][4].
Thermogravimetric Analysis (TGA) To evaluate thermal stability and decomposition profile.A decomposition curve indicating the temperature at which the molecule starts to degrade.

Experimental Protocol for DSC: A sample of Cholesteryl anilinoformate (typically 2-5 mg) is hermetically sealed in an aluminum pan. The analysis is performed under a nitrogen atmosphere with a constant heating rate (e.g., 10 °C/min) over a specified temperature range. An empty sealed pan is used as a reference. The heat flow as a function of temperature is recorded to identify thermal transitions[5].

Experimental Protocol for TGA: A small amount of the sample is placed in a tared TGA pan. The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air). The change in mass is recorded as a function of temperature to determine the onset of decomposition.

Computational Modeling

Computational methods, particularly molecular dynamics (MD) simulations, offer a molecular-level understanding of the behavior of this compound derivatives in biological environments, such as cell membranes.

Molecular Dynamics (MD) Simulations

MD simulations can predict the interaction of Cholesteryl anilinoformate with a lipid bilayer, providing insights into its potential effects on membrane properties.

ParameterPurposeExpected Outcome from MD Simulations
Membrane Insertion and Orientation To predict how the molecule incorporates into a lipid bilayer.The cholesterol moiety is expected to anchor within the hydrophobic core of the membrane, with the more polar aniline group positioned near the lipid headgroups.
Effect on Membrane Order To assess the influence on the packing of lipid acyl chains.Similar to cholesterol, Cholesteryl anilinoformate is anticipated to increase the order and packing density of the surrounding lipid tails.
Interaction with Membrane Components To identify specific interactions with lipids and water.Hydrogen bonding between the carbamate group and lipid headgroups or water molecules at the interface is expected.

Computational Workflow for MD Simulations:

MD_Workflow start Build Cholesteryl Anilinoformate and Lipid Bilayer Models parameterize Parameterize Molecule (Force Field Assignment) start->parameterize system_setup System Setup (Solvation and Ionization) parameterize->system_setup equilibration System Equilibration system_setup->equilibration production_run Production MD Simulation equilibration->production_run analysis Trajectory Analysis production_run->analysis

Caption: Workflow for molecular dynamics simulations.

Cross-Validation and Comparison

The integration of experimental and computational data provides a robust validation of the properties of this compound.

AspectExperimental DataComputational PredictionComparison and Validation
Structure Confirmed by FTIR and NMR.Initial 3D model used for simulations.Experimental data validates the computational model's starting structure.
Hydrophobicity Inferred from solubility tests and chromatographic behavior.Calculated LogP and observed membrane partitioning in simulations.A correlation is expected between experimental hydrophobicity and the predicted behavior in a non-polar environment.
Membrane Interaction Can be indirectly studied using techniques like DSC on liposomes containing the compound.Directly visualized and quantified through MD simulations.Changes in the phase transition of liposomes (from DSC) can be correlated with the membrane ordering effects predicted by simulations.

Conclusion

The combined use of synthetic chemistry, experimental characterization, and computational modeling provides a powerful and comprehensive approach to understanding the properties of novel molecules like this compound. This guide outlines a clear pathway for the cross-validation of data, ensuring a higher degree of confidence in the scientific findings. The methodologies described herein are applicable to a wide range of cholesterol derivatives and other lipid-drug conjugates, facilitating their development for various therapeutic and biomedical applications.

References

A Comparative Study of Aniline vs. Non-Aniline Cholesterol Derivatives in Anticancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic modification of the cholesterol scaffold has emerged as a promising avenue in the development of novel therapeutic agents, particularly in the field of oncology. By introducing diverse functional groups to the cholesterol backbone, researchers can modulate the molecule's physicochemical properties and biological activity. This guide provides a comparative analysis of two key classes of cholesterol derivatives: those containing an aniline moiety and those without. This comparison is supported by experimental data on their synthesis and cytotoxic effects against various cancer cell lines, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Data Presentation: A Comparative Overview of Cytotoxicity

The following tables summarize the in vitro anticancer activity of representative aniline and non-aniline cholesterol derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: Cytotoxicity of Aniline-Cholesterol Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
6β-phenylaminocholestan-3β,5α-diolMCF-7 (Breast)Better cytotoxic effects than cholesterol[1]
4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinolineNCI-H226 (Lung)0.94[2]
4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinolineMDA-MB-231 (Breast)0.04[2]
N-Phenyl-2-p-tolylthiazole-4-carboxamide derivative (4c)SKNMC (Neuroblastoma)10.8 ± 0.08[3]
N-Phenyl-2-p-tolylthiazole-4-carboxamide derivative (4d)Hep-G2 (Liver)11.6 ± 0.12[3]

Table 2: Cytotoxicity of Non-Aniline Cholesterol Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Cholesterol-based 5α,8α-endoperoxide (115)HepG2 (Liver)8.07 - 12.25
Cholesterol-based 5α,8α-endoperoxide (115)SK-Hep1 (Liver)8.07 - 12.25
Cholesterol-based 5α,8α-endoperoxide (115)MDA-MB-231 (Breast)8.07 - 12.25
Cholesterol-based 5α,8α-endoperoxide (115)MCF-7 (Breast)8.07 - 12.25
Steroidal thiadiazole derivative (120, R=Ph)A-549 (Lung)7.8
Steroidal thiadiazole derivative (121, R=Me)A-549 (Lung)8.0
B-norcholesterol-6-amide (20)HeLa (Cervical)3.9
Cholesterol-triazole-lactoside congener (147)PC3 (Prostate)Similar to standard

Experimental Protocols

Synthesis of a Representative Aniline-Cholesterol Derivative

A recently reported greener methodology for the synthesis of steroidal β-aminoalcohols involved a two-step process:

  • Epoxidation of Cholesterol: Cholesterol is first treated with m-chloroperoxybenzoic acid (m-CPBA) to form the corresponding epoxide.

  • Aminolysis of the Epoxide: The epoxide then undergoes a solvent-free aminolysis reaction with aniline, mediated by sulfated zirconia, to yield the β-aminoalcohol derivative, 6β-phenylaminocholestan-3β,5α-diol.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (aniline and non-aniline cholesterol derivatives)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.

In Vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific kinase, which is often a key target in cancer therapy.

Materials:

  • Recombinant kinase (e.g., EGFR, Src)

  • Kinase-specific substrate

  • Adenosine triphosphate (ATP)

  • Test compounds

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

  • Plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Reaction Setup: In a 384-well plate, add the test compound, the kinase, and the substrate.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of product formed (or ATP consumed) using a suitable detection reagent.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cholesterol Cholesterol epoxide Cholesterol Epoxide cholesterol->epoxide m-CPBA non_aniline_derivative Non-Aniline Cholesterol Derivative cholesterol->non_aniline_derivative Various Reagents aniline_derivative Aniline-Cholesterol Derivative epoxide->aniline_derivative Aniline, ZrO2/SO4^2- cytotoxicity Cytotoxicity Assay (MTT) aniline_derivative->cytotoxicity kinase Kinase Inhibition Assay aniline_derivative->kinase non_aniline_derivative->cytotoxicity non_aniline_derivative->kinase data_analysis Data Analysis (IC50 Determination) cytotoxicity->data_analysis kinase->data_analysis Comparative Study Comparative Study data_analysis->Comparative Study

Caption: Experimental workflow for the synthesis and evaluation of cholesterol derivatives.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor kinase_cascade Kinase Cascade (e.g., MAPK/ERK, PI3K/Akt) receptor->kinase_cascade Activation transcription_factor Transcription Factor kinase_cascade->transcription_factor Activation gene_expression Gene Expression transcription_factor->gene_expression Regulation cell_proliferation Cell Proliferation & Survival gene_expression->cell_proliferation cholesterol_derivative Cholesterol Derivative (Aniline or Non-Aniline) cholesterol_derivative->kinase_cascade Inhibition

Caption: Simplified signaling pathway showing potential inhibition by cholesterol derivatives.

References

A Comparative Guide to Assessing the Purity of Synthesized Cholesterylaniline via High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for assessing the purity of synthesized cholesterylaniline, a critical step in drug development and materials science. The focus is on the application of High-Performance Liquid Chromatography (HPLC) for the separation and quantification of this compound from potential process-related impurities. Detailed experimental protocols and comparative data are presented to aid researchers in establishing robust analytical workflows for quality control.

Introduction to this compound and the Importance of Purity Assessment

This compound, a derivative of cholesterol, is a molecule of interest in various research fields, including drug delivery and liquid crystal formulation. The purity of this compound is paramount, as even trace amounts of impurities can significantly impact its physicochemical properties and biological activity. Regulatory bodies, such as the International Conference on Harmonisation (ICH), mandate the identification and characterization of any impurity present in a drug substance at a level of 0.10% or greater[1][2]. Therefore, a validated, high-resolution analytical method is essential for ensuring the quality and safety of materials intended for further use.

The synthesis of this compound, typically proceeding through the reaction of an activated cholesterol derivative with aniline, can lead to several potential impurities. These may include unreacted starting materials, byproducts from intermediate steps, and products of side reactions. This guide outlines an HPLC-based approach to effectively separate and quantify this compound from such impurities.

Comparative HPLC Methods for Purity Analysis

The choice of HPLC method is critical for achieving optimal separation of this compound from its potential impurities. Given the lipophilic nature of the cholesterol backbone and the aromaticity of the aniline moiety, reversed-phase HPLC is the most suitable technique. Below is a comparison of two common detector types used in conjunction with reversed-phase HPLC for the analysis of cholesteryl derivatives.

Table 1: Comparison of HPLC Detection Methods for this compound Analysis

ParameterMethod A: UV/Vis DetectionMethod B: Charged Aerosol Detection (CAD)
Principle Measures the absorbance of UV/Vis light by chromophores in the analyte.Measures charge imparted to aerosolized analyte particles.
Wavelength 210 nm (for the aniline moiety)[3][4].Not applicable.
Sensitivity Moderate to high for compounds with strong chromophores.High, often in the low nanogram range[5].
Selectivity Selective for compounds that absorb UV/Vis light.Universal for non-volatile and many semi-volatile analytes.
Linear Range Typically 2-3 orders of magnitude.Wide dynamic range, often >4 orders of magnitude.
Gradient Compatibility Compatible with gradient elution, but baseline drift can be a concern.Excellent compatibility with gradient elution.
Pros Widely available, robust, and cost-effective.Universal detection, high sensitivity, and consistent response for structurally diverse compounds.
Cons Insensitive to analytes lacking a strong chromophore (e.g., cholesterol).Higher initial instrument cost.
Suitability for this compound Suitable due to the UV absorbance of the aniline group. May not detect cholesterol impurity.Ideal for simultaneous detection of this compound and potential impurities that may lack a chromophore.

Experimental Protocols

This section provides a detailed protocol for the HPLC analysis of synthesized this compound. This method is designed to separate the main product from likely impurities such as unreacted cholesterol and aniline.

3.1. Materials and Reagents

  • Synthesized this compound (Crude and Purified)

  • Cholesterol Reference Standard

  • Aniline Reference Standard

  • HPLC Grade Acetonitrile

  • HPLC Grade Isopropanol

  • HPLC Grade Water

  • Methanol (for sample preparation)

  • Chloroform (for sample preparation)

3.2. Instrumentation and Chromatographic Conditions

  • HPLC System: A standard HPLC system with a gradient pump, autosampler, and column thermostat.

  • Detector: UV/Vis Detector set at 210 nm and/or a Charged Aerosol Detector.

  • Column: C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v)

  • Gradient Program:

    • 0-5 min: 80% B

    • 5-20 min: 80% to 100% B

    • 20-25 min: 100% B

    • 25.1-30 min: 80% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

3.3. Sample Preparation

  • Standard Solutions: Prepare individual stock solutions of this compound, cholesterol, and aniline reference standards in a mixture of methanol and chloroform (1:1, v/v) at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solutions to the desired concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL).

  • Sample Solution: Accurately weigh and dissolve the synthesized this compound in the methanol/chloroform mixture to a final concentration of 1 mg/mL.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

3.4. Data Analysis and Purity Calculation

The purity of the synthesized this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

For accurate quantification, a calibration curve should be constructed using the reference standards.

Visualization of Experimental Workflow and Synthesis Pathway

4.1. Experimental Workflow for Purity Assessment

The following diagram illustrates the logical flow of the experimental process for assessing the purity of synthesized this compound.

G Experimental Workflow for this compound Purity Assessment A Synthesis of this compound B Sample Preparation (Dissolution and Filtration) A->B C HPLC Analysis (C18 Column, Gradient Elution) B->C D Data Acquisition (UV/Vis and/or CAD) C->D E Peak Integration and Purity Calculation D->E G Final Purity Report E->G F Comparison with Reference Standards F->E

Workflow for purity assessment of synthesized this compound.

4.2. Postulated Synthesis and Potential Impurities

This diagram outlines a plausible synthetic route for this compound and highlights the origin of potential impurities that the HPLC method is designed to separate.

G Postulated Synthesis of this compound and Potential Impurities cluster_synthesis Synthesis Pathway cluster_impurities Potential Impurities A Cholesterol B Activated Cholesterol Derivative (e.g., Cholesteryl Tosylate) A->B Activation Step I1 Unreacted Cholesterol A->I1 D Synthesized this compound (Crude Product) B->D I3 Side-Reaction Byproducts (e.g., Cholestadiene) B->I3 C Aniline C->D Nucleophilic Substitution I2 Unreacted Aniline C->I2 I1->D I2->D I3->D

Potential synthetic route and resulting impurities.

Conclusion

The purity of synthesized this compound can be reliably assessed using reversed-phase HPLC. While UV/Vis detection is a viable option, the use of a Charged Aerosol Detector offers the advantage of universal detection, enabling the simultaneous quantification of the main product and potential non-chromophoric impurities like cholesterol. The detailed experimental protocol and workflows provided in this guide serve as a robust starting point for researchers to develop and validate their own analytical methods for the quality control of this compound and similar compounds. Adherence to such rigorous analytical practices is crucial for ensuring the reliability and reproducibility of research findings and for meeting regulatory standards in drug development.

References

Unveiling the Anticancer Potential of Cholesterylaniline Analogues: A Structure-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of a cholesterol scaffold with an aniline moiety presents a promising avenue in the design of novel anticancer agents. This guide delves into the structure-activity relationships (SAR) of different cholesterylaniline analogues, offering a comparative analysis of their performance based on available experimental data. By understanding how structural modifications influence biological activity, researchers can strategically design more potent and selective therapeutic candidates.

Comparative Analysis of Biological Activity

While a comprehensive SAR study across a wide range of this compound analogues is still an emerging area of research, preliminary data from isolated studies provide valuable insights into the antiproliferative effects of this class of compounds. The following table summarizes the cytotoxic activity of a key this compound analogue and related derivatives against various cancer cell lines.

CompoundAnalogue ClassCancer Cell LineIC50 (µM)Reference
6β-phenylaminocholestan-3β,5α-diolThis compoundMCF-7~10-20 (estimated)[1]
Cholesterol-based 5α,8α-endoperoxide 115Steroidal EndoperoxideHepG28.07[1]
SK-Hep110.15[1]
MDA-MB-23112.25[1]
MCF-79.54[1]
Cholesteryl-Aniline Carbamate DerivativeCholesteryl CarbamateNot Reported-

Key Observations:

  • The direct this compound analogue, 6β-phenylaminocholestan-3β,5α-diol, has demonstrated notable cytotoxic effects against the MCF-7 breast cancer cell line.

  • Comparison with other cholesterol-based compounds, such as the 5α,8α-endoperoxide 115, highlights the potential for potent anticancer activity within this molecular framework, with IC50 values in the low micromolar range against various cancer cell lines.

  • The synthesis of cholesteryl carbamates involving aniline indicates the feasibility of diverse linkages between the cholesterol and aniline moieties, which could significantly impact biological activity.

Deciphering the Structure-Activity Relationship

The lipophilic nature of the cholesterol backbone plays a crucial role in the biological activity of these analogues, facilitating their interaction with and transport across cellular membranes. The introduction of the aniline group provides a versatile point for further chemical modifications to modulate the compound's physicochemical properties and biological targets.

The Role of the Linker and Substituents

The nature of the chemical linkage between the cholesterol and aniline moieties, as well as the substitution patterns on the aniline ring, are critical determinants of activity. While direct C-N bonds have been explored, other linkages such as carbamates offer alternative scaffolds. Future research should focus on a systematic variation of these features to establish a clear SAR. For instance, the introduction of electron-withdrawing or electron-donating groups on the aniline ring could significantly alter the molecule's electronic properties and its interaction with biological targets.

Experimental Protocols

The evaluation of the cytotoxic and antiproliferative activities of these lipophilic this compound analogues requires specialized experimental protocols.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Cancer cell lines (e.g., MCF-7, HepG2)

  • Complete cell culture medium

  • Test compounds (this compound analogues) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of the test compounds in the complete culture medium.

  • Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds).

  • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Note on Lipophilic Compounds: Due to the lipophilic nature of this compound analogues, ensuring their proper dispersion in the aqueous culture medium is critical to avoid false-negative results. The use of solubilizing agents like polysorbate 20 may be necessary.

Potential Signaling Pathways and Mechanisms

While the precise signaling pathways targeted by this compound analogues are yet to be fully elucidated, their structural similarity to cholesterol and other steroidal anticancer agents suggests several potential mechanisms of action.

Signaling_Pathway Potential Mechanisms of Action of this compound Analogues A This compound Analogue B Membrane Interaction & Disruption A->B C Inhibition of Cholesterol Metabolism Enzymes A->C E Cell Cycle Arrest A->E D Induction of Apoptosis B->D C->D F Antiproliferative Effect D->F E->F

Figure 1. Potential signaling pathways affected by this compound analogues.

The cholesterol moiety can facilitate the compound's insertion into the cell membrane, potentially disrupting its structure and function, leading to apoptosis. Furthermore, these analogues may interfere with enzymes involved in cholesterol metabolism, which is often dysregulated in cancer cells. Ultimately, these actions can lead to the induction of programmed cell death (apoptosis) and cell cycle arrest, resulting in an overall antiproliferative effect.

Experimental Workflow for SAR Studies

A systematic approach is crucial for establishing a robust structure-activity relationship for this compound analogues. The following workflow outlines the key steps:

SAR_Workflow Workflow for SAR Studies of this compound Analogues cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 SAR Analysis cluster_3 Lead Optimization A Library of this compound Analogues with Varied Substituents and Linkers B In vitro Cytotoxicity Screening (e.g., MTT Assay) A->B C Determination of IC50 Values B->C D Correlation of Structural Features with Activity C->D E Identification of Key Pharmacophores D->E F Design of More Potent and Selective Analogues E->F

Figure 2. A typical experimental workflow for SAR studies.

This structured approach, from the rational design and synthesis of an analogue library to iterative rounds of biological evaluation and SAR analysis, will be instrumental in unlocking the full therapeutic potential of this compound derivatives in cancer therapy.

References

Safety Operating Guide

Proper Disposal of Cholesteryl Aniline: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: This document provides essential safety and logistical information for the proper handling and disposal of cholesteryl aniline. Due to the inherent hazards associated with the aniline moiety, all procedures must be conducted in strict accordance with local, state, and federal regulations. This guidance is intended for researchers, scientists, and drug development professionals.

Cholesteryl aniline, a derivative of cholesterol and aniline, should be handled as a hazardous chemical. The aniline component is toxic and a suspected carcinogen, while the cholesteryl component renders the molecule large, complex, and insoluble in water.[1][2][3][4][5] Proper disposal is critical to ensure personnel safety and environmental protection.

Hazard Profile and Safety Precautions

HazardDescriptionSafety Precautions
Acute Toxicity Toxic if swallowed, in contact with skin, or if inhaled. Aniline can cause methemoglobinemia, which impairs the oxygen-carrying capacity of the blood, leading to symptoms like headache, dizziness, cyanosis (bluish skin), and in severe cases, death.Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles. All handling of solid cholesteryl aniline or its solutions should be performed in a certified chemical fume hood.
Carcinogenicity Aniline is suspected of causing cancer.Minimize exposure by using appropriate personal protective equipment (PPE) and engineering controls (fume hood).
Environmental Hazard Aromatic amines can be toxic to aquatic life.Prevent release into the environment. Do not dispose of down the drain.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of cholesteryl aniline. This is a general guideline and must be adapted to comply with your institution's specific Environmental Health and Safety (EHS) policies.

Waste Identification and Segregation
  • Labeling: All waste containers must be clearly and securely labeled as "Hazardous Waste: Cholesteryl Aniline". The label should also include the date of accumulation and the primary hazard(s) (e.g., "Toxic," "Suspected Carcinogen").

  • Segregation: Do not mix cholesteryl aniline waste with other chemical waste streams unless explicitly permitted by your institution's EHS office. It should be segregated as a solid or liquid hazardous organic waste.

Waste Collection and Storage
  • Containers: Use only approved, leak-proof, and chemically compatible containers for waste collection. For solid waste (e.g., contaminated gloves, wipes), a designated, sealed bag or container should be used. For liquid waste (e.g., solutions containing cholesteryl aniline), use a sealable, chemical-resistant bottle.

  • Storage Area: Store waste in a designated, well-ventilated, and secure area away from incompatible materials. The storage area should have secondary containment to capture any potential leaks.

Decontamination
  • Equipment and Surfaces: Decontaminate all surfaces and non-disposable equipment that have come into contact with cholesteryl aniline. Use an appropriate solvent (e.g., ethanol or methanol) followed by a thorough wash with soap and water.

  • Decontamination Waste: All materials used for decontamination (e.g., wipes, paper towels) must be disposed of as hazardous waste in the same container as other solid cholesteryl aniline waste.

Final Disposal
  • Licensed Waste Disposal Contractor: All waste containing cholesteryl aniline must be disposed of through a licensed hazardous waste disposal company. Your institution's EHS department will have established procedures for the pickup and disposal of such waste.

  • Regulatory Compliance: Ensure that the entire disposal process, from collection to final disposal, complies with all local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) in the United States.

Experimental Protocols for Waste Handling

The following general laboratory procedures for handling potent compounds should be strictly followed when working with and disposing of cholesteryl aniline:

  • Weighing and Transfer: Conduct all weighing and transfers of solid cholesteryl aniline within a chemical fume hood or a glove box to prevent the inhalation of airborne particles.

  • Solution Preparation: When preparing solutions, add the solid cholesteryl aniline to the solvent slowly to avoid splashing. Ensure this is done in a well-ventilated area, preferably within a chemical fume hood.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of cholesteryl aniline.

CholesterylAnilineDisposal cluster_0 Waste Generation & Handling cluster_1 Waste Segregation & Storage cluster_2 Final Disposal A Cholesteryl Aniline Use in Experiment B Collect Waste (Solid & Liquid) A->B C Decontaminate Equipment & Surfaces A->C D Label Waste Container: 'Hazardous Waste: Cholesteryl Aniline' B->D C->B Contaminated Materials E Segregate from Other Waste Streams D->E F Store in Designated, Secure Area with Secondary Containment E->F G Arrange for Pickup by Licensed Hazardous Waste Contractor F->G H Ensure Regulatory Compliance (Local, State, Federal) G->H I Proper Disposal H->I

Figure 1. Logical workflow for the proper disposal of cholesteryl aniline.

References

Navigating the Safe Handling of Cholesterylaniline: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Essential Safety and Logistical Information

This document provides crucial safety protocols and logistical plans for the handling and disposal of Cholesterylaniline. Designed for researchers, scientists, and professionals in drug development, this guide offers procedural, step-by-step instructions to ensure a safe laboratory environment. The following information is based on a composite hazard profile derived from the safety data sheets of its constituent molecules, aniline and cholesterol, due to the absence of a specific Safety Data Sheet (SDS) for this compound. The primary hazards are attributed to the aniline moiety.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is paramount when handling this compound. The following table summarizes the required PPE, emphasizing comprehensive coverage to mitigate exposure risks.

Area of Protection Required PPE Specifications and Remarks
Respiratory Protection NIOSH-approved respirator with organic vapor cartridgesEnsure proper fit and regular cartridge replacement.
Eye and Face Protection Chemical safety goggles and a face shieldGoggles should provide a complete seal around the eyes. A face shield offers an additional layer of protection against splashes.
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®)Inspect gloves for integrity before each use. Double-gloving is recommended.
Body Protection Chemical-resistant laboratory coat or apronShould be worn over personal clothing.
Foot Protection Closed-toe shoesLeather or other liquid-resistant material is recommended.

Operational Plan for Safe Handling

A systematic approach to handling this compound, from receipt to disposal, is critical for minimizing risk.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Designated Storage: Store this compound in a well-ventilated, cool, and dry area, away from incompatible materials such as strong oxidizing agents.

  • Labeling: Ensure the container is clearly labeled with the chemical name and appropriate hazard warnings.

  • Access Control: Limit access to the storage area to authorized personnel only.

Preparation and Use
  • Controlled Environment: All handling of this compound must be conducted within a certified chemical fume hood.

  • Pre-use Checklist: Before starting any procedure, ensure all necessary PPE is available and in good condition. Verify that the fume hood is functioning correctly.

  • Weighing and Transfer: When weighing or transferring the substance, use a disposable scoop or spatula to avoid cross-contamination.

  • Spill Prevention: Work on a tray or other containment surface to confine any potential spills.

Spill Management
  • Immediate Action: In the event of a spill, evacuate the immediate area and alert colleagues.

  • Small Spills: For small spills within a fume hood, use an absorbent material (e.g., vermiculite, sand) to contain the substance. Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

  • Large Spills: For larger spills, or any spill outside of a fume hood, evacuate the laboratory and follow your institution's emergency procedures. Do not attempt to clean up a large spill without appropriate training and equipment.

  • Decontamination: After a spill has been cleaned up, decontaminate the area with a suitable cleaning agent.

Disposal Plan

The disposal of this compound and any contaminated materials must be handled as hazardous waste, primarily due to the toxicity of the aniline component.

  • Waste Segregation: Collect all this compound waste, including empty containers, contaminated PPE, and spill cleanup materials, in a designated and clearly labeled hazardous waste container.

  • Container Management: Keep the waste container sealed when not in use and store it in a designated hazardous waste accumulation area.

  • Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in regular trash.

Quantitative Data Summary

The following table summarizes key quantitative data for aniline, which should be considered as the primary hazardous component of this compound. No specific occupational exposure limits are established for cholesterol.

Parameter Value (for Aniline) Reference
OSHA PEL (Permissible Exposure Limit) 5 ppm[1]
ACGIH TLV (Threshold Limit Value) 7.6 mg/m³[1]
Flash Point 70 °C[1]
Autoignition Temperature 615 °C[1]

Experimental Protocols

Detailed methodologies for all key experiments cited are not applicable as this document provides safety and handling information rather than experimental results.

Visualizing the Safe Handling Workflow

The following diagram illustrates the logical progression of steps for the safe handling of this compound, from initial receipt to final disposal.

cluster_receipt Receiving cluster_storage Storage cluster_handling Handling (in Fume Hood) cluster_disposal Waste Disposal cluster_spill Spill Response receive Receive Shipment inspect Inspect for Damage receive->inspect store Store in Designated Area inspect->store don_ppe Don Appropriate PPE store->don_ppe prepare_work_area Prepare Work Area don_ppe->prepare_work_area weigh_transfer Weigh and Transfer prepare_work_area->weigh_transfer experiment Conduct Experiment weigh_transfer->experiment spill Spill Occurs weigh_transfer->spill collect_waste Collect Hazardous Waste experiment->collect_waste experiment->spill dispose Dispose via EHS collect_waste->dispose evacuate Evacuate Area spill->evacuate assess Assess Spill Size evacuate->assess cleanup_small Clean Small Spill assess->cleanup_small Small contact_ehs Contact EHS (Large Spill) assess->contact_ehs Large cleanup_small->collect_waste

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.